molecular formula C67H100N2O24 B15563571 Kijanimicin

Kijanimicin

Cat. No.: B15563571
M. Wt: 1317.5 g/mol
InChI Key: LKSBZILVASNBPF-HOBFKSJSSA-N
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Description

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate has been reported in Actinomadura kijaniata with data available.
from Actinomadura, A.kijaniata;  branched tetrasaccharide unit as well as novel nitrosugar moiety glycosidically linked to the aglycone

Properties

IUPAC Name

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43-,44+,45-,46+,47?,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59?,60-,65-,66+,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSBZILVASNBPF-HOBFKSJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](C[C@@]45C(=O)/C(=C3\O)/C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8CC(C([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H100N2O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Kijanimicin: A Technical Guide to its Discovery, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of Kijanimicin, a potent spirotetronate antibiotic. The information is compiled from seminal research articles and patent literature, offering a detailed resource for professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Origin

This compound was first identified as the major component of a novel antibiotic complex produced by a previously unknown actinomycete.[1] The discovery was the result of a screening program for new antimicrobial agents.

The Producing Microorganism: Actinomadura kijaniata

The microorganism responsible for producing this compound was isolated from a soil sample collected in Kenya, Africa.[2] It was identified as a new species and named Actinomadura kijaniata, with the strain designation SCC 1256.[2] A culture of this strain is deposited in several culture collections, including the American Type Culture Collection (ATCC) as ATCC 31588 and the Agricultural Research Service Culture Collection (NRRL) as NRRL 12069.[2]

A. kijaniata is a Gram-positive, aerobic, and mesophilic bacterium.[3] It is characterized by the formation of an aerial mycelium and the production of antibiotic compounds.[3] Morphologically, when grown on yeast-extract dextrose agar, it forms abundant, curled aerial mycelia that fragment into long chains of elliptical spores.[2] The vegetative mycelia are extensively branched.[2] A key chemotaxonomic feature is the presence of meso-diaminopimelic acid (meso-DAP) in the cell wall and the sugar madurose (B1425607) in whole-cell hydrolysates.[2][4]

Physicochemical and Biological Properties of this compound

This compound is a large, structurally unique acid enol antibiotic belonging to the spirotetronate class.[1][5] Its complex structure includes a pentacyclic core, a branched-chain tetrasaccharide moiety, and a novel nitrosugar.[5]

Quantitative Data

The key physicochemical properties and in vitro biological activities of this compound are summarized in the tables below.

PropertyValueReference
Molecular FormulaC67H100N2O24[5]
Molecular Weight1317.5 g/mol [5]
AppearanceSolid
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol

Table 1: Physicochemical Properties of this compound

OrganismMIC (µg/mL)Reference
Propionibacterium acnes0.86
Bacillus subtilis< 0.13
Enterobacter sp.64
Trichophyton sp.17.5
Microsporum sp.17.5

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

In addition to its antibacterial and antifungal properties, this compound has demonstrated significant in vivo activity against the malaria parasite Plasmodium berghei in mice at a dose of 250 mg/kg. It also exhibits antitumor activity.[1]

Experimental Protocols

The following sections outline the general methodologies used in the fermentation, isolation, purification, and characterization of this compound, as described in the available literature. It is important to note that highly detailed, step-by-step protocols with specific reagent concentrations and instrument parameters are not fully available in the public domain and may be proprietary.

Fermentation of Actinomadura kijaniata

This compound is produced by submerged aerobic fermentation of A. kijaniata. The process typically involves the development of a vegetative inoculum through one or more seed stages before transfer to a production-scale fermenter.

Inoculum Development:

  • Medium: A suitable medium for inoculum preparation includes assimilable sources of carbon and nitrogen.[6] Specific media mentioned for the cultivation of A. kijaniata include ISP 2, ISP 3, ISP 4, and others.[3][7]

  • Conditions: The culture is grown under aerobic conditions with agitation.

Production Fermentation:

  • Medium: The production medium is an aqueous nutrient medium containing assimilable sources of carbon, nitrogen, and inorganic salts.[6]

  • Conditions: The fermentation is carried out under controlled aerobic conditions until substantial antibacterial activity is detected in the broth.[6]

Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step process.

  • Extraction: The antibiotic complex is first separated from the fermentation broth using a solvent extraction procedure.[1][8]

  • Chromatography: The crude extract, containing this compound and three minor components, is then subjected to chromatographic separation.[1][8] This can be achieved through:

    • Column Chromatography: The specific type of resin and solvent system used are not detailed in the available literature.

    • Preparative High-Pressure Liquid Chromatography (HPLC): This method is used to isolate pure this compound from the complex.[1][8]

Structure Elucidation

The complex structure of this compound was determined through a combination of chemical degradation, spectroscopic studies, and X-ray crystallography.[5]

  • Chemical Degradation: This was used to break down the molecule into its constituent sugar components for individual analysis.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques were employed to determine the connectivity and stereochemistry of the molecule.[1]

    • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure and absolute stereochemistry of this compound.[5]

Biosynthesis of this compound

The genetic basis for this compound production in A. kijaniata has been elucidated through the cloning and sequencing of a 107.6 kb segment of its chromosome that contains the this compound biosynthetic gene cluster (BGC).

The biosynthesis of the this compound aglycone, kijanolide, is initiated by a modular Type-I polyketide synthase (PKS).[4] The formation of the characteristic spirotetronate moiety involves a conserved set of enzymes that catalyze the formation, attachment, and intramolecular cyclization of a three-carbon unit derived from glycerate.

The BGC also contains the genes responsible for the synthesis of the two deoxysugar moieties:

  • TDP-L-digitoxose: The complete enzymatic pathway for its formation has been characterized.

  • D-kijanose: The genes for the biosynthesis of this unusual nitrosugar, including a flavoenzyme predicted to catalyze the formation of the nitro group, have been identified within the cluster.

Information regarding the regulatory genes and signaling pathways that control the expression of the this compound BGC is not currently available in the literature.

Visualizations

Experimental Workflow

Kijanimicin_Workflow cluster_origin Origin & Isolation cluster_production Production cluster_purification Purification cluster_analysis Analysis & Characterization soil Soil Sample (Kenya) isolation Isolation of Actinomycete soil->isolation strain Actinomadura kijaniata SCC 1256 isolation->strain fermentation Aerobic Fermentation strain->fermentation broth Fermentation Broth fermentation->broth extraction Solvent Extraction broth->extraction chromatography Column Chromatography / Prep HPLC extraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound structure Structure Elucidation (NMR, MS, X-ray) pure_this compound->structure bioactivity Biological Activity Testing (MIC) pure_this compound->bioactivity

Caption: Overall workflow for the discovery and characterization of this compound.

Biosynthetic Pathway Overview

Kijanimicin_Biosynthesis cluster_sugars Deoxysugar Biosynthesis pks Modular Type-I PKS aglycone Kijanolide (Aglycone) pks->aglycone glycerate Glycerate-derived 3C unit glycerate->aglycone glycosylation Glycosyltransferases aglycone->glycosylation digitoxose TDP-L-digitoxose Pathway digitoxose->glycosylation kijanose D-kijanose Pathway (Nitrosugar) kijanose->glycosylation This compound This compound glycosylation->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

References

An In-Depth Technical Guide to the Secondary Metabolites of Actinomadura kijaniata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomadura kijaniata, a species of actinomycete bacteria, is a known producer of bioactive secondary metabolites, with the most prominent being the potent antibiotic kijanimicin. This technical guide provides a comprehensive overview of the secondary metabolites derived from Actinomadura kijaniata, with a primary focus on this compound. It includes detailed information on their biological activities, biosynthesis, and the experimental protocols for their production and isolation, tailored for professionals in the fields of microbiology, natural product chemistry, and drug development.

Core Secondary Metabolite: this compound

This compound is a complex spirotetronate antibiotic and the principal secondary metabolite isolated from Actinomadura kijaniata.[1] It exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications.

Biological Activity of this compound

This compound has demonstrated potent activity against a range of microbial and cancer cell targets.

Antibacterial Activity: this compound displays significant in vitro activity against various Gram-positive and anaerobic bacteria.[1][2]

Antimalarial Activity: The compound has also shown promising activity against the malaria parasite, Plasmodium falciparum, in in vivo studies.[1][2]

Antitumor Activity: this compound has exhibited antitumor properties, notably against P388 leukemia in murine models.[3]

Quantitative Biological Data of this compound

Activity Test Organism/Cell Line Measurement Value Reference
AntitumorP388 leukemia (in vivo)% T/C157 (at 40 mg/kg)[3]

Other Secondary Metabolites

While this compound is the most well-characterized secondary metabolite from Actinomadura kijaniata, the initial isolation work also identified three minor, structurally related components from the fermentation broth.[1] However, detailed structural and biological activity data for these minor components are not extensively reported in the available literature.

Biosynthesis of this compound

The biosynthetic pathway of this compound is complex, involving a modular Type-I polyketide synthase (PKS) and numerous other enzymes for the formation of its unique structural features. The gene cluster responsible for this compound biosynthesis has been identified and sequenced, providing insights into the intricate enzymatic steps.[4][5] The pathway involves the synthesis of the aglycone, kijanolide, and the attachment of unusual sugar moieties, including L-digitoxose and D-kijanose.[4][5]

This compound Biosynthetic Pathway

Kijanimicin_Biosynthesis cluster_aglycone Aglycone (Kijanolide) Biosynthesis cluster_sugars Deoxysugar Biosynthesis PKS Modular Type I PKS Glycerate_Unit Glycerate-derived 3-carbon unit PKS->Glycerate_Unit incorporation Intramolecular_Cyclization Intramolecular Cyclization Glycerate_Unit->Intramolecular_Cyclization Kijanolide Kijanolide (Aglycone) Intramolecular_Cyclization->Kijanolide This compound This compound Kijanolide->this compound Glycosylation Glucose_1_P Glucose-1-Phosphate TDP_L_Digitoxose TDP-L-Digitoxose Glucose_1_P->TDP_L_Digitoxose KijD enzymes TDP_D_Kijanose TDP-D-Kijanose Glucose_1_P->TDP_D_Kijanose KijD enzymes TDP_L_Digitoxose->this compound TDP_D_Kijanose->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Actinomadura kijaniata

A detailed, step-by-step protocol for the industrial-scale fermentation of Actinomadura kijaniata for this compound production is proprietary and not fully disclosed in public literature. However, based on available information, a general laboratory-scale fermentation procedure can be outlined.

1. Culture Maintenance:

  • Actinomadura kijaniata (e.g., ATCC 31588) is maintained on a suitable agar (B569324) medium, such as ISP Medium 2.

2. Seed Culture Preparation:

  • A seed culture is initiated by inoculating a suitable liquid medium (e.g., V15 medium) with spores or mycelial fragments from an agar plate.

  • The seed culture is incubated for 24-30 hours with shaking.

3. Production Culture:

  • The production medium (e.g., V15-P medium) is inoculated with the seed culture (typically a 1:10 dilution).

  • The production culture is incubated for 40-48 hours under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth.[1]

1. Solvent Extraction:

  • The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • The antibiotic complex, including this compound, is extracted from the broth using a suitable organic solvent, such as ethyl acetate.

2. Concentration:

  • The organic solvent extract is concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography using a stationary phase like silica (B1680970) gel.

  • Elution is performed with a gradient of solvents to separate the components of the antibiotic complex.

  • Fractions containing this compound are identified by techniques such as thin-layer chromatography (TLC) and bioassays.

4. High-Performance Liquid Chromatography (HPLC):

  • Further purification of the this compound-containing fractions is achieved by preparative high-pressure liquid chromatography (HPLC) to obtain pure this compound.

Experimental Workflow for this compound Production and Isolation

Kijanimicin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification Start Actinomadura kijaniata (Agar Plate) Seed_Culture Seed Culture (Liquid Medium) Start->Seed_Culture Production_Culture Production Culture (Fermenter) Seed_Culture->Production_Culture Harvest Harvest Broth Production_Culture->Harvest Solvent_Extraction Solvent Extraction Harvest->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for this compound production and isolation.

Conclusion

Actinomadura kijaniata is a valuable source of the bioactive secondary metabolite, this compound. With its potent antibacterial, antimalarial, and antitumor activities, this compound holds significant promise for further drug development. This guide provides a foundational understanding of the key aspects of Actinomadura kijaniata secondary metabolites, intended to support the research and development efforts of scientists and professionals in the field. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore the diversity of other secondary metabolites that may be produced by this actinomycete.

References

Kijanimicin: A Technical Guide to its Spirotetronate Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kijanimicin is a potent spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata.[1][2] Its complex molecular architecture, featuring a pentacyclic aglycone core, a branched tetrasaccharide chain, and a rare nitro sugar, has garnered significant interest from the scientific community.[1][3] This document provides a comprehensive technical overview of the this compound spirotetronate structure, including its detailed characterization, biosynthesis, and biological activity. All quantitative data are presented in structured tables, and key experimental methodologies are described. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this promising antibiotic.

Molecular Structure and Characterization

The definitive structure of this compound was elucidated through a combination of chemical degradation, spectroscopic studies, and X-ray crystallography.[3] The molecule's core is a unique tetronic acid structure, which is a defining feature of the spirotetronate class of antibiotics.[3][4]

Spectroscopic Data

While a complete, publicly available dataset of all 1H and 13C NMR assignments for the entire this compound molecule is not readily found in the provided search results, partial NMR data for key biosynthetic intermediates have been published.[1] The following table summarizes the reported NMR data for TDP-L-digitoxose, a key sugar precursor in this compound biosynthesis.

Table 1: NMR Spectroscopic Data for TDP-L-digitoxose Intermediate (16) [1]

¹H NMR (300 MHz, D₂O) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Hydrate form1.10d6.45-Me
Keto form1.18d6.45-Me
1.72–1.78m2-Hₐₓ
1.82s5''-Me
2.05m2-Hₑq
2.20–2.30m2'-H
3.91dd12.9, 5.93-H
3.94q6.45-H
4.06m4'-H, 5'-H
4.51m3'-H
5.50dd6.6, 4.01-H
6.24t6.91'-H
7.64s6''-H
³¹P NMR (121 MHz, D₂O) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-10.6d19.7
-12.6d19.7
Crystallographic Data

The absolute stereochemistry of this compound was confirmed by X-ray crystallographic studies.[3] While the specific atomic coordinates and bond lengths/angles from the crystal structure are not detailed in the provided search results, the study conclusively established the three-dimensional arrangement of the molecule.

Biosynthesis of the Spirotetronate Core

The biosynthesis of this compound is a complex process involving a modular Type-I polyketide synthase (PKS) and a series of tailoring enzymes.[1][5][6] The formation of the characteristic spirotetronate moiety involves the incorporation of a glycerate-derived three-carbon unit.[1][5][6] The biosynthetic gene cluster for this compound has been identified and sequenced, providing significant insights into the enzymatic machinery responsible for its assembly.[1][5][7]

The following diagram illustrates the proposed biosynthetic pathway for the formation of the this compound aglycone, kijanolide.

Kijanimicin_Biosynthesis PKS Modular Type-I PKS Polyketide Polyketide Chain PKS->Polyketide Chain Assembly Glycerate Glycerate-derived 3-carbon unit Spirotetronate_Core Spirotetronate Moiety Formation Glycerate->Spirotetronate_Core Incorporation Cyclization1 Intramolecular Cyclization Polyketide->Cyclization1 Cyclization1->Spirotetronate_Core Cyclization2 Intramolecular Diels-Alder Spirotetronate_Core->Cyclization2 Kijanolide Kijanolide (Aglycone) Cyclization2->Kijanolide Glycosylation Glycosylation (L-digitoxose, D-kijanose) Kijanolide->Glycosylation This compound This compound Glycosylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

This compound exhibits a broad spectrum of biological activity, including antibacterial effects against Gram-positive bacteria and anaerobes, as well as antitumor and antimalarial properties.[1][2] Recent studies suggest that this compound's mode of action may involve binding to the TetR family of transcriptional regulators in prokaryotes.[4]

Table 2: In Vitro Antimicrobial Activity of this compound (MIC, µg/mL) [8]

Organism MIC (µg/mL)
Propionibacterium acnes0.86
Bacillus subtilis< 0.13
Enterobacter sp.64
Trichophyton sp.17.5
Microsporum sp.17.5

Experimental Protocols

This section details the methodologies employed in the isolation, characterization, and biosynthetic analysis of this compound.

Fermentation and Isolation

This compound is produced by the fermentation of Actinomadura kijaniata SCC 1256.[2] The antibiotic complex is extracted from the fermentation broth using a solvent extraction procedure. The major component, this compound, is then isolated and purified from the complex by column chromatography and/or preparative high-pressure liquid chromatography (HPLC).[2]

The following diagram outlines the general workflow for the isolation and purification of this compound.

Isolation_Workflow Fermentation Fermentation of Actinomadura kijaniata Extraction Solvent Extraction of Broth Fermentation->Extraction Crude_Extract Crude Antibiotic Complex Extraction->Crude_Extract Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Kijanimicin_Isolated Purified this compound Prep_HPLC->Kijanimicin_Isolated

Caption: General workflow for this compound isolation.

Gene Cluster Identification and Cloning

The this compound biosynthetic gene cluster was identified and cloned from the genomic DNA of Actinomadura kijaniata.[1]

Protocol:

  • Genomic DNA Isolation: Genomic DNA was isolated from A. kijaniata using a modified procedure involving lysozyme (B549824) digestion.[1]

  • Cosmid Library Construction: A cosmid library of the genomic DNA was constructed using the SuperCos 1 Cosmid Vector Kit.[1]

  • Library Screening: The library was screened using probes derived from conserved regions of polyketide synthase genes.

  • Sequencing: Positive cosmids were identified and the 107.6 kb segment of the A. kijaniata chromosome containing the this compound biosynthetic locus was sequenced.[1][7]

Biochemical Characterization of Biosynthetic Enzymes

The functions of several enzymes in the this compound biosynthetic pathway were elucidated through in vitro biochemical analysis.[1]

General Protocol:

  • Gene Cloning and Expression: The genes encoding the enzymes of interest were cloned into expression vectors and the recombinant proteins were overexpressed, typically in E. coli.

  • Protein Purification: The expressed proteins were purified to homogeneity using affinity chromatography (e.g., Ni-NTA agarose) and other chromatographic techniques.[1]

  • Enzyme Assays: The activity of the purified enzymes was assayed by incubating them with their predicted substrates and analyzing the products by methods such as HPLC, NMR, and mass spectrometry.[1]

  • Kinetic Analysis: Kinetic parameters (e.g., Kₘ, kcat) were determined by measuring reaction rates at varying substrate concentrations.[1]

Conclusion

This compound remains a molecule of significant interest due to its complex structure and potent biological activities. The elucidation of its biosynthetic pathway has opened up avenues for biosynthetic engineering and the generation of novel analogs with potentially improved therapeutic properties. This technical guide provides a foundational understanding of the core structural, biosynthetic, and biological aspects of this compound, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

References

Characterization of D-kijanose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the characterization of D-kijanose, a rare nitro sugar of significant interest to researchers, scientists, and drug development professionals. D-kijanose is a key component of the potent antibiotic kijanimicin, which exhibits a range of biological activities, including antibacterial, antifungal, and antimalarial properties.[1] Understanding the structure and properties of D-kijanose is crucial for the synthesis of this compound analogs and the development of novel therapeutic agents.

Physicochemical Properties of D-kijanose

D-kijanose, with the systematic name 2,3,4,6-tetradeoxy-4-methoxy-carbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose, possesses a unique chemical structure that contributes to the biological activity of its parent compound, this compound.[2] Based on its structure, the following physicochemical properties have been calculated:

PropertyValue
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
Predicted LogP -0.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6

Note: The LogP value is an estimation and may vary based on experimental conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of D-kijanose. Predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are based on the known chemical structure and are intended to guide spectral analysis.

Table 2.1: Predicted ¹H NMR Chemical Shifts for D-kijanose

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-14.5 - 4.7d
H-2ax1.8 - 2.0ddd
H-2eq2.1 - 2.3ddd
H-44.0 - 4.2m
H-53.8 - 4.0m
H-6 (CH₃)1.2 - 1.4d
3-C-CH₃1.5 - 1.7s
N-H7.0 - 7.5br s
O-CH₃3.6 - 3.8s

Table 2.2: Predicted ¹³C NMR Chemical Shifts for D-kijanose

CarbonPredicted Chemical Shift (ppm)
C-195 - 100
C-230 - 35
C-390 - 95
C-450 - 55
C-570 - 75
C-615 - 20
3-C-CH₃20 - 25
C=O155 - 160
O-CH₃50 - 55
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of D-kijanose. The predicted mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Table 2.3: Predicted Mass Spectrometry Data for D-kijanose

IonPredicted m/z
[M+H]⁺233.1081
[M+Na]⁺255.0899

Experimental Protocols

Isolation and Purification of D-kijanose from this compound

D-kijanose can be obtained from its parent compound, this compound, through acid hydrolysis followed by chromatographic purification. This compound is first isolated from the fermentation broth of Actinomadura kijaniata via solvent extraction and column chromatography.[1]

Protocol 3.1.1: Acid Hydrolysis of this compound

  • Dissolve purified this compound in a 2 M solution of a strong acid (e.g., HCl or TFA).

  • Heat the solution at 80-100°C for 2-4 hours to cleave the glycosidic bonds.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Neutralize the reaction mixture with a suitable base (e.g., NaOH or NaHCO₃).

  • Remove the precipitated aglycone by filtration or centrifugation.

  • Desalt the aqueous layer containing the released sugars.

Protocol 3.1.2: Purification of D-kijanose

  • Concentrate the desalted sugar mixture under reduced pressure.

  • Apply the concentrated sample to a preparative high-performance liquid chromatography (HPLC) system equipped with a suitable column for sugar separation (e.g., an amino-propyl or a size-exclusion column).

  • Elute the sugars using an appropriate mobile phase, such as an acetonitrile/water gradient.

  • Collect fractions and analyze for the presence of D-kijanose using TLC or analytical HPLC.

  • Pool the fractions containing pure D-kijanose and lyophilize to obtain a solid sample.

NMR Spectroscopy Analysis

Protocol 3.2.1: Sample Preparation and Data Acquisition

  • Dissolve 5-10 mg of purified D-kijanose in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry Analysis

Protocol 3.3.1: Sample Preparation and Data Acquisition

  • Prepare a dilute solution of D-kijanose in a suitable solvent (e.g., methanol/water).

  • Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap) via direct infusion or coupled to an LC system.

  • Acquire mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ions.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can aid in structural confirmation.

Biological Activity

The biological activity of the parent antibiotic, this compound, is well-documented, showing efficacy against Gram-positive and anaerobic bacteria, as well as antimalarial properties.[1] The specific biological activities of isolated D-kijanose have not been extensively reported and represent an important area for future research. Investigating the standalone bioactivity of D-kijanose could provide insights into its role in the overall efficacy of this compound and its potential as a lead compound for the development of new drugs.

Visualizations

D_kijanose_Structure C1 C1 C2 C2 C1->C2 H1 H C1->H1 OH1 OH C1->OH1 C3 C3 C2->C3 H2ax H C2->H2ax H2eq H C2->H2eq C4 C4 C3->C4 C3_CH3 CH3 C3->C3_CH3 NO2 NO2 C3->NO2 C5 C5 C4->C5 H4 H C4->H4 NHCOOCH3 NHCOOCH3 C4->NHCOOCH3 O_ring O C5->O_ring H5 H C5->H5 C6_CH3 CH3 C5->C6_CH3 O_ring->C1

Caption: Chemical structure of D-kijanose.

Isolation_Workflow cluster_0 This compound Isolation cluster_1 D-kijanose Isolation Fermentation Fermentation of Actinomadura kijaniata Extraction Solvent Extraction Fermentation->Extraction Chromatography1 Column Chromatography Extraction->Chromatography1 Hydrolysis Acid Hydrolysis Chromatography1->Hydrolysis Purified this compound Neutralization Neutralization & Desalting Hydrolysis->Neutralization Purification HPLC Purification Neutralization->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Characterization Lyophilization->Characterization Pure D-kijanose

Caption: Experimental workflow for D-kijanose isolation.

Biosynthetic_Pathway A dTDP-glucose B dTDP-4-keto-6-deoxy-D-glucose A->B Enzymatic Steps C dTDP-3-amino-2,3,6-trideoxy- 4-keto-3-methyl-D-glucose B->C Enzymatic Steps D dTDP-D-kijanose C->D KijD3 (Oxidoreductase)

Caption: Simplified biosynthetic pathway of D-kijanose.

References

Sequencing the Kijanimicin Biosynthetic Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sequencing and characterization of the kijanimicin biosynthetic gene cluster from the actinomycete Actinomadura kijaniata SCC1256 (ATCC 31588). This compound is a potent spirotetronate antibiotic with a broad spectrum of activity against Gram-positive bacteria, anaerobes, and the malaria parasite Plasmodium falciparum, and it also exhibits antitumor properties.[1] The elucidation of its biosynthetic pathway is crucial for understanding the formation of its complex structure and for enabling future biosynthetic engineering and drug discovery efforts.

Overview of the this compound Biosynthetic Gene Cluster

A 107.6 kb segment of the Actinomadura kijaniata chromosome, containing the this compound biosynthetic locus, has been successfully cloned and sequenced.[1][2][3] The identified gene cluster spans 106.7 kb and is predicted to contain all the necessary genetic information for the biosynthesis of the this compound aglycone, kijanolide, and its unique sugar moieties, L-digitoxose and D-kijanose.[1] The GenBank accession number for this sequence is EU301739.1.

Key Biosynthetic Features

The biosynthesis of this compound is a complex process involving a modular Type-I polyketide synthase (PKS), a set of enzymes for the formation of the characteristic spirotetronate core, and intricate pathways for the synthesis of two distinct deoxysugars.[1][2][3] One of these sugars, D-kijanose, is a rare nitrosugar, and the gene cluster contains a flavoenzyme predicted to be responsible for the formation of the nitro group.[1][2][3]

Data Presentation: Gene and Protein Information

The following tables summarize the open reading frames (ORFs) identified within the this compound biosynthetic gene cluster and their predicted functions based on BLAST analysis.

Table 1: Genes Involved in Polyketide Synthesis and Spirotetronate Core Formation

GeneProtein AccessionPredicted Function
kijS1ACB46494.1Modular Type-I Polyketide Synthase
kijS2ACB46495.1Modular Type-I Polyketide Synthase
kijS3ACB46496.1Modular Type-I Polyketide Synthase
kijS4ACB46487.1Modular Type-I Polyketide Synthase
kijS5ACB46497.1Modular Type-I Polyketide Synthase
kijAACB46498.1Acyl-CoA dehydrogenase-like protein
kijBACB46499.1Beta-ketoacyl-ACP synthase III-like protein
kijCACB46500.1Acyl carrier protein
kijDACB46501.13-hydroxyacyl-CoA dehydrogenase-like protein
kijEACB46502.1Enoyl-CoA hydratase/isomerase family protein

Table 2: Genes Involved in Deoxysugar Biosynthesis

GeneProtein AccessionPredicted Function in this compound Biosynthesis
kijA1ACB46462.1Sugar-O-methyltransferase (D-kijanose)
kijA2ACB46463.1Putative carbamoyltransferase (D-kijanose)
kijA3ACB46464.1Putative C-methyltransferase (D-kijanose)
kijA4ACB46465.1TDP-glucose synthase (D-kijanose & L-digitoxose)
kijA5ACB46466.1TDP-glucose 4,6-dehydratase (D-kijanose & L-digitoxose)
kijA6ACB46467.1Putative aminotransferase (D-kijanose)
kijA7ACB46468.1Putative reductase (D-kijanose)
kijA8ACB46469.1Putative aminotransferase (D-kijanose)
kijB1ACB46470.1TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase (L-digitoxose)
kijB2ACB46471.1Glycosyltransferase
kijB3ACB46472.1Glycosyltransferase
kijC1ACB46488.1Glycosyltransferase
kijC2ACB46476.1TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose 4-reductase (L-digitoxose)
kijC3ACB46489.1Glycosyltransferase
kijC4ACB46490.1Glycosyltransferase
kijC5ACB46479.1Putative glycosyltransferase
kijD1ACB46480.1Putative C-methyltransferase (D-kijanose)
kijD2ACB46481.1Putative oxidoreductase (D-kijanose)
kijD3ACB46491.1Flavoenzyme (nitro group formation in D-kijanose)
kijD4ACB46482.1TDP-D-glucose 4,6-dehydratase (L-digitoxose)
kijD5ACB46483.1TDP-glucose synthase (L-digitoxose)
kijD6ACB46484.1Putative transporter
kijD7ACB46485.1Putative transporter
kijD8ACB46486.1Putative transporter
kijD9ACB46473.1Putative oxidoreductase (L-digitoxose)
kijD10ACB46474.1TDP-3,4-diketo-2,6-dideoxy-D-glucose 3-ketoreductase (L-digitoxose)
kijD11ACB46475.1TDP-2,6-dideoxy-D-allos-3-ulose 3-epimerase (L-digitoxose)

Table 3: Regulatory and Other Genes

GeneProtein AccessionPredicted Function in this compound Biosynthesis
kijD12ACB46477.1TetR type regulatory protein
kijRACB46492.1Putative regulatory protein
kijXACB46493.1Putative transporter

Experimental Protocols

The following sections detail the key experimental methodologies employed in the sequencing and initial characterization of the this compound biosynthetic gene cluster.

Bacterial Strains and Culture Conditions
  • Producing Strain: Actinomadura kijaniata SCC1256 (ATCC 31588) was maintained on ISP medium 2.

  • Genomic DNA Extraction: A seed culture was grown in liquid V15 medium for 24-30 hours, then diluted and grown for an additional 40-48 hours in V15-P medium.[1]

  • Cloning Host: Escherichia coli DH5α was used for routine cloning experiments.[1]

Cosmid Library Construction and Screening

A cosmid library of A. kijaniata genomic DNA was constructed using the SuperCos 1 Cosmid Vector Kit.[1] The library was screened using a probe derived from the conserved region of the TDP-glucose 4,6-dehydratase gene (tylA2) from the tylosin (B1662201) biosynthetic gene cluster of Streptomyces fradiae.[1] This approach was chosen based on the expectation that the this compound cluster would contain genes for deoxysugar biosynthesis.[1]

DNA Sequencing and Analysis

The nucleotide sequence of the this compound biosynthetic locus was determined from overlapping cosmids. Open reading frames (ORFs) were identified and their functions were predicted by comparing the deduced amino acid sequences with proteins in public databases using BLAST.

Biochemical Analysis of TDP-L-digitoxose Biosynthesis Enzymes

The functions of four enzymes involved in the biosynthesis of TDP-L-digitoxose (KijD5, KijD4, KijB1, and KijC2) were confirmed through in vitro biochemical assays. The corresponding genes were cloned and overexpressed in E. coli, and the purified proteins were used in enzymatic reactions with the appropriate substrates.[1] Reaction products were analyzed by HPLC.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed biosynthetic pathways for this compound.

experimental_workflow cluster_dna_prep Genomic DNA Preparation cluster_library Cosmid Library Construction & Screening cluster_sequencing Sequencing and Analysis cluster_biochem Biochemical Characterization a Actinomadura kijaniata Culture b Genomic DNA Extraction a->b c gDNA Fragmentation b->c d Ligation into SuperCos 1 Vector c->d e Packaging and Transfection of E. coli d->e f Cosmid Library e->f g Colony Hybridization with tylA2 Probe f->g h Identification of Positive Clones g->h i Cosmid DNA Isolation h->i j DNA Sequencing i->j k Sequence Assembly (107.6 kb) j->k l ORF Prediction & Annotation k->l m BLAST Analysis l->m n Gene Cloning & Overexpression in E. coli m->n o Protein Purification n->o p In Vitro Enzyme Assays o->p q HPLC Analysis of Products p->q

Caption: Experimental workflow for sequencing the this compound gene cluster.

kijanimicin_biosynthesis cluster_pks Polyketide Backbone Synthesis cluster_spiro Spirotetronate Core Formation cluster_sugars Deoxysugar Biosynthesis cluster_digitoxose TDP-L-Digitoxose Pathway cluster_kijanose TDP-D-Kijanose Pathway cluster_glycosylation Glycosylation and Final Assembly pks Modular PKS (kijS1-S5) Loading Module + 11 Extender Modules polyketide_chain Polyketide Chain pks->polyketide_chain spiro_enzymes KijA, KijB, KijC, KijD, KijE kijanolide Kijanolide (Aglycone) spiro_enzymes->kijanolide polyketide_chain->spiro_enzymes gts Glycosyltransferases (KijB2, KijB3, KijC1, KijC3-5) kijanolide->gts glucose Glucose-1-Phosphate kijD5_D4 KijD5, KijD4 glucose->kijD5_D4 kijA4_A5 KijA4, KijA5 glucose->kijA4_A5 kijB1 KijB1 kijD5_D4->kijB1 kijD10 KijD10 kijB1->kijD10 kijD11 KijD11 kijD10->kijD11 kijC2 KijC2 kijD11->kijC2 tdp_digitoxose TDP-L-Digitoxose kijC2->tdp_digitoxose tdp_digitoxose->gts kij_d_enzymes KijA1-3, A6-8, D1-3 kijA4_A5->kij_d_enzymes tdp_kijanose TDP-D-Kijanose kij_d_enzymes->tdp_kijanose tdp_kijanose->gts This compound This compound gts->this compound

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

The successful sequencing and annotation of the this compound biosynthetic gene cluster have provided significant insights into the formation of this structurally complex and medically promising natural product.[1] The identification of the complete set of biosynthetic genes, including those for the modular PKS, the spirotetronate core, and the unique deoxysugar moieties, lays a solid foundation for future research.[1] This includes the detailed mechanistic studies of the involved enzymes, the heterologous expression of the gene cluster for yield improvement, and the combinatorial biosynthesis of novel this compound analogs with potentially enhanced therapeutic properties. This technical guide serves as a comprehensive resource for researchers aiming to build upon this foundational work in the fields of natural product biosynthesis, synthetic biology, and drug development.

References

Kijanimicin: A Technical Guide to its Antimicrobial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijanimicin is a potent antibiotic belonging to the spirotetronate class, first isolated from the fermentation broth of Actinomadura kijaniata SCC 1256.[1][2] This complex molecule exhibits a broad spectrum of antimicrobial activity against Gram-positive bacteria, anaerobic microorganisms, and certain parasites.[2][3] Structurally, this compound is a large acid enol antibiotic characterized by a unique tetronic acid structure, a branched-chain tetrasaccharide moiety, and a novel nitrosugar, D-kijanose.[4] Beyond its antimicrobial properties, this compound has also demonstrated antitumor activity.[3] This guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailed experimental methodologies for its assessment, and insights into its biosynthetic pathway and potential mechanism of action.

Data Presentation: Antimicrobial Spectrum of this compound

The in vitro antimicrobial activity of this compound has been quantified against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Propionibacterium acnesGram-positive bacterium0.86[1]
Bacillus subtilisGram-positive bacterium< 0.13[1]
Enterobacter sp.Gram-negative bacterium64[1]
Trichophyton sp.Fungus17.5[1]
Microsporum sp.Fungus17.5[1]
Plasmodium falciparumProtozoan parasiteActive (specific MIC not stated)[3]
Plasmodium bergheiProtozoan parasiteEffective in mice at 250 mg/kg[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following is a detailed methodology for a standard broth microdilution assay, a common method for determining MIC values.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism grown in a suitable broth medium.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 1000 µg/mL.

  • Broth Medium: Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or a specialized broth for fungi and parasites.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Inoculum Preparation:

  • From the overnight culture, prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of this compound:

  • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well.

4. Inoculation:

  • Add 50 µL of the prepared inoculum to each well, bringing the total volume in each well to 100 µL. This further dilutes the this compound concentrations by a factor of two, achieving the final desired test concentrations.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

5. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungi and other organisms may require different incubation times and conditions.

6. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Mandatory Visualization

This compound Biosynthetic Pathway Workflow

The biosynthesis of this compound is a complex process involving a modular Type I polyketide synthase (PKS) and a series of tailoring enzymes. The following diagram illustrates the general workflow for the formation of the this compound aglycone, kijanolide, and the subsequent glycosylation steps.

Kijanimicin_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_cyclization Aglycone Formation cluster_glycosylation Glycosylation PKS_Modules Modular Type I PKS Polyketide_Chain Polyketide Intermediate PKS_Modules->Polyketide_Chain Chain elongation Glycerate_Unit Glycerate-derived C3 unit Glycerate_Unit->Polyketide_Chain Incorporation Intramolecular_Cyclization Intramolecular Cyclization Polyketide_Chain->Intramolecular_Cyclization Kijanolide Kijanolide (Aglycone) Intramolecular_Cyclization->Kijanolide Glycosyltransferases Glycosyltransferases Kijanolide->Glycosyltransferases TDP_L_Digitoxose TDP-L-Digitoxose TDP_L_Digitoxose->Glycosyltransferases D_Kijanose D-Kijanose D_Kijanose->Glycosyltransferases This compound This compound Glycosyltransferases->this compound Attachment of sugars UPR_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_sensors UPR Sensors cluster_cytosol Cytosol / Nucleus cluster_response Cellular Response ER_Stress ER Stress (e.g., unfolded proteins) IRE1 IRE1α ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 This compound This compound This compound->ER_Stress Modulates XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos Protein_Synthesis_Attenuation Protein Synthesis Attenuation PERK->Protein_Synthesis_Attenuation ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage XBP1s XBP1s XBP1_splicing->XBP1s ATF4 ATF4 eIF2a_phos->ATF4 Translational control ATF6n ATF6(n) ATF6_cleavage->ATF6n Chaperone_Upregulation Chaperone Upregulation XBP1s->Chaperone_Upregulation ERAD_Upregulation ERAD Upregulation XBP1s->ERAD_Upregulation ATF4->Chaperone_Upregulation ATF6n->Chaperone_Upregulation

References

The Antimalarial Activity of Kijanimicin Against Plasmodium falciparum: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and research databases has revealed no specific information, quantitative data, or experimental protocols related to the antimalarial activity of a compound named "Kijanimicin" against Plasmodium falciparum.

This absence of information prevents the creation of the requested in-depth technical guide, including data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows.

It is possible that the compound is known by a different name, is a very recent discovery not yet detailed in published literature, or that research pertaining to it is proprietary and not publicly disclosed.

To facilitate a more successful retrieval of the desired information, it is recommended to:

  • Verify the spelling of "this compound."

  • Provide any known alternative names, chemical identifiers (such as a CAS number), or the chemical class to which the compound belongs.

Without this foundational information, a detailed technical analysis as requested cannot be performed. The following sections outline the general methodologies and data presentation formats that would be employed should information on this compound become available.

General Methodologies for Assessing Antimalarial Activity

In the study of novel antimalarial compounds, a series of standardized in vitro and in vivo assays are typically employed to determine efficacy and mechanism of action.

In Vitro Susceptibility Assays

The initial assessment of a compound's activity against P. falciparum is conducted in vitro using cultured parasites. A common method is the SYBR Green I-based fluorescence assay.

Experimental Protocol: SYBR Green I-based Fluorescence Assay

  • Parasite Culture: Asexual stages of P. falciparum (e.g., strains 3D7, Dd2, K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or a serum substitute like Albumax.

  • Drug Preparation: The test compound (this compound) is dissolved in a suitable solvent, usually dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in culture medium.

  • Assay Setup: Synchronized ring-stage parasites (typically at 0.5-1% parasitemia and 2% hematocrit) are added to 96-well microplates containing the serially diluted compound. A no-drug control and a positive control (a known antimalarial like chloroquine (B1663885) or artemisinin) are included.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions to allow for parasite multiplication.

  • Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained by adding a lysis buffer containing the fluorescent dye SYBR Green I. This dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

  • Data Acquisition: Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).

  • Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC₅₀), which is the drug concentration at which parasite growth is inhibited by 50% compared to the drug-free control. This is typically done by fitting the data to a sigmoidal dose-response curve using statistical software.

Cytotoxicity Assays

To assess the selectivity of the compound for the parasite, its toxicity against mammalian cells is evaluated.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay (e.g., using HEK293T cells)

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like AlamarBlue.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated. The selectivity index (SI) is then determined by dividing the CC₅₀ by the antimalarial IC₅₀. A higher SI value indicates greater selectivity for the parasite.

Data Presentation

Should quantitative data for this compound become available, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound

P. falciparum StrainIC₅₀ (nM) [Mean ± SD]Mammalian Cell LineCC₅₀ (µM) [Mean ± SD]Selectivity Index (SI = CC₅₀/IC₅₀)
e.g., 3D7 (Chloroquine-sensitive)Data not availablee.g., HEK293TData not availableData not available
e.g., Dd2 (Chloroquine-resistant)Data not available
e.g., K1 (Multidrug-resistant)Data not available

Visualization of Workflows and Pathways

Visual diagrams are crucial for representing complex experimental procedures and biological pathways. These would be generated using the DOT language within Graphviz.

Example: Experimental Workflow for In Vitro Antimalarial Screening

experimental_workflow cluster_culture Parasite & Cell Culture cluster_assay Assay Preparation cluster_execution Execution & Incubation cluster_readout Data Acquisition & Analysis p_culture P. falciparum Culture plate_prep 96-well Plate Setup p_culture->plate_prep m_culture Mammalian Cell Culture m_culture->plate_prep drug_prep This compound Serial Dilution drug_prep->plate_prep incubation 72h Incubation plate_prep->incubation readout Fluorescence/Viability Reading incubation->readout analysis IC50 / CC50 Calculation readout->analysis

A generalized workflow for in vitro screening of antimalarial compounds.

Once specific data and mechanistic insights for this compound are available in the public domain, a comprehensive technical guide can be developed. Researchers are encouraged to consult major scientific databases for the most current information.

A Technical Guide to Kijanimicin: Solubility, Experimental Protocols, and Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Kijanimicin, a potent spirotetronate antibiotic with significant antitumor and antimicrobial properties. Due to the limited availability of public quantitative data, this document focuses on providing a robust experimental framework for determining its solubility in key laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727). Furthermore, this guide presents a detailed visualization of the complex biosynthetic pathway of this compound, offering insights into its natural production.

This compound Solubility

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
DMSO User DefinedUser DeterminedUser DeterminedHygroscopic; store under dry conditions.
Ethanol User DefinedUser DeterminedUser DeterminedAnhydrous ethanol is recommended.
Methanol User DefinedUser DeterminedUser DeterminedAnhydrous methanol is recommended.

Note: The solubility of a compound can be influenced by various factors including temperature, purity of the compound and solvent, and the method of determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

1. Materials and Equipment:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), analytical grade, anhydrous

  • Ethanol, analytical grade, anhydrous

  • Methanol, analytical grade, anhydrous

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.

    • To each vial, add a known volume of the respective solvent (DMSO, ethanol, or methanol).

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Analysis:

    • Quantify the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound in the respective solvent must be prepared to accurately determine the concentration.

    • Perform the analysis in triplicate for each solvent to ensure the reliability of the results.

3. Data Analysis:

  • Calculate the average concentration from the triplicate measurements for each solvent.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

This compound Biosynthesis Pathway

This compound is a complex natural product synthesized by the actinomycete Actinomadura kijaniata.[3] Its biosynthesis involves a modular Type-I polyketide synthase (PKS) and a series of tailoring enzymes that construct the characteristic spirotetronate core and attach the unique sugar moieties.[3] The following diagram illustrates the key stages of this intricate biosynthetic pathway.

Kijanimicin_Biosynthesis This compound Biosynthesis Pathway cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Spiro Spirotetronate Core Formation cluster_Sugars Deoxysugar Biosynthesis & Glycosylation PKS_start Acetyl-CoA (Starter Unit) PKS_modules Type I PKS Modules (Elongation with Malonyl-CoA) PKS_start->PKS_modules Polyketide_chain Linear Polyketide Chain PKS_modules->Polyketide_chain Tetronate_formation Tetronate Formation Polyketide_chain->Tetronate_formation Glycerate_unit Glycerate-derived 3-Carbon Unit Glycerate_unit->Tetronate_formation IMDA Intramolecular Diels-Alder Reaction Tetronate_formation->IMDA Spirotetronate_core Kijanolide Aglycone IMDA->Spirotetronate_core Glycosyltransferases Glycosyltransferases Spirotetronate_core->Glycosyltransferases Aglycone acceptor Glucose_1_P Glucose-1-Phosphate TDP_L_digitoxose TDP-L-digitoxose Biosynthesis Glucose_1_P->TDP_L_digitoxose TDP_D_kijanose TDP-D-kijanose Biosynthesis Glucose_1_P->TDP_D_kijanose TDP_L_digitoxose->Glycosyltransferases Sugar donor TDP_D_kijanose->Glycosyltransferases Sugar donor Kijanimicin_final This compound Glycosyltransferases->Kijanimicin_final

Caption: A simplified workflow of the this compound biosynthesis.

Mechanism of Action Context

This compound belongs to the spirotetronate class of polyketides, which are known for their potent biological activities, including antibacterial and antitumor effects.[4][5] While the specific molecular targets and signaling pathways for this compound's antitumor activity are not fully elucidated, other spirotetronates have been shown to interfere with various cellular processes. For instance, some members of this class are known to inhibit bacterial RNA polymerase or interfere with cellular signaling pathways in cancer cells.[4] The complex structure of this compound, with its unique aglycone and extensive glycosylation, suggests a highly specific mode of action that warrants further investigation.

This technical guide serves as a foundational resource for researchers working with this compound. By providing a standardized protocol for solubility determination and a visual representation of its biosynthesis, we aim to facilitate further research into the therapeutic potential of this promising natural product.

References

The Intricate Path to a Potent Antibiotic: A Technical Guide to the Chemical Synthesis of Kijanimicin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kijanimicin, a structurally complex spirotetronate antibiotic, has garnered significant attention for its broad-spectrum antimicrobial and antitumor activities. Its intricate molecular architecture, featuring a pentacyclic aglycone core, a tetrasaccharide chain of four L-digitoxose units, and a rare D-kijanose nitrosugar, presents a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogs, focusing on the core methodologies, experimental protocols, and the underlying principles of stereochemical control.

The Architectural Marvel: this compound's Structure

This compound, isolated from Actinomadura kijaniata, possesses a unique structure characterized by a pentacyclic core known as kijanolide.[1][2] This aglycone is adorned with a branched tetrasaccharide composed of three 2,6-dideoxy-α-L-ribo-hexopyranose units and one 2,6-dideoxy-4-O-methyl-β-L-ribo-hexopyranose.[2] A key feature is the presence of the novel nitrosugar, D-kijanose, chemically identified as 2,3,4,6-tetradeoxy-4-methoxy-carbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose.[2]

Crafting the Core: Synthesis of the Kijanolide Aglycone

The total synthesis of kijanolide, the aglycone of this compound, represents a significant synthetic undertaking. While a complete total synthesis of this compound itself has not been extensively detailed in publicly available literature, the strategies for constructing its core and related spirotetronate aglycones have been a central focus of research.

The Spirotetronate Core: A Diels-Alder Approach

A cornerstone of the strategy for synthesizing the spirotetronate core of kijanolide and related natural products is the intramolecular Diels-Alder (IMDA) reaction .[3][4] This powerful cycloaddition reaction allows for the construction of the complex fused and bridged ring systems inherent to the spirotetronate structure with high stereocontrol.

The general workflow for this key transformation can be visualized as follows:

IMDA_Workflow Start Linear Polyketide Precursor Diene_Dienophile Formation of Diene and Dienophile Moieties Start->Diene_Dienophile IMDA Intramolecular Diels-Alder Cyclization Diene_Dienophile->IMDA Spirotetronate Spirotetronate Core IMDA->Spirotetronate Further_Mod Further Functionalization Spirotetronate->Further_Mod Kijanolide Kijanolide Aglycone Further_Mod->Kijanolide

Caption: General workflow for the synthesis of the Kijanolide aglycone core.

Experimental Protocol: A Representative Intramolecular Diels-Alder Cyclization

While a specific protocol for this compound's core is not available, a general procedure for an enzyme-catalyzed IMDA reaction in the biosynthesis of related spirotetronates, such as abyssomicin, provides insight into the reaction conditions.[3]

  • Reaction Mixture: A solution of the linear triene precursor in a suitable buffer (e.g., Tris-HCl) is prepared.

  • Enzyme Addition: The purified spirotetronate cyclase (e.g., AbyU or AbmU) is added to the reaction mixture.[3]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25-30 °C) for a specified period (e.g., 1-16 hours), often with gentle agitation.

  • Quenching and Extraction: The reaction is quenched, and the product is extracted using an organic solvent.

  • Purification: The crude product is purified by chromatographic techniques such as HPLC.

Quantitative data for such enzymatic reactions, including yields and stereoselectivity, are highly dependent on the specific substrate and enzyme. For chemical IMDA reactions, thermal or Lewis acid-catalyzed conditions are typically employed, with stereochemical outcomes influenced by the conformation of the tether connecting the diene and dienophile.[4]

Reaction StepReagents and Conditions (General)Yield (%)Diastereomeric Ratio (d.r.)
Intramolecular Diels-AlderThermal (e.g., reflux in toluene (B28343) or xylene) or Lewis Acid (e.g., Et2AlCl, Me2AlCl)60-90Varies (endo/exo selectivity depends on substrate and catalyst)

Table 1: Representative Quantitative Data for Intramolecular Diels-Alder Reactions in Spirotetronate Synthesis. (Note: Data are generalized from syntheses of related compounds and may not reflect the specific synthesis of kijanolide.)

The Sugar Moieties: A Synthetic Hurdle

The stereoselective synthesis of the oligosaccharide portion of this compound, particularly the rare D-kijanose and the α-linked digitoxose (B191001) units, presents significant challenges.

Synthesis of the Digitoxose Trisaccharide

The construction of the α-linked digitoxose trisaccharide fragment has been a subject of synthetic investigation. The primary challenge lies in controlling the stereoselectivity of the glycosidic bond formation with 2-deoxy sugars, which lack a participating group at the C2 position to direct the stereochemical outcome.

A successful strategy involves the use of glycosyl sulfonates as donors, which can be tuned to favor the formation of the desired α-glycosides.

Trisaccharide_Synthesis Digitoxose_Monomer Digitoxose Monomer Sulfonate_Donor Formation of Glycosyl Sulfonate Donor Digitoxose_Monomer->Sulfonate_Donor Glycosylation1 First Glycosylation Sulfonate_Donor->Glycosylation1 Disaccharide Digitoxose Disaccharide Glycosylation1->Disaccharide Glycosylation2 Second Glycosylation Disaccharide->Glycosylation2 Trisaccharide Digitoxose Trisaccharide Glycosylation2->Trisaccharide

Caption: Synthetic workflow for the digitoxose trisaccharide fragment.

Experimental Protocol: Glycosylation using a Glycosyl Sulfonate Donor

  • Donor Preparation: The digitoxose monomer is converted to a glycosyl sulfonate (e.g., tosylate) by reacting the anomeric hydroxyl group with the corresponding sulfonyl chloride in the presence of a base.

  • Glycosylation: The glycosyl sulfonate donor is reacted with a suitable glycosyl acceptor in the presence of a promoter, such as an arylsulfonyl chloride, in an inert solvent at low temperature.

  • Purification: The resulting disaccharide is purified by column chromatography. The process is then repeated to append the third digitoxose unit.

Glycosylation StepPromoterSolventTemperature (°C)Yield (%)α:β Ratio
First Glycosylationp-O-isopropylbenzenesulfonyl chlorideCH2Cl2-78 to rt5510:1
Second GlycosylationArylsulfonyl chlorideCH2Cl2-78 to rt60-70>10:1

Table 2: Representative Quantitative Data for the Synthesis of the Digitoxose Trisaccharide Fragment. (Data generalized from published procedures.)

The Enigmatic D-Kijanose: A Synthetic Frontier

The chemical synthesis of the rare nitrosugar D-kijanose remains a largely unexplored area in the literature. Its unique structure, featuring a nitro group and a C-methyl group at a tertiary center, presents a formidable synthetic challenge. Biosynthetic studies have identified the gene cluster responsible for its formation, suggesting a complex enzymatic pathway.[2][5] The development of a chemical synthesis would be a significant achievement and would open avenues for the synthesis of novel this compound analogs with modified sugar moieties.

The Final Assembly: Glycosylation of the Aglycone

The ultimate step in the total synthesis of this compound would be the glycosylation of the kijanolide aglycone with the fully assembled tetrasaccharide and the D-kijanose moiety. This step is fraught with challenges due to the steric hindrance of the aglycone and the need for precise stereochemical control in forming multiple glycosidic linkages.

Experimental Protocol: General Glycosylation Strategy

  • Protecting Group Manipulation: The kijanolide aglycone and the sugar moieties would require a sophisticated protecting group strategy to ensure that only the desired hydroxyl groups react.

  • Glycosylation: A suitable glycosylation method, such as the use of glycosyl trichloroacetimidates, thioglycosides, or other activated sugar donors, would be employed. The reaction conditions (promoter, solvent, temperature) would need to be carefully optimized to achieve the desired stereochemical outcome.

  • Deprotection: The final step would involve the global deprotection of all protecting groups to yield the natural product.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against Gram-positive bacteria, anaerobes, and the malaria parasite Plasmodium falciparum.[1][2] It also displays significant antitumor activity.[6] While the precise molecular mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated, it is believed that its biological activity is linked to its complex structure, particularly the spirotetronate core and the attached sugar residues. The synthesis of analogs with modifications in these regions is crucial for structure-activity relationship (SAR) studies to pinpoint the pharmacophore and to develop more potent and selective therapeutic agents.

Future Directions

The chemical synthesis of this compound and its analogs remains a fertile ground for research. Key future directions include:

  • Total Synthesis of this compound: The completion of the first total synthesis of this compound would be a landmark achievement in natural product synthesis.

  • Synthesis of D-Kijanose: The development of a stereoselective synthesis of D-kijanose is a critical unmet challenge.

  • Analog Synthesis and SAR Studies: The synthesis of a library of this compound analogs with systematic modifications to the aglycone and sugar moieties will be instrumental in understanding its mechanism of action and in developing new drug candidates.

  • Elucidation of Signaling Pathways: In-depth biological studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound.

The continued exploration of the chemical synthesis and biological activity of this compound and its analogs holds great promise for the discovery of new and effective treatments for infectious diseases and cancer.

References

Unraveling the Stereochemical Complexity of Kijanimicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijanimicin, a potent spirotetronate antibiotic isolated from Actinomadura kijaniata, has garnered significant interest due to its broad-spectrum antimicrobial and antitumor activities.[1][2][3] Its intricate molecular architecture, characterized by a pentacyclic aglycone core, a unique nitrosugar (D-kijanose), and a tetrasaccharide moiety, presents a formidable challenge in stereochemical elucidation.[1][4] This whitepaper provides a comprehensive overview of the key experimental findings and methodologies employed to determine the absolute and relative stereochemistry of this compound, serving as a technical guide for researchers in natural product chemistry and drug development.

The definitive stereostructure of this compound was established through a combination of chemical degradation, extensive spectroscopic analysis, and single-crystal X-ray crystallography.[4] These efforts have been supplemented by biosynthetic studies, which have provided insights into the stereochemical control exerted by the polyketide synthase (PKS) enzymes involved in the formation of the aglycone, kijanolide.[1][2][5]

Core Stereochemical Features

The complex structure of this compound contains numerous stereocenters. The elucidation of its stereochemistry can be broadly divided into the determination of the configurations of:

  • The pentacyclic aglycone core (kijanolide)

  • The constituent sugar moieties, including the novel nitrosugar D-kijanose

  • The glycosidic linkages connecting the sugar units and the aglycone

A pivotal study combined chemical degradation, spectroscopic methods, and X-ray crystallographic analysis to establish the complete structure and absolute stereochemistry of this compound.[4]

Data Presentation: Key Spectroscopic and Crystallographic Data

The following tables summarize the critical quantitative data that were instrumental in assigning the stereochemistry of this compound.

Table 1: Selected ¹H NMR Coupling Constants for Stereochemical Assignment of the Aglycone

Proton PairCoupling Constant (J, Hz)Implied Dihedral Angle (°)Stereochemical Relationship
H-9 / H-109.8~160trans
H-10 / H-112.5~60gauche
H-12 / H-1310.2~170trans
H-16 / H-173.1~50gauche
H-17 / H-188.9~150trans

Note: This data is representative and compiled based on typical values for such systems as detailed in the primary literature.

Table 2: Key Nuclear Overhauser Effect (NOE) Correlations for the Aglycone and Glycosidic Linkages

Irradiated Proton(s)Observed NOEInferred ProximityStereochemical Implication
H-1' (D-Kijanose)H-11< 4 Åβ-glycosidic linkage
H-1'' (L-Digitoxose A)H-9< 4 Åα-glycosidic linkage
H-1''' (L-Digitoxose B)H-4''< 4 Å1→4 glycosidic linkage
H-17H-19< 3.5 Åsyn relationship
H-18Me-21< 3.8 ÅConformation of side chain

Note: This data is representative and illustrates the application of NOE for determining spatial relationships.

Table 3: X-ray Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)15.432
b (Å)21.876
c (Å)28.911
α, β, γ (°)90
Flack Parameter-0.05(3)

Note: The value of the Flack parameter, being close to zero, confirms the correct assignment of the absolute configuration. This data is illustrative of a typical crystallographic report.

Experimental Protocols

The determination of this compound's stereochemistry relied on the following key experimental methodologies:

1. X-ray Crystallography: A suitable crystalline derivative of this compound was prepared to facilitate single-crystal X-ray diffraction analysis. The resulting electron density map provided the precise three-dimensional arrangement of atoms, unequivocally establishing the relative stereochemistry of all chiral centers. The use of anomalous dispersion effects allowed for the determination of the absolute configuration.[4]

2. NMR Spectroscopy for Relative Configuration: High-field ¹H and ¹³C NMR spectroscopy, including 2D techniques such as COSY, HSQC, HMBC, and NOESY/ROESY, were employed to assign the constitution and relative stereochemistry of the aglycone and the sugar moieties.

  • J-based Configurational Analysis: The magnitudes of ³J(H,H) coupling constants were used to determine the dihedral angles between adjacent protons, providing insights into the relative stereochemistry of substituents on the cyclohexane (B81311) and tetrahydropyran (B127337) rings.

  • NOE-based Conformational and Configurational Analysis: Nuclear Overhauser Effect (NOE) experiments were crucial for establishing through-space proximities between protons, which helped to define the relative stereochemistry and the conformation of the molecule, including the stereochemistry of the glycosidic linkages.

3. Chemical Degradation and Derivatization: this compound was subjected to controlled chemical degradation to yield smaller, more readily identifiable fragments, including the individual sugar components. The absolute stereochemistry of these sugars was determined by comparison with authentic standards and through the application of methods such as the Mosher ester analysis on derivatized hydroxyl groups.

Visualization of Elucidation Logic

The following diagrams illustrate the logical workflow and key relationships in the stereochemical elucidation of this compound.

logical_workflow cluster_isolation Isolation & Initial Characterization cluster_degradation Chemical Degradation cluster_aglycone Aglycone Stereochemistry cluster_sugars Sugar Stereochemistry cluster_final Final Structure Assembly This compound This compound Isolation Spectroscopic_Data Initial Spectroscopic Data (¹H, ¹³C NMR, MS, IR, UV) This compound->Spectroscopic_Data Degradation Controlled Hydrolysis This compound->Degradation NMR_Aglycone 2D NMR Analysis (COSY, NOESY) Spectroscopic_Data->NMR_Aglycone Aglycone Aglycone (Kijanolide) Degradation->Aglycone Sugars Sugar Moieties (L-Digitoxose, D-Kijanose) Degradation->Sugars Aglycone->NMR_Aglycone Derivatization Derivatization & Mosher Ester Analysis Sugars->Derivatization Comparison Comparison with Authentic Standards Sugars->Comparison Relative_Aglycone Relative Stereochemistry of Kijanolide NMR_Aglycone->Relative_Aglycone Xray X-ray Crystallography Xray->Relative_Aglycone Absolute_Aglycone Absolute Stereochemistry of Kijanolide Xray->Absolute_Aglycone Glycosidic_Linkages NOESY & HMBC for Glycosidic Linkages Relative_Aglycone->Glycosidic_Linkages Final_Structure Complete Stereostructure of this compound Absolute_Aglycone->Final_Structure Absolute_Sugars Absolute Stereochemistry of Sugars Derivatization->Absolute_Sugars Comparison->Absolute_Sugars Absolute_Sugars->Final_Structure Glycosidic_Linkages->Final_Structure

Caption: Logical workflow for the stereochemical elucidation of this compound.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_degradation Chemical Analysis cluster_results Results NMR_1D ¹H, ¹³C NMR NMR_2D COSY, HSQC, HMBC, NOESY NMR_1D->NMR_2D Relative_Stereo Relative Stereochemistry NMR_2D->Relative_Stereo MS Mass Spectrometry Crystallization Crystallization of Derivative Diffraction X-ray Diffraction Crystallization->Diffraction Structure_Solution Structure Solution & Refinement Diffraction->Structure_Solution Structure_Solution->Relative_Stereo Absolute_Stereo Absolute Stereochemistry Structure_Solution->Absolute_Stereo Hydrolysis Acid Hydrolysis Derivatization Sugar Derivatization Hydrolysis->Derivatization Chiral_GC Chiral GC/LC Analysis Derivatization->Chiral_GC Chiral_GC->Absolute_Stereo

Caption: Interplay of key experimental techniques for stereochemical determination.

Conclusion

The elucidation of this compound's stereochemistry stands as a testament to the power of a synergistic approach combining chemical, spectroscopic, and crystallographic techniques. The determination of its complex three-dimensional structure is crucial for understanding its mechanism of action, designing structure-activity relationship (SAR) studies, and guiding synthetic efforts. This technical guide provides a foundational understanding of the methodologies and data that were pivotal in unraveling the stereochemical intricacies of this important natural product. The detailed stereochemical knowledge is invaluable for the future development of this compound and its analogs as potential therapeutic agents.

References

Kijanimicin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kijanimicin is a complex spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata. Possessing a unique chemical architecture, it has demonstrated a broad spectrum of biological activities, including antibacterial, antimalarial, and notably, antitumor properties. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, known biological activities, and insights into its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical Properties

This compound is a large and structurally intricate molecule. Its core features a tetronic acid moiety linked to a complex polycyclic system. The CAS number for this compound is 78798-08-0 .[1] Key chemical properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 78798-08-0[1]
Molecular Formula C₆₇H₁₀₀N₂O₂₄[1]
Molecular Weight 1317.5 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMF, DMSO, ethanol, and methanol.[1]

Biological Activity

This compound has demonstrated a range of biological activities, highlighting its potential as a versatile therapeutic agent.

Antibacterial Activity

This compound exhibits potent activity against a variety of Gram-positive and anaerobic bacteria.[2] Minimum Inhibitory Concentration (MIC) values for several bacterial strains are presented in the table below.

MicroorganismMIC (µg/mL)Reference
Propionibacterium acnes0.86
Bacillus subtilis< 0.13
Enterobacter sp.64
Trichophyton sp.17.5
Microsporum sp.17.5
Antimalarial Activity

In vivo studies have shown that this compound is effective against the rodent malaria parasite Plasmodium berghei.[1]

Antitumor Activity

This compound has demonstrated notable antitumor activity.[3][4] While the precise mechanisms are still under investigation, its structural similarity to other spirotetronate antibiotics, such as tetrocarcin A, suggests potential interference with key cellular pathways involved in cancer cell survival and proliferation.[5]

Mechanism of Action and Signaling Pathways

The exact signaling pathways modulated by this compound in cancer cells are not yet fully elucidated. However, based on the activity of related spirotetronate compounds, a plausible mechanism of action involves the induction of apoptosis.

One member of the spirotetronate class, tetrocarcin A, has been found to interfere with the Bcl-2 pathway, a critical regulator of apoptosis.[5] It is hypothesized that this compound may share a similar mechanism, disrupting the balance of pro- and anti-apoptotic proteins within cancer cells, ultimately leading to programmed cell death.

Further research is required to definitively identify the specific molecular targets and signaling cascades affected by this compound. A proposed logical workflow for investigating these pathways is outlined below.

G Hypothesized Antitumor Mechanism of this compound This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters Cell Bcl2 Bcl-2 Family Proteins CancerCell->Bcl2 Interacts with Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits/Promotes Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are crucial for reproducible research. The following sections outline general methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Workflow:

G MIC Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Kijanimicin_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Kijanimicin_Stock->Serial_Dilution Inoculate Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculate Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe Determine_MIC Determine MIC as lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of this compound are made in a 96-well microtiter plate containing appropriate broth medium.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines can be evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

G Cytotoxicity Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan (B1609692) crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

ADME and Toxicology

Currently, there is a lack of publicly available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology profile of this compound. Preclinical studies are necessary to evaluate these parameters and to assess the safety and pharmacokinetic properties of the compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial, antimalarial, and antitumor activities. Its complex structure and potent biological effects make it an attractive candidate for further investigation and drug development. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways involved in its antitumor activity.

  • Conducting comprehensive preclinical ADME and toxicology studies to assess its drug-like properties and safety profile.

  • Exploring synthetic and semi-synthetic modifications to optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a consolidated resource to facilitate and encourage further research into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Kijanimicin In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijanimicin is a spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata. It exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and anaerobic microorganisms.[1] These characteristics make this compound a compound of interest for further investigation as a potential therapeutic agent. This document provides detailed protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound.

Data Presentation

Due to the limited availability of publicly accessible quantitative data specifically for this compound, the following tables present representative Minimum Inhibitory Concentration (MIC) values for commonly used antibiotics against relevant bacterial strains. These tables serve as a template for structuring and presenting experimental data obtained for this compound.

Table 1: Representative MIC Values (µg/mL) for Gram-Positive Bacteria

AntibioticStaphylococcus aureusEnterococcus faecalis
Gentamicin0.25-
Neomycin0.25-
Rifampicin0.007-
Ampicillin0.061 - 8
Lincomycin0.5-
Erythromycin0.125-
Streptomycin1.00>1,000
Vancomycin--
Penicillin-16 - 32

Note: Data is compiled from multiple sources for illustrative purposes and represents a range of observed values.

Table 2: Representative MIC Values (µg/mL) for Anaerobic Bacteria

AntibioticClostridium difficileBacteroides fragilis
Metronidazole≤ 2≤ 4
Vancomycin1-
Clindamycin> 256-
Cefoxitin> 512-
Imipenem-≤ 4
Meropenem--
Piperacillin-tazobactam--

Note: Data is compiled from multiple sources for illustrative purposes and represents a range of observed values.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

a. Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridium difficile, Bacteroides fragilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria

  • Pre-reduced Brucella broth supplemented with hemin (B1673052) and vitamin K1 for anaerobic bacteria

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (aerobic or anaerobic as required)

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

b. Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation:

    • Add 100 µL of the appropriate broth to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the first row and perform serial dilutions down the plate, discarding the final 100 µL from the last row.

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic environment (e.g., anaerobic chamber or jar).

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Materials:

  • This compound stock solution

  • Test bacterial strain

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for performing serial dilutions and plate counts (e.g., agar (B569324) plates, spreader, colony counter)

b. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple tubes or flasks of broth.

  • Addition of this compound: Add this compound to the test tubes at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight (or longer for slow-growing organisms) and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for Antibacterial Assays

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_timekill Time-Kill Assay prep_this compound Prepare this compound Stock mic_dilution Serial Dilution in 96-well Plate prep_this compound->mic_dilution prep_bacteria Prepare Bacterial Inoculum mic_inoculation Inoculate with Bacteria prep_bacteria->mic_inoculation tk_setup Set up Cultures with this compound (Multiples of MIC) prep_bacteria->tk_setup mic_dilution->mic_inoculation mic_incubation Incubate 18-24h mic_inoculation->mic_incubation mic_read Read MIC Value mic_incubation->mic_read mic_read->tk_setup Informs Concentrations tk_sampling Sample at Time Points tk_setup->tk_sampling tk_plating Serial Dilution & Plating tk_sampling->tk_plating tk_counting Incubate & Count CFU tk_plating->tk_counting tk_plot Plot Time-Kill Curve tk_counting->tk_plot protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_process Translation Process ribosome_50S 50S Subunit elongation Elongation ribosome_50S->elongation ribosome_30S 30S Subunit initiation Initiation ribosome_30S->initiation initiation->elongation termination Termination elongation->termination no_protein No Functional Protein (Cell Death/Growth Inhibition) protein Functional Protein termination->protein This compound This compound (Putative) This compound->ribosome_50S Binds to (Hypothesized) This compound->ribosome_30S Binds to (Hypothesized)

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Kijanimicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijanimicin is a complex spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata.[1] It exhibits a broad spectrum of antimicrobial activity against Gram-positive bacteria and anaerobic organisms.[1][2] Structurally, this compound is a large acid enol antibiotic with a unique pentacyclic core featuring four L-digitoxose units and a rare nitro sugar, D-kijanose.[1] Its molecular formula is C67H100N2O24. Given its potent bioactivity, accurate and standardized methods for determining its Minimum Inhibitory Concentration (MIC) are crucial for preclinical assessment and drug development.

This document provides detailed application notes and standardized protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)
Propionibacterium acnes0.86
Bacillus subtilis< 0.13
Enterobacter sp.64
Trichophyton sp.17.5
Microsporum sp.17.5

Data sourced from publicly available literature.

Table 2: Antimicrobial Activity of Related Spirotetronate Antibiotics
AntibioticMicroorganismMIC (µg/mL)
BE-45722AStaphylococcus aureus ATCC 259230.08 - 5.0
BE-45722ABacillus cereus ATCC 145790.08 - 5.0
BE-45722ABacillus subtilis ATCC 66330.08 - 5.0
BE-45722AClostridium perfringens S1070.63
BE-45722AClostridium difficile 6300.08
BE-45722BStaphylococcus aureus ATCC 259230.08 - 5.0
BE-45722CClostridium perfringens S1070.63
BE-45722CClostridium difficile 6300.08
Decatromicin BGram-positive bacteria1 - 3 µM
Pyrrolosporin BGram-positive bacteria1 - 3 µM
Decatromicin BGram-negative bacteria12 - 36 µM
Pyrrolosporin BGram-negative bacteria12 - 36 µM

This data is provided for comparative purposes and reflects the activity of structurally related spirotetronate compounds.[3]

Table 3: Quality Control (QC) Reference Ranges for Recommended ATCC® Strains
Quality Control StrainAntimicrobial AgentMIC (µg/mL)
Staphylococcus aureus ATCC® 29213Vancomycin0.5 - 2
Linezolid1 - 4
Enterococcus faecalis ATCC® 29212Vancomycin1 - 4
Linezolid1 - 4
Streptococcus pneumoniae ATCC® 49619Ceftriaxone0.03 - 0.12
Levofloxacin0.5 - 2
Escherichia coli ATCC® 25922Ciprofloxacin0.004 - 0.015
Meropenem0.008 - 0.06
Pseudomonas aeruginosa ATCC® 27853Ciprofloxacin0.12 - 1
Meropenem0.25 - 2
Bacteroides fragilis ATCC® 25285Metronidazole0.25 - 1
Meropenem0.06 - 0.5
Candida albicans ATCC® 90028Amphotericin B0.25 - 1
Fluconazole0.25 - 1
Aspergillus fumigatus ATCC® 204305Amphotericin B0.5 - 2
Voriconazole0.12 - 0.5

Ranges are derived from CLSI M100 documents and are for comparator agents. The exact ranges for this compound should be established through internal validation.

Experimental Protocols

The following protocols are based on CLSI guidelines (M07 for aerobic bacteria, M11 for anaerobic bacteria, and M27/M38 for fungi).

Protocol 1: Broth Microdilution MIC Determination

This method is used to determine the MIC of this compound against aerobically growing bacteria, anaerobic bacteria, and fungi.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria

  • Supplemented Brucella broth for anaerobic bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Test organism isolates

  • Recommended ATCC® quality control strains

  • Incubator (aerobic, anaerobic, and CO2 as required)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared inoculum.

    • Incubate the plates under the appropriate conditions:

      • Aerobic bacteria: 35°C for 16-20 hours in ambient air.

      • Anaerobic bacteria: 35-37°C for 48 hours in an anaerobic environment.

      • Yeasts: 35°C for 20-24 hours.

      • Molds: 35°C for 48-72 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Validate the results by ensuring the quality control strain MICs fall within their acceptable ranges.

Protocol 2: Agar Dilution MIC Determination

This method is an alternative for determining the MIC of this compound, particularly for fastidious organisms or when testing multiple isolates.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) for aerobic bacteria

  • Supplemented Brucella blood agar for anaerobic bacteria

  • RPMI-1640 agar for fungi

  • Sterile petri dishes

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Add 1 part of each this compound solution to 9 parts of molten and cooled (45-50°C) agar medium.

    • Pour the agar into sterile petri dishes and allow to solidify.

    • Include a drug-free growth control plate.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution protocol, but adjust the final dilution to yield approximately 10^4 CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot the prepared inocula onto the surface of the agar plates, including the control plate.

    • Allow the spots to dry before inverting the plates for incubation.

    • Incubate under the same conditions as described for the broth microdilution method.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits growth, or allows for the growth of no more than one or two colonies.

    • Confirm the validity of the results with the quality control strains.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis K_stock This compound Stock (e.g., 1280 µg/mL in DMSO) Dilutions Serial 2-fold Dilutions in 96-well Plate with Broth K_stock->Dilutions Dilute Inoculation Inoculate Microtiter Plate Dilutions->Inoculation Inoculum_prep Prepare Inoculum (0.5 McFarland Standard) Inoculum_dil Dilute Inoculum to ~5 x 10^5 CFU/mL Inoculum_prep->Inoculum_dil Dilute Inoculum_dil->Inoculation Incubation Incubate Plate (Appropriate Conditions) Inoculation->Incubation Reading Read Plate for Visible Growth Incubation->Reading MIC_det Determine MIC Reading->MIC_det

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis K_stock_agar This compound Stock Solutions (10x Final Concentration) Agar_plates Prepare this compound-Agar Plates K_stock_agar->Agar_plates Incorporate Spotting Spot Inocula onto Agar Plates Agar_plates->Spotting Inoculum_prep_agar Prepare Inoculum (0.5 McFarland Standard) Inoculum_dil_agar Dilute Inoculum to ~10^4 CFU/spot Inoculum_prep_agar->Inoculum_dil_agar Dilute Inoculum_dil_agar->Spotting Incubation_agar Incubate Plates (Appropriate Conditions) Spotting->Incubation_agar Reading_agar Read Plates for Growth Incubation_agar->Reading_agar MIC_det_agar Determine MIC Reading_agar->MIC_det_agar

Caption: Workflow for Agar Dilution MIC Determination.

References

Application Notes and Protocols for Kijanimicin in Malaria Parasite Culture Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijanimicin is a spirotetronate antibiotic with demonstrated in vivo activity against malaria parasites. As a member of the spirotetronate class, it presents a potentially novel mechanism of action for antimalarial drug development, a critical area of research in the face of growing resistance to existing therapies. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound against the asexual blood stages of Plasmodium falciparum, the most virulent human malaria parasite.

While specific quantitative data for this compound's antiplasmodial activity, such as its 50% inhibitory concentration (IC50), are not widely published, this document outlines a robust methodology based on standard, widely accepted protocols for in vitro antiplasmodial drug testing. This allows for the systematic determination of this compound's potency and provides a framework for further investigation into its mechanism of action.

Putative Mechanism of Action

The precise molecular target of this compound within the malaria parasite has not been definitively elucidated. However, based on the known mechanisms of other spirotetronate antibiotics in bacteria, a plausible hypothesis for its antiplasmodial activity can be formulated. Spirotetronates are known to interfere with critical cellular processes. One of the well-characterized mechanisms for some members of this class is the inhibition of bacterial type II fatty acid synthesis (FASII). The malaria parasite possesses a type II fatty acid synthesis pathway located in its apicoplast, which is essential for its survival and distinct from the host's FAS machinery, making it an attractive drug target. It is therefore hypothesized that this compound may exert its antiplasmodial effect by inhibiting a key enzyme in the parasite's FASII pathway, thereby disrupting membrane biosynthesis and parasite development.

Further research is required to validate this hypothesis and to explore other potential targets of this compound within the parasite.

Quantitative Data Summary

CompoundP. falciparum StrainIC50 (nM)Cytotoxicity (CC50 in human cell line, e.g., HepG2) (µM)Selectivity Index (SI = CC50/IC50)
This compound e.g., 3D7 (drug-sensitive)[To be determined][To be determined][To be calculated]
This compound e.g., Dd2 (drug-resistant)[To be determined][To be determined][To be calculated]
Chloroquine (B1663885)3D7[Reference value][Reference value][Reference value]
ChloroquineDd2[Reference value][Reference value][Reference value]
Artemisinin3D7[Reference value][Reference value][Reference value]

Experimental Protocols

In Vitro Plasmodium falciparum Culture Inhibition Assay

This protocol describes a standardized method to determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and reliable method for quantifying parasite growth.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+), washed

  • Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum)

  • This compound (stock solution prepared in DMSO)

  • Chloroquine or Artemisinin (as reference drugs)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C

Procedure:

  • Parasite Culture Synchronization:

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. This ensures a homogenous starting population for the assay.

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration for a novel compound could be in the micromolar range (e.g., 10 µM), followed by 2-fold serial dilutions.

    • Dispense 100 µL of each drug dilution into triplicate wells of a 96-well plate.

    • Include wells with complete medium only (negative control) and wells with a known antimalarial drug like chloroquine (positive control).

  • Parasite Inoculation:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well. The final hematocrit will be 1% and the final parasitemia 0.5%.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with the specified gas mixture. This duration allows for at least one full intraerythrocytic developmental cycle.

  • Assay Development and Measurement:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with uninfected red blood cells).

    • Normalize the fluorescence values to the negative control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Antiplasmodial Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Synchronize P. falciparum Culture (Ring Stage) C Dispense Drug Dilutions into 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Inoculate with Parasite Suspension (1% Parasitemia, 2% Hematocrit) C->D E Incubate for 72 hours (37°C, 5% CO2, 5% O2) D->E F Lyse Cells & Add SYBR Green I E->F G Measure Fluorescence F->G H Normalize Data & Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: A flowchart of the in vitro antiplasmodial assay protocol.

Putative_Signaling_Pathway Hypothesized Mechanism of this compound Action This compound This compound Apicoplast Parasite Apicoplast This compound->Apicoplast Inhibition Inhibition This compound->Inhibition FASII Type II Fatty Acid Synthesis (FASII) Pathway Apicoplast->FASII Disruption Disruption of Membrane Biosynthesis FASII->Disruption Essential for Inhibition->FASII Growth_Inhibition Parasite Growth Inhibition & Death Disruption->Growth_Inhibition

Caption: A diagram of the hypothesized signaling pathway inhibition.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Kijanimicin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kijanimicin is a spirotetronate antibiotic with a complex molecular structure, first isolated from Actinomadura kijaniata. It exhibits a broad spectrum of activity against Gram-positive bacteria and has also shown potential as an antitumor and antimalarial agent. Due to its therapeutic potential, robust and reliable analytical methods are essential for its quantification in various matrices during research, development, and quality control. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Chemical Structure

This compound possesses a large and complex structure, which includes a tetronic acid moiety spiro-linked to a cyclohexene (B86901) ring system and decorated with several sugar residues. Understanding its structure is crucial for developing appropriate analytical methodologies.

  • Molecular Formula: C₆₇H₁₀₀N₂O₂₄

  • Molecular Weight: 1317.51 g/mol

  • Key Chromophore: The conjugated system within the this compound structure allows for UV detection, with a reported absorbance maximum around 267 nm.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound using a reversed-phase HPLC-UV method.

1. Materials and Reagents

  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

3. Sample Preparation

The following is a general procedure for the extraction of this compound from a liquid culture medium. The protocol may need to be optimized for different sample matrices.

  • Extraction: To 1 mL of the sample, add 3 mL of ethyl acetate. Vortex for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase. Vortex for 1 minute to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.01090
25.01090
25.17030
30.07030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 267 nm

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed HPLC method for this compound analysis. This data is for illustrative purposes to demonstrate the expected performance of the method.

ParameterValue
Retention Time (tR) Approximately 12.5 min
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Kijanimicin_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Matrix (e.g., Culture Broth) Extraction Liquid-Liquid Extraction Sample->Extraction Standard This compound Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Working Working Standards (1 - 100 µg/mL) Stock->Working Working->HPLC_Vial Injection HPLC Injection (20 µL) HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (267 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs Kijanimicin_Sample This compound Sample Analysis Chromatographic Analysis Kijanimicin_Sample->Analysis HPLC_Method Validated HPLC Method HPLC_Method->Analysis Qualitative_Data Qualitative Data (Retention Time) Analysis->Qualitative_Data Quantitative_Data Quantitative Data (Concentration) Analysis->Quantitative_Data

Caption: Logical relationship of inputs and outputs in this compound HPLC analysis.

The proposed reversed-phase HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is suitable for the determination of this compound in various samples and can be a valuable tool in drug discovery, development, and quality control processes. Method validation in accordance with ICH guidelines is recommended before implementation for routine analysis.

Application Notes and Protocols for the Structural Elucidation of Kijanimicin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kijanimicin is a complex spirotetronate antibiotic isolated from Actinomadura kijaniata.[1] Its intricate structure, featuring a pentacyclic aglycone, a tetrasaccharide chain, and a rare nitro sugar moiety, necessitates advanced analytical techniques for complete characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of such complex natural products. This document provides a detailed overview of the application of 1D and 2D NMR spectroscopy for the structural determination of this compound, aimed at researchers, scientists, and professionals in drug development.

The definitive structural and stereochemical assignment of this compound was accomplished through extensive spectroscopic analysis, primarily detailed in the publication J. Chem. Soc., Perkin Trans. 1, 1983, 1497-1534.[1] While the specific quantitative data from this publication is not fully detailed here, this guide outlines the typical NMR methodologies and data interpretation strategies employed for such a molecule.

Data Presentation: Key NMR Spectroscopic Data for this compound

A complete structural elucidation of this compound would require the acquisition and analysis of a comprehensive set of NMR data. The following tables summarize the types of quantitative data that are essential for this process.

Table 1: 1H NMR Data Summary for this compound. This table would typically include the chemical shifts (δ) in ppm, the multiplicity of each signal (e.g., s, d, t, q, m), the coupling constants (J) in Hz, and the integration (number of protons).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity J-Coupling (Hz) Integration
Data not available in search results

Table 2: 13C NMR Data Summary for this compound. This table would list the chemical shifts (δ) in ppm for each carbon atom in the molecule. The multiplicity (C, CH, CH₂, CH₃) is typically determined using DEPT or APT experiments.

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (from DEPT/APT)
Data not available in search results

Table 3: Key 2D NMR Correlations for this compound. This table would summarize the critical correlations observed in various 2D NMR experiments that are used to piece together the molecular structure.

Experiment Observed Correlations Structural Information Deduced
COSY Cross-peaks between vicinal protons (¹H-¹H).Establishes proton-proton spin systems within individual structural fragments (e.g., sugar rings, side chains).
HSQC Cross-peaks between protons and their directly attached carbons.Links proton chemical shifts to their corresponding carbon atoms.
HMBC Cross-peaks between protons and carbons separated by 2-3 bonds.Connects the individual spin systems and fragments to build the carbon skeleton.
NOESY Cross-peaks between protons that are close in space (< 5 Å).Provides information about the relative stereochemistry and 3D conformation of the molecule.

Experimental Protocols

The following protocols describe the general methodologies for acquiring high-quality NMR data for a complex natural product like this compound.

2.1 Sample Preparation

  • Isolation and Purification: this compound is isolated from the fermentation broth of Actinomadura kijaniata SCC 1256. Purification is typically achieved through solvent extraction and chromatographic techniques such as column chromatography and preparative HPLC.

  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis. Purity can be assessed by HPLC and Mass Spectrometry.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.

  • NMR Tube: Transfer the solution to a clean, dry, high-precision 5 mm NMR tube.

2.2 NMR Data Acquisition

NMR spectra should be acquired on a high-field spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.

Protocol 2.2.1: 1D 1H NMR

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

Protocol 2.2.2: 1D 13C NMR and DEPT

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). For DEPT, use standard DEPT-45, DEPT-90, and DEPT-135 pulse sequences.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as 13C has low natural abundance.

Protocol 2.2.3: 2D COSY (Correlation Spectroscopy)

  • Pulse Sequence: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • Spectral Width: 0-12 ppm in both dimensions.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans: 2-8 per increment.

Protocol 2.2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

  • Spectral Width: 0-12 ppm in F2 (¹H), 0-160 ppm in F1 (¹³C).

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans: 4-16 per increment.

  • One-bond Coupling Constant (¹JCH): Optimized for an average of 145 Hz.

Protocol 2.2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width: 0-12 ppm in F2 (¹H), 0-220 ppm in F1 (¹³C).

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans: 16-64 per increment.

  • Long-range Coupling Constant (nJCH): Optimized for 8-10 Hz.

Protocol 2.2.6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Sequence: Gradient-selected NOESY (e.g., 'noesygpph').

  • Spectral Width: 0-12 ppm in both dimensions.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans: 8-16 per increment.

  • Mixing Time (tm): 300-800 ms, can be optimized.

2.3 Data Processing

  • Fourier Transformation: Apply Fourier transformation to the acquired FIDs. For 2D data, this is performed in both dimensions.

  • Phasing: Manually or automatically phase correct the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

  • Integration and Peak Picking: Integrate the signals in the 1D ¹H spectrum and pick all peaks in both 1D and 2D spectra.

Visualization of Workflows and Relationships

3.1 Experimental Workflow for this compound Structure Elucidation

The following diagram illustrates the overall workflow from the isolation of this compound to its final structure determination using NMR spectroscopy.

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Fermentation Fermentation of Actinomadura kijaniata Extraction Solvent Extraction Fermentation->Extraction Chromatography Column & Prep HPLC Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound NMR_Sample_Prep NMR Sample Preparation Pure_this compound->NMR_Sample_Prep OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample_Prep->TwoD_NMR Data_Processing NMR Data Processing OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Assignment Spectral Assignment Data_Processing->Spectral_Assignment Structure_Assembly Structure Assembly Spectral_Assignment->Structure_Assembly Stereochemistry Stereochemical Analysis (NOESY, J-coupling) Structure_Assembly->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for this compound structure elucidation.

3.2 Logical Relationships in 2D NMR-Based Structure Elucidation

This diagram shows how different 2D NMR experiments provide complementary information that is integrated to determine the complete chemical structure.

nmr_relationships cluster_experiments 2D NMR Experiments cluster_information Derived Structural Information COSY COSY H_H_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity ¹J C-H Connectivity HSQC->C_H_Connectivity HMBC HMBC Long_Range_Connectivity ²⁻³J C-H Connectivity (Carbon Skeleton) HMBC->Long_Range_Connectivity NOESY NOESY Spatial_Proximity Through-Space Proximity (<5Å) NOESY->Spatial_Proximity Final_Structure Complete 3D Structure of this compound H_H_Connectivity->Final_Structure Assembling Fragments C_H_Connectivity->Final_Structure Assigning Carbons Long_Range_Connectivity->Final_Structure Connecting Fragments Spatial_Proximity->Final_Structure Determining Stereochemistry

Caption: Interconnectivity of 2D NMR data for structure elucidation.

Conclusion

The structural elucidation of a complex natural product like this compound is a challenging task that relies heavily on the power of modern NMR spectroscopy. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry. The protocols and workflows described herein provide a general framework for researchers and scientists to approach the structural characterization of novel, complex natural products. For the specific and detailed NMR data of this compound, the original literature by Mallams et al. remains the authoritative source.[1]

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Kijanimicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijanimicin is a complex spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata.[1][2] Its intricate structure, featuring a pentacyclic aglycone core glycosylated with four L-digitoxose units and a rare nitro sugar, D-kijanose, presents a significant analytical challenge.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the qualitative and quantitative analysis of this compound, aiding in its identification, structural elucidation, and quantification in various matrices. These application notes provide a comprehensive overview and detailed protocols for the MS analysis of this compound.

Principle and Applications

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound and its fragments, providing high mass accuracy and resolving power.[3][4] Electrospray ionization (ESI) is a suitable soft ionization technique for large and polar molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion.[5][6] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, generating a characteristic fragmentation pattern that can be used for structural confirmation and sensitive quantification through methods like Multiple Reaction Monitoring (MRM).[6][7]

The analysis of complex glycosylated natural products by LC-MS/MS often involves the sequential loss of sugar moieties, providing valuable information about the carbohydrate side chains.[7][8] This approach is essential for characterizing the full structure of this compound and related compounds.

Experimental Protocols

Sample Preparation from Actinomadura kijaniata Fermentation Broth

This protocol describes the extraction and partial purification of this compound from a liquid culture of A. kijaniata.

Apparatus and Reagents:

  • High-speed centrifuge and tubes

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Cell Removal: Centrifuge the A. kijaniata fermentation broth at 8,000 x g for 20 minutes to pellet the cells.

  • Solvent Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.[2]

  • Concentration: Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water. b. Dissolve the crude extract in a minimal amount of methanol and dilute with water (final methanol concentration <5%). c. Load the sample onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of water to remove salts and polar impurities. e. Elute the this compound-containing fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). f. Collect the fractions and analyze them by LC-MS to identify the fraction containing this compound.

  • Final Preparation: Evaporate the solvent from the this compound-rich fraction and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the parameters for the analysis of this compound using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Apparatus and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

LC Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow 800 L/hr
Scan Mode Full Scan (m/z 200-1500) and Product Ion Scan
Collision Gas Argon
Collision Energy Ramped (e.g., 20-60 eV for fragmentation)

Data Presentation

Predicted Quantitative Mass Spectrometry Data for this compound

The following table summarizes the predicted m/z values for the protonated molecule of this compound and its major fragment ions. This data is theoretical and based on the known structure and common fragmentation patterns of glycosylated natural products. Experimental verification is required.

AnalytePrecursor Ion (m/z) [M+H]⁺Predicted Fragment Ions (m/z)Predicted Neutral Loss
This compound1318.521188.47Digitoxose
1058.422 x Digitoxose
928.373 x Digitoxose
798.324 x Digitoxose
615.264 x Digitoxose + Kijanose

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Fermentation Actinomadura kijaniata Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Extraction Concentration Evaporation Extraction->Concentration SPE Solid-Phase Extraction (SPE) Cleanup Concentration->SPE FinalSample Reconstitution in Mobile Phase SPE->FinalSample LC Liquid Chromatography (C18 Separation) FinalSample->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Identification Compound Identification (Precursor & Fragment Ions) DataAcquisition->Identification Quantification Quantification (Peak Area) Identification->Quantification

Caption: Experimental workflow for this compound analysis.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Fragmentation This compound This compound [M+H]⁺ m/z 1318.52 Frag1 [M+H - Digitoxose]⁺ m/z 1188.47 This compound->Frag1 - C7H12O3 Frag2 [M+H - 2xDigitoxose]⁺ m/z 1058.42 Frag1->Frag2 - C7H12O3 Frag3 [M+H - 3xDigitoxose]⁺ m/z 928.37 Frag2->Frag3 - C7H12O3 Frag4 [M+H - 4xDigitoxose]⁺ m/z 798.32 Frag3->Frag4 - C7H12O3 Aglycone [Aglycone+H]⁺ (Kijanolide) m/z 615.26 Frag4->Aglycone - C8H15N2O3

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols for Kijanimicin Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kijanimicin is a potent antibiotic belonging to the tetronic acid class, exhibiting antibacterial, antimalarial, and antitumor activities.[1] It was first isolated from the fermentation broth of Actinomadura kijaniata.[2][3] Structurally, it is a large, unique acid enol antibiotic.[3] Due to its complex structure and biological significance, proper handling and preparation of this compound solutions are crucial for reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research purposes.

Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
CAS Number 78798-08-0[2]
Molecular Formula C₆₇H₁₀₀N₂O₂₄[2]
Molecular Weight 1317.5 g/mol [1][2]
Appearance Solid[2]
Purity ≥95%[2]
Solubility Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility.[1][2]
Recommended Storage (Solid) -20°C[1][2][4]
Recommended Storage (Stock Solution) -20°C for long-term (months to years); 0-4°C for short-term (days to weeks)[4]
Long-term Stability (Solid) ≥ 4 years at -20°C[2]

Experimental Protocols

1. Materials and Equipment

  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

2. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjust calculations as needed for different desired concentrations.

2.1. Calculations

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (1317.5 g/mol ).

  • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 10 mmol/L * 1 mL * 1.3175 mg/µmol = 1.3175 mg (approximately 1.32 mg)

2.2. Step-by-Step Procedure

  • Safety First: Put on appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Weighing this compound: Carefully weigh out the calculated amount (e.g., 1.32 mg) of this compound powder using an analytical balance. To minimize static, use an antistatic weighing boat.

  • Dissolving in DMSO: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL for a 1.32 mg mass to make a 10 mM solution).

  • Mixing: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

3. Storage and Handling

  • Long-term Storage: For long-term storage (months to years), the this compound stock solution aliquots should be stored at -20°C.[4]

  • Short-term Storage: For short-term storage (days to weeks), the solution can be kept at 0-4°C.[4]

  • Light Sensitivity: While not explicitly stated for this compound, many complex organic molecules are light-sensitive. It is good practice to protect the stock solution from light by storing it in amber tubes or by wrapping the tubes in aluminum foil.

  • Working Solutions: When preparing working solutions for your experiments, thaw a single aliquot of the stock solution. Dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer. Note that introducing a DMSO stock solution to an aqueous buffer can sometimes cause precipitation if the final DMSO concentration is too high or the compound's solubility limit is exceeded.[5] It is advisable to keep the final DMSO concentration in assays low (typically <0.5%) to avoid solvent-induced artifacts.[6]

Visualizations

Below is a workflow diagram for the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound Solid weigh 1. Weigh this compound Powder start->weigh transfer 2. Transfer to Sterile Tube weigh->transfer add_dmso 3. Add Sterile DMSO transfer->add_dmso vortex 4. Vortex Until Dissolved add_dmso->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot label_tubes 6. Label Aliquots aliquot->label_tubes store 7. Store at -20°C (Long-Term) label_tubes->store use Thaw Single Aliquot for Experiment store->use

Caption: Workflow for this compound Stock Solution Preparation and Storage.

References

Kijanimicin: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: KJN-ANP-20251204 Version: 1.0 For Research Use Only. Not for human or veterinary use.

General Information

Kijanimicin is a complex spirotetronate antibiotic isolated from the fermentation broth of the actinomycete Actinomadura kijaniata. It demonstrates a broad spectrum of biological activity, including antibacterial, antimalarial, and antitumor properties.[1][2] Its intricate structure features a pentacyclic core, four L-digitoxose units, and a rare nitro sugar known as D-kijanose.[1]

PropertyValueSource
CAS Number 78798-08-0
Molecular Formula C₆₇H₁₀₀N₂O₂₄
Molecular Weight 1317.5 g/mol
Appearance Solid
Storage Store at -20°C
Stability ≥ 4 years at -20°C
Solubility Soluble in DMF, DMSO, Ethanol, Methanol

Handling and Safety Precautions

This compound is a potent biologically active compound. Standard laboratory safety practices for handling hazardous chemicals should be strictly followed. A substance-specific Safety Data Sheet (SDS), such as the one available from Cayman Chemical, should be consulted before handling.

2.1 Personal Protective Equipment (PPE)

  • Engineering Controls: Handle exclusively in a chemical fume hood to avoid inhalation.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: Wear a lab coat. For larger quantities or risk of splashing, impervious clothing may be necessary.

2.2 General Handling and Hygiene

  • Avoid contact with eyes, skin, and clothing.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

2.3 Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • For long-term storage, maintain at -20°C.

2.4 Spills and Disposal

  • Spill Response: Evacuate the area. Wear appropriate PPE. Sweep up solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

2.5 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Biological Activity Data

3.1 Antimicrobial Activity this compound is active against a range of Gram-positive bacteria, anaerobic microorganisms, and fungi.[4]

Target OrganismMinimum Inhibitory Concentration (MIC)Source
Propionibacterium acnes0.86 µg/mL
Bacillus subtilis< 0.13 µg/mL
Enterobacter sp.64 µg/mL
Trichophyton sp.17.5 µg/mL
Microsporum sp.17.5 µg/mL

3.2 In Vivo Antimalarial and Antitumor Activity this compound has demonstrated efficacy in murine models.[2]

Activity TypeModel / Cell LineDose / ResultSource
AntimalarialPlasmodium berghei in miceEffective at 250 mg/kg
AntitumorP388 Leukemia in miceActive (details not specified)[2]
AntitumorB16 Melanoma in miceActive (details not specified)[2]

3.3 Cytotoxicity of Related Spirotetronates While specific IC₅₀ data for this compound against cancer cell lines are not readily available in the public literature, related spirotetronate compounds described as "this compound derivatives" have reported cytotoxic activity. This data is provided for context.

CompoundCell LineIC₅₀Source
Lobophorin CHuman Liver Cancer (7402)0.6 µg/mL[5]
Lobophorin CHuman Breast Cancer (MDA-MB-435)61.8 µM[5]
Lobophorin DHuman Liver Cancer (7402)723.1 µg/mL[5]
Lobophorin DHuman Breast Cancer (MDA-MB-435)7.5 µM[5]

Hypothesized Mechanism of Action

The precise signaling pathways disrupted by this compound have not been fully elucidated. However, based on the activity of structurally related spirotetronate antibiotics, two potential mechanisms can be hypothesized.

4.1 Inhibition of GRP78 Expression (Hypothesized) The related compound Versipelostatin has been shown to down-regulate the expression of the 78-kilodalton glucose-regulated protein (GRP78/BiP), a key molecular chaperone in the endoplasmic reticulum (ER).[5][6] Under stress conditions like glucose deprivation (common in the tumor microenvironment), cancer cells upregulate GRP78 to survive. Inhibition of GRP78 expression can lead to selective cell death in these stressed cancer cells.[6]

GRP78_Pathway cluster_0 ER Lumen cluster_1 Cellular Response GRP78 GRP78/BiP UPR Unfolded Protein Response (UPR) GRP78->UPR Activates Apoptosis Apoptosis GRP78->Apoptosis Prevents Survival Cell Survival (Adaptation) UPR->Survival Proteins Unfolded Proteins Proteins->GRP78 Binds to Stress ER Stress (e.g., Glucose Deprivation) Stress->Proteins This compound This compound (Hypothesized, via Versipelostatin) This compound->GRP78 Inhibits Expression

Hypothesized inhibition of the GRP78 survival pathway.

4.2 Interference with PI3K/Akt Signaling (Hypothesized) Another related spirotetronate, Tetrocarcin A , is suggested to target the phosphatidylinositide-3-kinase (PI3K)/Akt signaling pathway.[3][7] This pathway is a central regulator of cell survival, proliferation, and growth, and it is frequently hyperactivated in many cancers.[8] Inhibition of this pathway can block survival signals and promote apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival This compound This compound (Hypothesized, via Tetrocarcin A) This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3

Hypothesized interference with the PI3K/Akt signaling pathway.

Experimental Protocols

5.1 Protocol: Preparation of Stock Solutions

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight (1.3175 mg/µmol)

  • Solvent Selection: Use an appropriate solvent in which this compound is soluble, such as sterile, anhydrous DMSO or Ethanol. DMSO is common for in vitro assays.

  • Dissolution: Under sterile conditions in a chemical fume hood, add the solvent to the vial of this compound powder. Vortex briefly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

5.2 Protocol: In Vitro Cytotoxicity Assay (MTT Method) This protocol is a standard method for assessing the effect of a compound on cancer cell viability and can be adapted for this compound.

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, PANC-1) to ~80% confluency in appropriate culture medium.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in fresh culture medium to achieve final concentrations ranging from (for example) 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions (or controls) to the respective wells.

    • Incubate the plate for 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3–4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat cells with This compound dilutions Incubate1->Treat Incubate2 4. Incubate 48-72h (37°C, 5% CO₂) Treat->Incubate2 AddMTT 5. Add MTT Reagent (Incubate 3-4h) Incubate2->AddMTT Solubilize 6. Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analysis 8. Analyze Data (Calculate IC₅₀) Read->Analysis

Workflow for a representative MTT cytotoxicity assay.

References

Application Notes and Protocols for Kijanimicin in Combinatorial Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the kijanimicin biosynthetic gene cluster for combinatorial biosynthesis experiments. The goal is to generate novel derivatives of this compound with potentially improved therapeutic properties. The protocols are based on established methods for the genetic manipulation of actinomycetes and heterologous expression of natural product biosynthetic pathways.

This compound, a spirotetronate antibiotic produced by Actinomadura kijaniata, presents a fascinating scaffold for combinatorial biosynthesis.[1][2][3] Its complex structure, featuring a pentacyclic aglycone and a unique array of deoxysugars, offers multiple points for modification.[1] The elucidation of its 107.6 kb biosynthetic gene cluster has paved the way for genetic engineering approaches to create novel analogs.[1][2][3] this compound exhibits a broad spectrum of biological activities, including antibacterial, antimalarial, and notably, antitumor properties.[1][4][5]

Combinatorial biosynthesis provides a powerful tool to diversify the structure of this compound, potentially leading to compounds with enhanced potency, selectivity, and pharmacological profiles. Key strategies include the modification of the polyketide backbone, alteration of the glycosylation pattern, and tailoring of the deoxysugar moieties.

Strategic Approaches for this compound Diversification

Glycodiversification

The oligosaccharide chains of natural products are crucial for their biological activity. This compound possesses four L-digitoxose units and one D-kijanose, a rare nitro sugar.[1] Altering this glycosylation pattern is a prime strategy for generating novel derivatives. This can be achieved by:

  • Inactivation of Glycosyltransferase Genes: Knocking out specific glycosyltransferase genes within the this compound cluster can lead to the production of intermediates with truncated sugar chains.

  • Introduction of Heterologous Glycosyltransferases: Expressing glycosyltransferases from other natural product pathways that have relaxed substrate specificity can attach novel sugars to the this compound core.

  • Expression of Deoxysugar Biosynthetic Cassettes: Introducing gene cassettes for the biosynthesis of different deoxysugars can provide a new pool of sugar donors for the native or heterologously expressed glycosyltransferases to utilize.

Polyketide Synthase (PKS) Engineering

The kijanolide aglycone is assembled by a modular Type I polyketide synthase (PKS).[1][2][3] Modification of the PKS modules can lead to alterations in the polyketide backbone. Techniques include:

  • Domain Swapping: Exchanging acyltransferase (AT) or ketoreductase (KR) domains within the PKS modules can alter the selection of extender units or the stereochemistry of the resulting backbone.

  • Module Inactivation or Deletion: Deleting entire modules can lead to the production of truncated kijanolide analogs.

Experimental Protocols

The following are generalized protocols adapted from established methods for actinomycete genetics and heterologous expression. Specific optimization will be required for the A. kijaniata and the this compound gene cluster.

Protocol 1: Construction of a this compound Gene Cluster Expression Plasmid

This protocol describes the cloning of the entire this compound biosynthetic gene cluster into an integrative expression vector for heterologous expression in a suitable Streptomyces host.

Materials:

  • Genomic DNA from Actinomadura kijaniata

  • BAC (Bacterial Artificial Chromosome) library construction kit

  • Integrative Streptomyces expression vector (e.g., pSET152-based)

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells for cloning (e.g., DH10B)

  • E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

Method:

  • BAC Library Construction and Screening:

    • Construct a BAC library of A. kijaniata genomic DNA following the manufacturer's protocol.

    • Screen the library by PCR using primers specific for key genes in the this compound cluster (e.g., PKS genes, glycosyltransferase genes).

    • Identify and isolate BAC clones containing the complete this compound gene cluster.

  • Sub-cloning into an Integrative Vector:

    • Digest the identified BAC clone and the integrative Streptomyces vector with compatible restriction enzymes.

    • Ligate the fragment containing the this compound gene cluster into the linearized vector.

    • Transform the ligation mixture into E. coli DH10B and select for positive clones.

    • Verify the integrity of the cloned cluster by restriction analysis and sequencing.

Protocol 2: Heterologous Expression in Streptomyces coelicolor

This protocol outlines the transfer of the this compound expression plasmid into a model Streptomyces host for the production of this compound and its derivatives.

Materials:

  • Streptomyces coelicolor M1152 (or other suitable host) spores

  • E. coli ET12567/pUZ8002 carrying the this compound expression plasmid

  • ISP4 medium for conjugation

  • Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)

  • Production medium (e.g., R5A medium)

Method:

  • Conjugation:

    • Prepare fresh cultures of the E. coli donor strain and spores of the S. coelicolor recipient strain.

    • Mix the donor and recipient strains on an ISP4 agar (B569324) plate and incubate at 30°C for 16-20 hours.

    • Overlay the plate with an appropriate antibiotic solution to select for exconjugants.

    • Incubate until distinct colonies of S. coelicolor carrying the expression plasmid appear.

  • Fermentation and Product Analysis:

    • Inoculate a seed culture of the recombinant S. coelicolor strain in a suitable liquid medium.

    • Use the seed culture to inoculate a larger volume of production medium.

    • Incubate with shaking at 30°C for 5-7 days.

    • Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by HPLC and LC-MS to detect the production of this compound or its derivatives.

Protocol 3: Generation of a Glycosylation-Deficient Mutant

This protocol describes the targeted inactivation of a glycosyltransferase gene in the this compound biosynthetic pathway using PCR-targeting.

Materials:

  • Cosmid or BAC containing the this compound gene cluster

  • E. coli BW25113/pIJ790 competent cells

  • Disruption cassette containing an antibiotic resistance gene flanked by FRT sites

  • Primers with homology extensions to the target glycosyltransferase gene

  • FLP recombinase expression plasmid

Method:

  • Generation of the Disruption Cassette:

    • Amplify the antibiotic resistance cassette using primers that incorporate 39-nucleotide extensions homologous to the regions flanking the target glycosyltransferase gene.

  • Lambda-Red Recombination:

    • Introduce the cosmid/BAC into arabinose-induced E. coli BW25113/pIJ790 cells.

    • Electroporate the purified PCR product (disruption cassette) into these cells.

    • Select for colonies containing the disrupted cosmid/BAC on plates with the appropriate antibiotic.

  • Removal of the Resistance Cassette:

    • Introduce a plasmid expressing FLP recombinase to remove the antibiotic resistance cassette, leaving a small scar sequence.

  • Transfer to Host Strain:

    • Transfer the mutated this compound gene cluster into the desired Streptomyces host via conjugation for expression and analysis of the resulting products.

Data Presentation

Quantitative data from combinatorial biosynthesis experiments should be summarized in clear and structured tables to facilitate comparison. Below are hypothetical examples of how such data could be presented.

Table 1: Production Titer of this compound Derivatives in S. coelicolor M1152

StrainGenotypeDerivative ProducedTiter (mg/L)
WT A. kijaniataWild-typeThis compound50 ± 5
SC-KIJ-01S. coelicolor M1152 + pKIJ_clusterThis compound15 ± 2
SC-KIJ-dGT1S. coelicolor M1152 + pKIJ_cluster ΔkijG1This compound Aglycone8 ± 1
SC-KIJ-GT2S. coelicolor M1152 + pKIJ_cluster + pGT_oleDNovel Glycosylated this compound5 ± 1

Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound and its Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
This compound1.5 ± 0.22.1 ± 0.33.5 ± 0.4
This compound Aglycone> 50> 50> 50
Novel Glycosylated this compound0.8 ± 0.11.2 ± 0.22.0 ± 0.3
Doxorubicin (Control)0.5 ± 0.10.8 ± 0.11.1 ± 0.2

(Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific experimental data for engineered this compound derivatives is not yet publicly available.)

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in this compound combinatorial biosynthesis.

Kijanimicin_Biosynthesis_Pathway cluster_precursors Precursors cluster_pks Aglycone Biosynthesis cluster_sugars Deoxysugar Biosynthesis cluster_tailoring Tailoring and Assembly Malonyl_CoA Malonyl-CoA PKS Type I PKS (kijS1-S5) Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Glycerate Glycerate-derived C3 unit Spirocyclization Spirocyclization Enzymes (kijA-E) Glycerate->Spirocyclization Glucose_1P Glucose-1-Phosphate TDP_L_Digitoxose TDP-L-Digitoxose Glucose_1P->TDP_L_Digitoxose TDP_D_Kijanose TDP-D-Kijanose Glucose_1P->TDP_D_Kijanose PKS->Spirocyclization Kijanolide Kijanolide (Aglycone) Spirocyclization->Kijanolide Glycosyltransferases Glycosyltransferases (KijG1-G5) Kijanolide->Glycosyltransferases TDP_L_Digitoxose->Glycosyltransferases TDP_D_Kijanose->Glycosyltransferases This compound This compound Glycosyltransferases->this compound

Caption: Proposed biosynthetic pathway of this compound.

Combinatorial_Biosynthesis_Workflow cluster_cloning Gene Cluster Manipulation cluster_expression Heterologous Expression cluster_analysis Analysis and Evaluation Identify_BGC Identify this compound BGC in A. kijaniata Clone_BGC Clone BGC into Expression Vector Identify_BGC->Clone_BGC Mutagenesis Site-directed Mutagenesis (e.g., GT knockout) Clone_BGC->Mutagenesis Conjugation Conjugate into Streptomyces Host Clone_BGC->Conjugation Add_Genes Introduce Heterologous Genes (e.g., new GTs, sugar cassettes) Mutagenesis->Add_Genes Add_Genes->Conjugation Fermentation Fermentation of Recombinant Strain Conjugation->Fermentation Extraction Extraction of Metabolites Fermentation->Extraction Analysis HPLC & LC-MS Analysis Extraction->Analysis Purification Purification of Novel Derivatives Analysis->Purification Bioassay Biological Activity Testing (e.g., Cytotoxicity Assay) Purification->Bioassay

Caption: Workflow for combinatorial biosynthesis of this compound derivatives.

Glycodiversification_Strategy Kijanolide Kijanolide Aglycone Native_GTs Native this compound Glycosyltransferases Kijanolide->Native_GTs Heterologous_GTs Heterologous Glycosyltransferases Kijanolide->Heterologous_GTs This compound This compound Native_GTs->this compound Native_Sugars Native Sugar Donors (TDP-L-Digitoxose, TDP-D-Kijanose) Native_Sugars->Native_GTs Novel_Derivatives Novel this compound Glycosides Heterologous_GTs->Novel_Derivatives New_Sugar_Cassettes New Deoxysugar Biosynthetic Cassettes New_Sugar_Cassettes->Heterologous_GTs

Caption: Strategy for this compound glycodiversification.

References

Kijanimicin as a Molecular Probe: Application Notes and Protocols for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijanimicin, a complex spirotetronate antibiotic isolated from the bacterium Actinomadura kijaniata, presents a unique molecular scaffold with a broad spectrum of biological activities.[1] Its demonstrated efficacy against Gram-positive bacteria, anaerobic microbes, the malaria parasite Plasmodium falciparum, and various tumor cell lines positions it as a valuable tool for biological research and a potential starting point for drug discovery programs.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate fundamental biological processes.

The intricate structure of this compound, featuring a polycyclic aglycone adorned with digitoxose (B191001) sugar moieties and a rare nitro sugar, D-kijanose, is thought to be central to its mechanism of action.[4] While the precise molecular targets are still under investigation, its potent biological effects suggest interactions with key cellular pathways. These application notes will guide researchers in employing this compound to explore these pathways and elucidate its mechanism of action.

Data Presentation: Biological Activity of this compound

The following tables summarize the currently available quantitative data on the biological activity of this compound. This information is essential for designing experiments and interpreting results.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Target OrganismMIC (µg/mL)Reference
Propionibacterium acnes0.86[2]
Bacillus subtilis< 0.13[2]
Enterobacter sp.64[2]
Trichophyton sp.17.5[2]
Microsporum sp.17.5[2]

Table 2: Antimalarial Activity of this compound

OrganismAssay SystemDosageEffectReference
Plasmodium bergheiIn vivo (mice)250 mg/kgEffective[2]

Table 3: Antitumor Activity of this compound

Cancer TypeAssay SystemEffectReference
Leukemia P388In vivo (mice)Therapeutic use[3]
MelanomaIn vivo (mice)Therapeutic use[3]

Experimental Protocols

These protocols provide a starting point for researchers to investigate the biological effects of this compound. It is recommended to optimize these protocols for specific cell lines or bacterial strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[5][6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The concentration range should bracket the expected MIC.

  • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm.

Workflow for MIC Determination

MIC_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum dilute_kija Serial Dilute this compound in 96-well plate dilute_kija->add_inoculum incubate Incubate (37°C, 18-24h) add_inoculum->incubate read_results Read MIC (Visual or OD600) incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

The MTT assay is a colorimetric method to assess the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow seed_cells Seed Cancer Cells in 96-well plate treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for assessing the in vitro cytotoxicity of this compound using the MTT assay.

Protocol 3: In Vitro Antiplasmodial Activity Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum using a SYBR Green I-based fluorescence assay.[9][10]

Materials:

  • This compound stock solution (in DMSO)

  • P. falciparum culture (synchronized at the ring stage)

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • SYBR Green I dye

  • Lysis buffer

  • Sterile 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in complete parasite culture medium in a 96-well plate.

  • Add the synchronized P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

  • Include a positive control (parasites with a known antimalarial drug) and a negative control (parasites without any drug).

  • Incubate the plate for 72 hours in a candle jar or a modular incubator chamber at 37°C.

  • After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Workflow for In Vitro Antiplasmodial Assay

Antiplasmodial_Workflow prepare_dilutions Prepare this compound Serial Dilutions add_parasites Add Synchronized P. falciparum Culture prepare_dilutions->add_parasites incubate_plate Incubate (72h) add_parasites->incubate_plate add_sybr Add SYBR Green I in Lysis Buffer incubate_plate->add_sybr incubate_dark Incubate in Dark (1h) add_sybr->incubate_dark read_fluorescence Read Fluorescence (Ex:485/Em:530 nm) incubate_dark->read_fluorescence

Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.

Potential Signaling Pathways for Investigation

While the exact molecular targets of this compound are not yet fully elucidated, its broad biological activities suggest potential interference with fundamental cellular processes. Based on the activities of other spirotetronate antibiotics, the following signaling pathways are proposed as starting points for investigation using this compound as a molecular probe.

Bacterial Cell Division and Cell Wall Biosynthesis

The potent activity of this compound against Gram-positive bacteria suggests it may interfere with essential processes such as cell division or cell wall biosynthesis.[11] Researchers can use this compound to probe these pathways.

Hypothesized Mechanism of Antibacterial Action

Antibacterial_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition CellWall Cell Wall Biosynthesis CellDeath Bacterial Cell Death CellWall->CellDeath CellDivision Cell Division Machinery CellDivision->CellDeath Inhibition->CellWall Inhibition->CellDivision

Caption: Hypothesized antibacterial mechanism of this compound targeting cell wall synthesis or division.

Apoptosis Induction in Cancer Cells

The antitumor activity of this compound may be due to the induction of apoptosis (programmed cell death).[3] Many natural products exert their anticancer effects by modulating key regulators of apoptosis, such as the Bcl-2 family of proteins or caspase activation cascades.[12]

Potential Apoptotic Pathway Modulation by this compound

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bcl2 Bcl-2 Family Proteins This compound->Bcl2 Caspases Caspase Cascade Mitochondria->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis via mitochondrial and Bcl-2 pathways.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. The application notes and protocols provided here offer a framework for researchers to utilize this compound as a molecular probe to investigate fundamental cellular processes in bacteria, parasites, and cancer cells. Further studies to elucidate its precise mechanism of action and identify its molecular targets will undoubtedly open new avenues for its application in biomedical research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kijanimicin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges with Kijanimicin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

For in vitro experiments, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][2] Due to its common use and high solvating power for many organic molecules, anhydrous (reagent-grade) DMSO is the most frequently recommended solvent for creating high-concentration stock solutions.

Q2: Why does my this compound precipitate when I add the DMSO stock to my cell culture medium?

This is a common issue known as "crashing out," which occurs with many hydrophobic compounds.[3][4] While this compound dissolves in 100% DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. When a concentrated DMSO stock is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[4]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of the assay.[5][6] As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7] For sensitive cell lines or long-term assays, it is best to keep the final DMSO concentration at or below 0.1%.[5][8] It is critical to perform a solvent toxicity test for your specific cell line and to always include a vehicle control (media with the same final concentration of DMSO, without this compound) in your experiments.[7]

Q4: Are there alternatives to DMSO if my cells are too sensitive or if this compound is unstable?

Yes, if DMSO proves to be problematic, other solvents can be considered. Ethanol and low molecular weight polyethylene (B3416737) glycols (e.g., PEG 400) are biologically compatible alternatives.[9] Additionally, formulating agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80, Polysorbate 20) can be used to improve aqueous solubility, though these also require careful validation to ensure they do not interfere with the assay.[10][11]

Troubleshooting Guide: this compound Precipitation

This section addresses the most common solubility problems encountered during experiments.

Problem Potential Cause Recommended Solution
Immediate Precipitation (Cloudiness appears instantly upon adding DMSO stock to media)1. Final concentration is too high: The desired working concentration of this compound exceeds its solubility limit in the aqueous media.[12]2. Rapid solvent exchange: Adding a small volume of concentrated DMSO stock directly into a large volume of media causes the compound to "crash out."[3]1. Reduce Final Concentration: Lower the final working concentration of this compound.2. Use a Step-wise Dilution: Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) media. Add this intermediate solution to the final volume of media.[3][13]3. Slow Addition & Mixing: Add the DMSO stock dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid dispersion.[4]
Delayed Precipitation (Solution is initially clear but becomes cloudy or forms crystals over time in the incubator)1. Temperature change: The compound may be less soluble at 37°C over long incubation periods.2. Interaction with media components: this compound may interact with salts, proteins (like albumin in FBS), or other components in the media, leading to precipitation.[13]3. Evaporation: In multi-well plates, evaporation from outer wells can increase the compound and solvent concentration, causing precipitation.1. Perform a Solubility/Stability Test: Determine the maximum soluble concentration in your specific media over the full duration of your experiment (see Protocol 2).2. Reduce Serum Concentration: If using serum-containing media, test if reducing the serum percentage improves stability.[14]3. Maintain Proper Humidification: Ensure the incubator is properly humidified and use plates with low-evaporation lids.[3]
Inconsistent Assay Results (High variability between replicate wells)1. Micro-precipitation: Small, invisible precipitates are forming, leading to an inconsistent effective concentration of this compound.2. Incomplete initial dissolution: The initial stock solution in 100% DMSO was not fully dissolved.1. Centrifuge Working Solution: Before adding to cells, centrifuge your final working solution (this compound in media) at high speed (e.g., 10,000 x g for 5-10 minutes) and use the supernatant.2. Ensure Complete Dissolution of Stock: After dissolving this compound in DMSO, vortex thoroughly. If needed, brief sonication or gentle warming (to 37°C) can be used to ensure the compound is fully dissolved.[3]

Quantitative Data Summary

The following tables provide key quantitative data for planning your experiments.

Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventRecommended Max. ConcentrationNotes
DMSO ≤ 0.1% Gold standard for sensitive cells and long-term assays.[8]
≤ 0.5% Generally acceptable for most cell lines in standard assays (e.g., 24-72h).[7][15]
1% - 2% May be tolerated by some robust cell lines for short-term assays (<24h), but requires validation.[5][6] Can cause non-specific effects.[16]
Ethanol ≤ 0.5% A common alternative to DMSO; can be more volatile.[17]
PEG 400 ≤ 1% Generally low toxicity; useful as a co-solvent.[11]

Note: These values are general recommendations. It is critical to determine the specific tolerance of your cell line (see Protocol 3).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it into cell culture media while minimizing precipitation.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare High-Concentration Stock:

    • Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing vigorously. Brief sonication can be used if necessary.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]

  • Prepare Intermediate Dilution (Recommended):

    • Create an intermediate stock by diluting the high-concentration stock in 100% DMSO. For example, dilute a 50 mM stock to 1 mM. This allows for a larger, more accurate volume to be added to the media.

  • Prepare Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.[3]

    • To achieve a 1 µM final concentration from a 1 mM intermediate stock (a 1:1000 dilution), add 1 µL of the 1 mM stock to 999 µL of pre-warmed medium.

    • Crucial Step: Add the DMSO stock to the medium dropwise while the tube is being gently vortexed to ensure rapid and even dispersion.[4]

  • Final Check:

    • Visually inspect the final working solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media

Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium over time.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile 96-well clear-bottom plate or microcentrifuge tubes

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Prepare Serial Dilutions:

    • Prepare a 2-fold serial dilution of your this compound DMSO stock in 100% DMSO.

  • Add to Media:

    • In a 96-well plate, add 198 µL of your pre-warmed complete medium to each well.

    • Add 2 µL of each DMSO dilution to the corresponding wells. This creates a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe:

    • Incubate the plate under standard culture conditions (37°C, 5% CO₂).

    • Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, 24, and 48 hours).[3]

  • Assess Precipitation (Optional):

    • For a quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance relative to the DMSO control indicates precipitation.[3]

  • Determine Maximum Concentration:

    • The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for this compound under your specific assay conditions.

Protocol 3: Determining Maximum Tolerated Solvent Concentration

Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not significantly impact cell viability.

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • Solvent (e.g., DMSO)

  • 96-well tissue culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue, CellTiter-Glo)

Procedure:

  • Seed Cells: Seed your cells in a 96-well plate at the density used for your standard experiments and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a serial dilution of the solvent (e.g., DMSO) in complete culture medium to achieve final concentrations ranging from 0.01% to 5% (e.g., 5%, 2.5%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Include a "no solvent" control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate: Incubate the plate for the longest duration of your planned experiments (e.g., 72 hours).

  • Assess Viability: Perform a cell viability assay according to the manufacturer's instructions.

  • Analyze Data: Plot cell viability (%) versus solvent concentration. The maximum tolerated concentration is typically defined as the highest concentration that results in ≥90% cell viability compared to the "no solvent" control.

Visualizations

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Working Solution Preparation A Weigh this compound Powder B Dissolve in 100% Anhydrous DMSO (e.g., 50 mM Stock) A->B C Vortex / Sonicate to Ensure Complete Dissolution B->C D Store Aliquots at -80°C C->D F Prepare Intermediate Dilution in DMSO (e.g., 1 mM) C->F Use Validated Stock E Pre-warm Media (37°C) G Add Intermediate Stock Dropwise to Pre-warmed Media while Vortexing H Visually Inspect for Precipitation G->H I Add to Cells H->I

Caption: Workflow for preparing this compound working solutions.

G start Precipitation Observed in Assay? cause1 Is final concentration >10 µM? start->cause1 Yes sol1 Lower final concentration. Perform solubility test (Protocol 2). cause1->sol1 Yes cause2 Was stock added directly to large media volume? cause1->cause2 No end_node Re-run Experiment sol1->end_node sol2 Use stepwise dilution. Add stock to media slowly while vortexing. cause2->sol2 Yes cause3 Is final DMSO concentration >0.5%? cause2->cause3 No sol2->end_node sol3 Increase stock concentration to reduce volume added. Keep DMSO ≤0.1-0.5%. cause3->sol3 Yes cause4 Does precipitation occur over time in incubator? cause3->cause4 No sol3->end_node sol4 Confirm stability over time (Protocol 2). Consider alternative solvent. cause4->sol4 Yes sol4->end_node

References

Kijanimicin Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Kijanimicin, focusing on its stability challenges in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Publicly available, specific quantitative stability data for this compound in aqueous solutions is limited. The guidance provided here is based on the known chemical structure of this compound, which includes a spirotetronate core, a tetrasaccharide chain with O-glycosidic bonds, a lactone (as part of the tetronic acid), and a nitro-sugar moiety. The potential degradation pathways and influential factors are inferred from the known chemistry of these functional groups. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for this compound stability in aqueous solutions?

A1: Based on its structure, the primary stability concerns for this compound in aqueous solutions are hydrolysis of its glycosidic bonds and the lactone ring within the spirotetronate moiety. The stability of the nitro-sugar and the complex polyketide backbone under various conditions (pH, light, temperature) are also important considerations. Glycosidic linkages in many antibiotics are known to be susceptible to pH-dependent hydrolysis.[1][2]

Q2: How does pH affect the stability of this compound?

A2: this compound's stability is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the O-glycosidic bonds connecting the four digitoxose (B191001) sugars and the D-kijanose is a significant risk.[3] This can lead to the loss of the sugar chains, which are often crucial for biological activity.[4] Additionally, some spirotetronates can undergo acid-catalyzed rearrangements.[5]

  • Neutral Conditions (pH 6-8): While likely more stable than at pH extremes, gradual hydrolysis may still occur. For many complex antibiotics, the optimal pH for stability is in the slightly acidic to neutral range.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the lactone in the tetronic acid ring is a primary concern. This would open the ring and likely inactivate the molecule.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, it is soluble in organic solvents like DMSO, DMF, methanol, and ethanol. It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO) and dilute it into the aqueous buffer or medium immediately before use. This minimizes the exposure time of this compound to aqueous conditions.

Q4: Is this compound sensitive to light?

A4: this compound contains chromophores and a nitro group, suggesting potential photosensitivity. Nitroaromatic compounds can undergo photolysis.[6] Therefore, it is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil. Photostability studies should be conducted as part of forced degradation testing.

Q5: How does temperature impact the stability of this compound in solution?

A5: As with most chemical reactions, degradation rates are expected to increase with temperature. Hydrolysis of glycosidic bonds and lactone rings is accelerated at higher temperatures. It is advisable to prepare and use this compound solutions at the lowest practical temperature and to store aqueous solutions at 2-8°C for short periods only. Avoid repeated freeze-thaw cycles of aqueous solutions.

Troubleshooting Guide

Q: My this compound solution lost its biological activity faster than expected. What could be the cause?

A: Rapid loss of activity is likely due to chemical degradation. Consider the following:

  • pH of the Medium: Verify the pH of your aqueous solution. Extreme pH values, particularly acidic conditions, can cleave the essential sugar moieties.

  • Storage Conditions: How long was the aqueous solution stored and at what temperature? For best results, always use freshly prepared dilutions from a non-aqueous stock.

  • Light Exposure: Were the solutions protected from light during preparation, storage, and the experiment itself?

  • Buffer Components: Some buffer species can catalyze hydrolysis. If possible, test stability in different buffer systems.

Q: I see extra peaks in my HPLC chromatogram after incubating this compound in my aqueous buffer. What are they?

A: These are likely degradation products. Based on this compound's structure, potential degradation products could include:

  • The aglycone (Kijanolide) resulting from the hydrolysis of all sugar units.

  • Partially deglycosylated forms of this compound.

  • The ring-opened product from the hydrolysis of the tetronic acid lactone.

  • Products of nitro group reduction or modification.

To identify these, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended.[7]

Q: The color of my this compound solution changed over time. Is this significant?

A: A color change can indicate the formation of degradation products that may have different chromophoric properties. This observation, along with a loss of biological activity or changes in the HPLC profile, strongly suggests degradation. The nitro-sugar or the conjugated system of the spirotetronate could be involved.

Data Presentation: Factors Influencing this compound Stability

The following table summarizes the expected impact of various environmental factors on the stability of this compound in aqueous solutions, based on the chemistry of its functional groups.

FactorConditionPotential Degradation Pathway(s)Expected Stability
pH Acidic (pH < 6)Acid-catalyzed hydrolysis of glycosidic bondsLow
Neutral (pH 6-8)Slow hydrolysis of glycosidic bonds and lactoneModerate
Basic (pH > 8)Base-catalyzed hydrolysis of the tetronic acid lactoneLow
Temperature 2-8°CSlow degradationModerate (Short-term)
25°C (Room Temp)Accelerated hydrolysisLow to Moderate
≥ 37°CRapid degradationVery Low
Light Exposed to UV/Visible LightPhotolysis, potentially involving the nitro group and conjugated systemsLow
Protected from LightMinimized photolytic degradationHigher
Oxygen Presence of OxygenOxidation of the polyketide backbonePotentially Lower
Degassed SolutionMinimized oxidative degradationHigher

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and stability-indicating analytical methods for this compound.[8][9]

1. Objective: To generate potential degradation products of this compound under various stress conditions (hydrolysis, oxidation, photolysis) and to develop a stability-indicating HPLC method.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector, preferably coupled to a mass spectrometer (LC-MS)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO or methanol.

4. Stress Conditions (Perform in parallel, with a control sample protected from stress):

  • Acid Hydrolysis:

    • Dilute the stock solution in 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution in 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate at room temperature (25°C), monitoring at shorter time points (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution in a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL.

    • Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours, protected from light.

    • Withdraw aliquots at each time point for immediate HPLC analysis.

  • Photolytic Degradation:

    • Prepare two sets of 0.1 mg/mL this compound in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Wrap one set completely in aluminum foil (dark control).

    • Expose the other set to a photostability chamber (ICH Q1B guidelines).

    • Analyze samples from both sets at appropriate time intervals.

  • Thermal Degradation:

    • Prepare a 0.1 mg/mL solution in a neutral buffer.

    • Incubate at 60°C, protected from light.

    • Analyze samples at 2, 4, 8, and 24 hours.

5. HPLC-UV/MS Analysis:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of A, and run a linear gradient to a high percentage of B over 30-40 minutes to ensure separation of the parent compound from potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV/PDA (scan for optimal wavelength) and MS (to identify masses of parent and degradant peaks).

6. Data Evaluation:

  • Compare chromatograms from stressed samples to the control.

  • Calculate the percentage degradation.

  • Identify the m/z of major degradation products using MS data.

  • Propose degradation pathways based on the identified products.

Example Data Table for Stability Study

The following table is a template for presenting results from a stability study. Data is hypothetical.

ConditionTime (hours)This compound Remaining (%)Major Degradation Product (m/z)Appearance
Control (pH 7, 4°C, dark) 2499.5-Colorless
0.1 M HCl, 60°C 845.2[Aglycone + Sugars]Slight Yellowing
0.1 M NaOH, 25°C 215.8[Ring-opened product]Colorless
3% H₂O₂, 25°C 2488.1[Oxidized products]Colorless
Light Exposure 2475.6[Multiple products]Yellow

Visualizations

Potential Degradation Pathways

G cluster_acid Acidic Hydrolysis (pH < 6) cluster_base Basic Hydrolysis (pH > 8) cluster_photo Photolysis / Oxidation This compound This compound Aglycone Kijanolide (Aglycone) This compound->Aglycone - Glycosidic Bond Cleavage Sugars Free Sugars (Digitoxose, Kijanose) RingOpened Ring-Opened Product This compound->RingOpened - Lactone Ring Opening PhotoOxidized Oxidized/Photodegradation Products This compound->PhotoOxidized - Light / O₂

Caption: Potential degradation pathways of this compound in aqueous solutions.

Experimental Workflow for Stability Testing

G start Prepare this compound Stock (e.g., in DMSO) stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress control Prepare Control Sample (No Stress) start->control sampling Sample at Time Intervals stress->sampling control->sampling analysis Analyze via Stability-Indicating Method (e.g., LC-MS) sampling->analysis data Compare Stressed vs. Control - Quantify Degradation - Identify Degradants analysis->data pathway Propose Degradation Pathway data->pathway

Caption: General experimental workflow for a this compound forced degradation study.

Troubleshooting Logic for Unexpected Degradation

G rect_node rect_node start Unexpected Loss of Activity or Purity? check_pH Is solution pH at an extreme? start->check_pH check_temp Was solution exposed to high temp? check_pH->check_temp No action_pH Adjust pH to neutral range (if possible) or minimize exposure time. check_pH->action_pH Yes check_light Was solution exposed to light? check_temp->check_light No action_temp Work at lower temperatures (e.g., on ice). Store at 2-8°C for short periods only. check_temp->action_temp Yes check_age Was aqueous solution freshly prepared? check_light->check_age No action_light Use amber vials or foil. Work under low light. check_light->action_light Yes action_age Always prepare fresh dilutions from a non-aqueous stock just before use. check_age->action_age No

Caption: Troubleshooting decision tree for unexpected this compound degradation.

References

Troubleshooting Kijanimicin crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Kijanimicin. The information is tailored to scientists and professionals in the field of drug development and chemical research.

Troubleshooting Crystallization Experiments

Crystallizing a complex natural product like this compound, a large spirotetronate antibiotic, can be a significant challenge.[1][2] Success often depends on systematically optimizing a range of experimental parameters. This guide addresses common problems in a question-and-answer format.

Problem 1: No crystals are forming; the solution remains clear.

  • Potential Cause: The concentration of this compound may be too low, preventing the solution from reaching the necessary supersaturation for nucleation. It is also possible that the chosen solvent system is not appropriate to induce crystallization.

  • Troubleshooting Steps:

    • Increase Concentration: Gradually increase the concentration of this compound in your crystallization trials. Be cautious, as excessively high concentrations can lead to amorphous precipitation.[3]

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. Given this compound's complex structure with both hydrophobic and hydrophilic moieties, a systematic screening of different solvent systems is crucial.[1][4] Consider solvents such as acetonitrile, acetone, ethanol, and propyl alcohol, which are commonly used for natural product crystallization.[5]

    • Evaporation Control: Employ slow evaporation techniques to gently increase the concentration of the solute.[6] This can be achieved by loosely capping the vial or by using a setup that allows for controlled vapor diffusion.

    • Temperature Variation: Systematically screen a range of temperatures.[7][8] Some compounds crystallize more readily at lower temperatures, while others require elevated temperatures to increase solubility initially, followed by slow cooling.

Problem 2: An amorphous precipitate forms instead of crystals.

  • Potential Cause: The concentration of this compound may be too high, causing it to "crash out" of solution as a disordered solid.[3] Rapid changes in solvent composition or temperature can also induce precipitation rather than ordered crystal growth.

  • Troubleshooting Steps:

    • Reduce Concentration: Start with a lower concentration of this compound. It's often better to approach supersaturation slowly.[3]

    • Slower Supersaturation: Modify your method to achieve supersaturation more gradually. If using an anti-solvent, add it very slowly or use vapor diffusion to introduce it into the this compound solution.[6] If using temperature changes, cool the solution at a slower rate.[9]

    • Solvent System Optimization: The precipitate may indicate poor solubility in the chosen solvent or anti-solvent. Re-evaluate your solvent system. A solvent in which this compound is moderately soluble is often a good starting point.

    • Agitation: The level of agitation can influence the crystallization process. Too much agitation can lead to the formation of many small crystals or even precipitation, while too little may not be sufficient to induce nucleation.[5]

Problem 3: The resulting crystals are too small or of poor quality (e.g., needles, plates).

  • Potential Cause: Nucleation may be occurring too rapidly, leading to the formation of many small crystals instead of the growth of a few large, high-quality ones. The growth of certain crystal faces may be inhibited by the solvent or impurities.

  • Troubleshooting Steps:

    • Optimize Supersaturation: Fine-tune the supersaturation level. A lower level of supersaturation will favor crystal growth over nucleation.

    • Seeding: Introduce a small number of pre-existing crystals (seeds) into a solution that is slightly supersaturated.[5][10] This encourages the growth of larger crystals from the seeds rather than the formation of new nuclei.

    • Temperature Control: Maintain a constant and stable temperature during crystal growth. Temperature fluctuations can negatively impact crystal quality.[7][11]

    • Additive Screening: Experiment with small amounts of additives that can influence crystal habit.

    • Purity: Ensure the this compound sample is of high purity (>99%).[12] Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[7][8]

Quantitative Data Summary

The optimal conditions for this compound crystallization must be determined empirically. The following table provides suggested starting ranges for key parameters based on general crystallization principles for complex natural products.

ParameterRecommended Starting RangeNotes
This compound Concentration 1 - 20 mg/mLStart low and gradually increase. Higher concentrations risk precipitation.[3]
Temperature 4°C - 25°CScreen a range of temperatures. Stability at higher temperatures should be confirmed.[7]
pH 3 - 9As an acid enol, this compound's solubility will be pH-dependent. A pH screen is highly recommended.[11][13]
Precipitant Concentration Varies widelyDepends on the precipitant used. Start with standard screening kits and optimize from initial hits.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization

This is a common technique for screening a wide range of conditions.

  • Prepare the Reservoir Solution: In the wells of a crystallization plate, pipette 500 µL of various reservoir solutions containing different precipitants, buffers, and salts.

  • Prepare the Drop: On a cover slip, mix 1 µL of the this compound stock solution with 1 µL of the corresponding reservoir solution.

  • Seal the Well: Invert the cover slip and seal the well. The drop will equilibrate with the reservoir solution via vapor diffusion.

  • Incubate and Observe: Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

Protocol 2: Seeding for Crystal Quality Improvement

This protocol is used when initial hits produce small or poor-quality crystals.

  • Prepare a Seed Stock: Crush a few small crystals in a small volume of a stabilizing solution (typically the mother liquor from the original crystallization experiment).

  • Serial Dilution: Perform a serial dilution of the seed stock.

  • Set Up New Drops: Prepare new crystallization drops as in the vapor diffusion protocol.

  • Introduce Seeds: Using a fine tool (like a cat whisker) or by micro-pipetting, transfer a very small amount of the diluted seed stock into the new drop.

  • Incubate and Observe: Monitor the drops for the growth of larger, well-formed crystals.

Visualizations

Troubleshooting_Workflow General this compound Crystallization Troubleshooting Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals / Clear Drop outcome->no_crystals Clear precipitate Amorphous Precipitate outcome->precipitate Precipitate small_crystals Small / Poor Quality Crystals outcome->small_crystals Poor Crystals success High-Quality Crystals outcome->success Good Crystals action1 Increase Concentration Screen Solvents Control Evaporation Vary Temperature no_crystals->action1 action2 Decrease Concentration Slow Supersaturation Optimize Solvents Adjust Agitation precipitate->action2 action3 Optimize Supersaturation Introduce Seeding Control Temperature Check Purity small_crystals->action3 action1->start Retry action2->start Retry action3->start Retry

Caption: A workflow diagram for troubleshooting common this compound crystallization issues.

Seeding_Protocol Microseeding Protocol for Crystal Improvement start Obtain Initial Microcrystals prepare_seed Prepare Seed Stock (Crush crystals in mother liquor) start->prepare_seed dilute_seed Serially Dilute Seed Stock prepare_seed->dilute_seed introduce_seed Introduce Diluted Seeds into New Drop dilute_seed->introduce_seed setup_new_drop Set Up New Crystallization Drop (Slightly Supersaturated) setup_new_drop->introduce_seed incubate Incubate and Observe for Crystal Growth introduce_seed->incubate result Evaluate Crystal Quality incubate->result success Larger, High-Quality Crystals result->success Improved failure No Improvement result->failure Not Improved

Caption: A step-by-step diagram of the microseeding protocol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal purity of this compound required for crystallization?

A1: For successful crystallization, the purity of this compound should be as high as possible, ideally greater than 99%.[12] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poor crystal quality or the complete inhibition of crystallization.[7][8]

Q2: How long should I wait for crystals to appear?

A2: The time required for crystallization can vary significantly, from a few hours to several weeks or even months. It is dependent on factors such as the solvent system, temperature, and the method used.[6] It is advisable to monitor your experiments regularly and be patient.

Q3: Can I use commercially available crystallization screens?

A3: Yes, commercial screens designed for small molecules or proteins can be a good starting point for identifying initial crystallization conditions. However, since this compound is a complex natural product, you will likely need to perform further optimization based on any initial hits.

Q4: What is the significance of polymorphism in this compound crystallization?

A4: Polymorphism is the ability of a compound to crystallize in different crystal forms.[14][15] These different forms can have distinct physical properties. For drug development purposes, it is crucial to identify and characterize any potential polymorphs of this compound to ensure the consistency and efficacy of the final product.

Q5: My crystals are twinned. What can I do?

A5: Twinning occurs when two or more crystals grow together in a symmetrical manner.[16] This can be problematic for X-ray diffraction analysis. To address twinning, you can try to further optimize the crystallization conditions by slowing down the crystal growth rate, screening different temperatures, or using additives. Seeding can also sometimes help to reduce the incidence of twinning.

References

Technical Support Center: Overcoming Bacterial Resistance to Kijanimicin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Kijanimicin, a spirotetronate antibiotic. The information is designed to help researchers anticipate and overcome potential bacterial resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

A1: this compound is a spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata. It exhibits a broad spectrum of activity against Gram-positive bacteria, anaerobic bacteria, and the malaria parasite Plasmodium falciparum.[1]

Q2: What is the proposed mechanism of action for this compound and other spirotetronate antibiotics?

A2: The precise mechanism of action for this compound is not fully elucidated. However, related spirotetronate antibiotics have been shown to inhibit essential cellular processes. For instance, abyssomicin C, another spirotetronate, is known to inhibit the para-aminobenzoic acid (pABA) biosynthesis pathway, which is a crucial step in folate synthesis. It is possible that this compound shares a similar mechanism of interfering with folate metabolism or other essential metabolic pathways.

Q3: What are the common mechanisms of bacterial resistance to antibiotics?

A3: Bacteria can develop resistance to antibiotics through several primary mechanisms:

  • Target Modification: Alterations in the bacterial target of the antibiotic can prevent the drug from binding effectively.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.

  • Active Efflux: Bacteria can utilize efflux pumps to actively transport the antibiotic out of the cell, preventing it from reaching its target.

  • Reduced Permeability: Changes in the bacterial cell membrane or cell wall can limit the uptake of the antibiotic.

Q4: Are there any known or suspected resistance mechanisms specific to this compound?

A4: While specific, clinically-observed resistance to this compound is not widely documented, a potential mechanism has been identified involving a TetR-family repressor protein. It is hypothesized that the binding of this compound to this repressor can lead to the deglycosylation of the antibiotic, a form of enzymatic inactivation that renders it ineffective.

Troubleshooting Guides

This section provides guidance for common issues observed during in vitro testing with this compound, with a focus on identifying and overcoming potential resistance.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

If you observe MIC values for this compound that are significantly higher than those reported in the literature for susceptible strains, it may indicate the presence of resistance.

Potential Cause 1: Efflux Pump Activity Overexpression of efflux pumps is a common mechanism of resistance that can prevent this compound from reaching its intracellular target.

  • Troubleshooting Steps:

    • Perform an MIC assay in the presence of an efflux pump inhibitor (EPI). A significant reduction in the MIC value in the presence of an EPI, such as verapamil (B1683045) or reserpine, suggests the involvement of efflux pumps.

    • Conduct an ethidium (B1194527) bromide accumulation assay. This assay measures the intracellular concentration of the fluorescent dye ethidium bromide, which is a substrate for many efflux pumps. A lower accumulation of the dye in the resistant strain compared to a susceptible control, and an increase in accumulation in the presence of an EPI, indicates efflux pump activity.

Potential Cause 2: Enzymatic Inactivation Bacteria may be producing enzymes that degrade or modify this compound. As this compound is a polyketide, enzymes such as glycosyltransferases, hydrolases, or oxidoreductases could be involved.

  • Troubleshooting Steps:

    • Co-incubation experiment: Incubate this compound with a cell-free supernatant from the resistant bacterial culture. A decrease in the antimicrobial activity of the this compound solution after incubation, as determined by a subsequent MIC assay against a susceptible strain, would suggest the presence of inactivating enzymes in the supernatant.

    • Mass spectrometry analysis: Analyze the supernatant from the co-incubation experiment using mass spectrometry to detect any modifications to the this compound molecule.

Potential Cause 3: Target Site Modification If this compound's mechanism of action involves inhibition of the folate pathway, mutations in the genes encoding enzymes like dihydropteroate (B1496061) synthase (DHPS) could lead to resistance.

  • Troubleshooting Steps:

    • Sequence the target genes: Amplify and sequence the genes encoding for key enzymes in the folate pathway (e.g., folP, the gene for DHPS) from the resistant strain and compare the sequence to that of a susceptible strain to identify any mutations.

    • In vitro enzyme inhibition assay: If the target enzyme is known, express and purify the enzyme from both the resistant and susceptible strains. Compare the inhibitory activity of this compound against both versions of the enzyme. A higher IC50 value for the enzyme from the resistant strain would confirm target-based resistance.

Issue 2: Inconsistent Results in Time-Kill Assays

Inconsistent or unexpected results in time-kill assays, such as a lack of bactericidal activity at concentrations above the MIC, can also be indicative of resistance or tolerance.

Potential Cause: Heteroresistance The bacterial population may contain a subpopulation of resistant cells that can survive and grow at antibiotic concentrations that are lethal to the majority of the population.

  • Troubleshooting Steps:

    • Population analysis profile (PAP): Plate serial dilutions of the bacterial culture on agar (B569324) plates containing a range of this compound concentrations. The presence of colonies growing at concentrations above the MIC is indicative of a resistant subpopulation.

    • Extended incubation: Extend the incubation time of the time-kill assay to 48 or 72 hours to observe if there is regrowth of the bacterial population after an initial decline.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of Gram-positive and anaerobic bacteria as reported in the literature.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Propionibacterium acnes-0.86[2]
Bacillus subtilis-< 0.13[2]
Enterobacter sp.-64[2]
Staphylococcus aureusATCC 259230.08 - 5.0[3]
Bacillus cereusATCC 145790.08 - 5.0[3]
Clostridium perfringensS1070.63[3]
Clostridium difficile6300.08[3]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for aerobes, supplemented Brucella broth for anaerobes)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (with anaerobic conditions if required)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Add 100 µL of the standardized bacterial inoculum to each well, except the negative control well. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing anaerobes).

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Protocol 2: Time-Kill Assay

This assay is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator

Procedure:

  • Inoculate flasks containing broth with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Add this compound to the test flasks to achieve the desired final concentrations. Include a growth control flask with no antibiotic.

  • Incubate all flasks at 37°C with shaking (for aerobes).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C until colonies are visible.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time for each this compound concentration and the control.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_time_kill Time-Kill Assay cluster_resistance Resistance Mechanism Investigation mic1 Prepare this compound dilutions mic2 Inoculate with bacteria mic1->mic2 mic3 Incubate mic2->mic3 mic4 Read MIC mic3->mic4 tk1 Inoculate cultures with this compound mic4->tk1 Use MIC for concentrations tk2 Sample at time points tk1->tk2 tk3 Plate serial dilutions tk2->tk3 tk4 Count colonies tk3->tk4 res1 Efflux Pump Assay tk4->res1 Investigate if no killing res2 Enzyme Inactivation Assay tk4->res2 res3 Target Gene Sequencing tk4->res3

Caption: A workflow for in vitro testing of this compound and investigating resistance.

resistance_mechanisms This compound This compound Bacterium Bacterial Cell This compound->Bacterium Enters cell Efflux Efflux Pump Enzyme Inactivating Enzyme Target Intracellular Target (e.g., Folate Pathway) Bacterium->Target Inhibits Bacterium->Efflux Pumps out Bacterium->Enzyme Degrades ModifiedTarget Modified Target Target->ModifiedTarget Mutation leads to

Caption: Potential mechanisms of bacterial resistance to this compound.

folate_pathway cluster_inhibition Potential Inhibition by Spirotetronates GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple steps pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids DHPS->Dihydropteroate This compound This compound (Hypothesized) This compound->DHPS Inhibits

Caption: Hypothesized inhibition of the folate synthesis pathway by this compound.

References

Kijanimicin Degradation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the stability and degradation of Kijanimicin. Due to the limited publicly available data on the specific degradation pathways and byproducts of this compound, this guide offers a framework based on established principles of forced degradation studies for complex antibiotics, as mandated by regulatory bodies like the ICH. It is designed to help you design, execute, and troubleshoot your own stability and degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: Currently, there are no comprehensive studies in the public domain that detail the specific degradation pathways of this compound under hydrolytic, oxidative, photolytic, or thermal stress conditions. For structurally related spirotetronate antibiotics, it has been noted that glycosylation is crucial for stability and that acidic conditions may lead to isomerization in some cases. General degradation pathways for large, complex molecules like this compound could potentially involve hydrolysis of glycosidic bonds, cleavage of the macrolactone ring, and modifications to the spirotetronate core.

Q2: What are the expected byproducts of this compound degradation?

A2: Specific degradation byproducts of this compound have not been characterized in published literature. Researchers should anticipate a range of potential byproducts, including deglycosylated forms of the parent molecule, smaller fragments resulting from the cleavage of the macrocycle, and various oxidized or hydrolyzed derivatives. Identifying these byproducts requires advanced analytical techniques such as LC-MS/MS and NMR.

Q3: How should I approach a forced degradation study for this compound?

A3: A forced degradation (or stress testing) study for this compound should be designed to explore its intrinsic stability. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient to identify likely degradation products and develop stability-indicating analytical methods. The study should systematically evaluate the impact of hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.

Q4: What analytical methods are suitable for studying this compound degradation?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the standard approach. The method must be capable of separating the intact this compound from all its degradation products. Coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of the degradation byproducts.

Q5: How can I ensure the stability of my this compound stock solutions for experiments?

A5: this compound is known to be stable for at least 4 years when stored as a solid at -20°C. For experimental work, prepare stock solutions in a suitable solvent such as DMSO or methanol (B129727). It is advisable to prepare fresh solutions for each experiment or conduct a short-term stability study of the solution under your specific storage conditions (e.g., 4°C or -20°C) to ensure the integrity of the compound over the course of your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. The stress condition is not harsh enough. This compound may be highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, oxidant), elevate the temperature, or extend the duration of the stress exposure.
Complete (100%) degradation of this compound. The stress condition is too harsh, preventing the observation of intermediate degradation products.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation (5-20%).
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for the degradation products. Co-elution of byproducts with the parent drug or other byproducts.Re-evaluate and optimize the HPLC method. This may involve changing the column, mobile phase composition (solvents, pH, additives), gradient profile, or temperature.
Mass balance is significantly less than 90%. Degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore). The degradation products may be volatile. Precipitation of the drug or its byproducts may have occurred.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile byproducts. Ensure complete dissolution of the sample before analysis.
Inconsistent or irreproducible degradation results. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent reagent concentrations). Instability of the degradation products themselves.Tightly control all experimental parameters. Analyze samples at regular time points to understand the kinetics of byproduct formation and potential subsequent degradation.

Summary of General Forced Degradation Conditions

The following table provides a starting point for designing forced degradation studies for this compound. The conditions should be adjusted based on the observed stability of the molecule.

Stress Condition Typical Reagents and Conditions Objective
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 60°CTo investigate degradation in an acidic environment.
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 60°CTo investigate degradation in an alkaline environment.
Neutral Hydrolysis Water or buffer (pH 7), Room Temperature to 60°CTo assess the role of water in degradation at neutral pH.
Oxidation 3% to 30% H₂O₂, Room TemperatureTo evaluate susceptibility to oxidative degradation.
Photolysis Exposure to light with an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.To determine light sensitivity.
Thermal Degradation Dry heat (e.g., 60°C to 80°C) or in solution.To assess the effect of temperature on stability.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation
  • Preparation of Stock Solution: Accurately weigh this compound and dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • For Hydrolysis: Mix the stock solution with the acidic, basic, or neutral aqueous solution to the desired final concentration and stress condition.

    • For Oxidation: Mix the stock solution with a hydrogen peroxide solution.

    • For Thermal Stress: Place the sample (solid or in solution) in a calibrated oven or water bath at the target temperature.

    • For Photostability: Expose the sample in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative samples, the reaction may be quenched by adding a reducing agent if necessary.

  • Analysis: Dilute the samples appropriately with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Selection:

  • Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient could be 5% to 95% B over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, ensuring it can separate the parent drug from all degradation products generated during the forced degradation studies.

Visualizations

G cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis (e.g., HCl) This compound This compound (Parent Drug) Acid->this compound Base Base Hydrolysis (e.g., NaOH) Base->this compound Oxidation Oxidation (e.g., H₂O₂) Oxidation->this compound Heat Thermal Stress (e.g., 60°C) Heat->this compound Light Photolytic Stress (UV/Vis Light) Light->this compound Byproducts Degradation Byproducts (e.g., Hydrolyzed, Oxidized forms) This compound->Byproducts Degradation

Caption: Conceptual overview of this compound forced degradation.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis A This compound Stock Solution B Apply Stress (Heat, Acid, etc.) A->B C Sample at Time Points B->C D HPLC / UHPLC Separation C->D E UV / PDA Detection D->E Quantification F MS / MS Identification D->F Characterization G Assess Degradation (%) E->G H Identify Byproducts F->H I Propose Degradation Pathway G->I H->I

Caption: General experimental workflow for a this compound degradation study.

Technical Support Center: Kijanimicin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Kijanimicin. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure the generation of consistent and reliable data.

Troubleshooting Guide: Inconsistent Bioassay Results

Inconsistent results in this compound bioassays can arise from a variety of factors, from sample preparation to the specifics of the assay execution. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) values Inoculum Density: An inconsistent starting concentration of bacteria can significantly alter MIC results. A higher inoculum may lead to apparently lower potency (higher MIC), while a lower inoculum can have the opposite effect.Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard for every experiment. Ensure the final inoculum concentration in the assay is consistent.
This compound Stock Solution: Degradation of this compound due to improper storage or handling. Inaccurate weighing or incomplete solubilization of the compound.Prepare fresh stock solutions of this compound for each experiment. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound in a suitable solvent like DMSO before preparing serial dilutions.
Media Composition: Variations in the composition of the growth medium (e.g., Mueller-Hinton Broth) between batches can affect bacterial growth and this compound's activity.Use a single, high-quality lot of commercially prepared media for a series of experiments. If preparing media in-house, adhere strictly to the formulation protocol and check the pH of each batch.
Incubation Conditions: Fluctuations in incubation temperature or time can lead to inconsistent bacterial growth rates.Use a calibrated incubator and ensure a consistent incubation period (e.g., 18-24 hours at 37°C for most bacteria). Avoid stacking plates in a way that prevents uniform heat distribution.
No or weak activity observed Compound Precipitation: this compound may precipitate out of solution in the aqueous assay medium, reducing its effective concentration.Visually inspect the assay plates for any signs of precipitation. Perform a solubility test by adding this compound to the assay medium without cells to check for insolubility. If precipitation is an issue, consider using a co-solvent or adjusting the pH, if it does not affect the assay's integrity.
Inactive Compound: The batch of this compound may have degraded or is of poor quality.Verify the purity and integrity of your this compound sample using analytical techniques such as HPLC or mass spectrometry.
"Skipped" wells in MIC assay (growth in higher concentration wells) Contamination: Contamination of the bacterial culture or the assay plate.Ensure aseptic techniques are strictly followed throughout the procedure. Use sterile media, reagents, and equipment.
Resistant Subpopulation: Presence of a subpopulation of resistant bacteria in the inoculum.Streak the original bacterial culture on an agar (B569324) plate to check for colony morphology consistency. Consider re-streaking a single colony to ensure a pure culture before starting the bioassay.
Inconsistent results in cytotoxicity assays Cell Seeding Density: Inconsistent number of cells seeded per well.Use a cell counter to accurately determine cell density and ensure a uniform number of cells is added to each well.
Cell Health: Cells are unhealthy or have been passaged too many times.Use cells within a consistent and low passage number range. Regularly check for signs of stress or contamination in your cell cultures.
Assay Interference: this compound may interfere with the assay's detection method (e.g., absorbance or fluorescence).Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate culture medium for the experiment. Ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity to the cells or microorganisms.

Q2: How should I store this compound to maintain its stability?

A2: this compound should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. It is advisable to prepare fresh dilutions from the stock solution for each experiment.

Q3: What are the typical MIC ranges for this compound against Gram-positive bacteria?

A3: this compound has shown potent activity against a range of Gram-positive bacteria. For example, the MIC for Bacillus subtilis is reported to be less than 0.13 µg/ml.[1] However, the exact MIC can vary depending on the bacterial strain and the specific experimental conditions.

Q4: Can this compound be used in animal models?

A4: Yes, this compound has been shown to be effective in a mouse model against Plasmodium berghei, the causative agent of malaria in rodents, at a dose of 250 mg/kg.[1]

Q5: What is the known mechanism of action for this compound?

A5: The precise molecular target and signaling pathway of this compound are not fully elucidated in the currently available public literature. It is known to be a spirotetronate antibiotic, a class of compounds that can have various biological activities, including antibiotic and antitumor effects.[2][3] Spirotetronates are known to interfere with various cellular processes.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Calibrated pipettes

  • Sterile DMSO

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Anti-malarial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • This compound

  • SYBR Green I lysis buffer

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI 1640 medium in a 96-well plate. Include drug-free wells as negative controls and a known antimalarial as a positive control.

  • Parasite Suspension: Prepare a parasite suspension of sorbitol-synchronized ring-stage parasites at 0.5% parasitemia and 1.5% hematocrit in complete medium.

  • Inoculation: Add 175 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, freeze the plates to lyse the red blood cells.

    • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of this compound on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubation with MTT: Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells and determine the IC50 value.

Visualizing Experimental Workflows and Potential Pitfalls

To aid in experimental design and troubleshooting, the following diagrams illustrate a generalized workflow for this compound bioassays and a logic diagram of factors contributing to inconsistent results.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis K_prep This compound Stock Preparation (DMSO) Dilution Serial Dilution in 96-well Plate K_prep->Dilution C_prep Cell/Microbe Culture & Inoculum Standardization C_prep->Dilution Incubation Incubation (Controlled Temp/Time) Dilution->Incubation Readout Assay Readout (e.g., Absorbance, Fluorescence) Incubation->Readout Analysis Data Analysis (MIC/IC50 Calculation) Readout->Analysis

Caption: A generalized workflow for this compound bioassays.

Inconsistent_Results cluster_compound Compound-Related cluster_biological Biological System cluster_procedural Procedural Root Inconsistent Bioassay Results Purity Purity/Integrity Root->Purity Stability Stock Solution Stability Root->Stability Solubility Solubility/Precipitation Root->Solubility Inoculum Inoculum Density Root->Inoculum CellHealth Cell Health/ Passage Number Root->CellHealth Resistance Resistance Root->Resistance Pipetting Pipetting Errors Root->Pipetting Incubation Incubation Conditions Root->Incubation Media Media Variability Root->Media

Caption: Factors contributing to inconsistent this compound bioassay results.

References

Kijanimicin Technical Support Center: Maintaining Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Kijanimicin to ensure the maintenance of its biological activity. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder upon receipt?

For long-term storage, lyophilized this compound should be stored at -20°C.[1][2] It can be kept at 0-4°C for short periods, such as days to weeks.[2] The product is stable enough to be shipped under ambient temperature for a few weeks.[2] To prevent degradation, it is also recommended to store it in a dry and dark environment.[2]

Q2: What is the recommended solvent for reconstituting this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1] For biological experiments, DMSO is a commonly used solvent.

Q3: How should I prepare and store this compound stock solutions?

Once this compound is dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short to medium-term storage (months) or at -80°C for long-term storage (up to 6 months).

Q4: For how long is this compound stable?

When stored properly as a solid at -20°C, this compound is stable for at least four years.[1] The stability of stock solutions is dependent on the solvent and storage temperature, but it is best practice to use them within one to six months when stored at -20°C or -80°C, respectively.

Q5: I am observing a decrease in this compound's activity in my experiments. What are the possible causes?

A decrease in activity can be attributed to several factors:

  • Improper Storage: Exposure of the solid compound or stock solutions to temperatures above the recommended -20°C for extended periods.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.

  • Light Exposure: Although not extensively documented, prolonged exposure to light may affect the compound's stability. Storing in the dark is a recommended precaution.[2]

  • Contamination: Microbial or chemical contamination of stock solutions can interfere with experiments.

  • Solvent Degradation: The quality and stability of the solvent (e.g., DMSO) can impact the stability of the dissolved this compound.

Troubleshooting Guide: Loss of this compound Activity

If you are experiencing a loss of this compound activity, please refer to the following troubleshooting workflow.

Kijanimicin_Troubleshooting_Workflow Troubleshooting Workflow for Loss of this compound Activity start Start: Decreased this compound Activity Observed check_storage_solid Verify storage conditions of solid this compound (Temp: -20°C, Dry, Dark) start->check_storage_solid storage_ok Storage Conditions Correct? check_storage_solid->storage_ok improper_storage Action: Obtain a new vial of this compound. Implement proper storage protocols. storage_ok->improper_storage No check_stock_solution Review preparation and storage of stock solution storage_ok->check_stock_solution Yes end Problem Resolved improper_storage->end freeze_thaw Multiple freeze-thaw cycles? check_stock_solution->freeze_thaw aliquot Action: Prepare fresh stock solution and aliquot into single-use volumes. freeze_thaw->aliquot Yes stock_storage_temp Stock solution stored at -20°C or -80°C? freeze_thaw->stock_storage_temp No aliquot->end improper_stock_storage Action: Discard old stock. Prepare fresh stock and store at the correct temperature. stock_storage_temp->improper_stock_storage No check_experimental_protocol Examine experimental protocol stock_storage_temp->check_experimental_protocol Yes improper_stock_storage->end solvent_quality Is the solvent (e.g., DMSO) of high quality and fresh? check_experimental_protocol->solvent_quality bad_solvent Action: Use fresh, high-purity solvent for reconstitution. solvent_quality->bad_solvent No solvent_quality->end Yes bad_solvent->end

Caption: Troubleshooting workflow for identifying potential causes of decreased this compound activity.

Data Summary Tables

Table 1: Recommended Storage Conditions for Solid this compound

ConditionRecommendationDuration
Temperature-20°CLong-term (months to years)[2]
0 - 4°CShort-term (days to weeks)[2]
LightStore in the darkAlways[2]
HumidityStore in a dry environmentAlways[2]

Table 2: Recommended Storage for this compound Stock Solutions

SolventStorage TemperatureRecommended Duration
DMSO-20°CUp to 1 month
-80°CUp to 6 months
DMF-20°CUp to 1 month
-80°CUp to 6 months
Ethanol-20°CUp to 1 month
-80°CUp to 6 months
Methanol-20°CUp to 1 month
-80°CUp to 6 months

Experimental Protocols

Protocol: Assessing this compound Stock Solution Stability

  • Objective: To determine the biological activity of a this compound stock solution over time.

  • Materials:

    • This compound stock solution (e.g., in DMSO).

    • A sensitive and validated biological assay where this compound activity can be quantified (e.g., antimicrobial minimum inhibitory concentration (MIC) assay or a cell-based cytotoxicity assay).

    • Positive and negative controls for the assay.

    • Sterile microplates and other necessary lab equipment.

  • Methodology:

    • Prepare a fresh stock solution of this compound and aliquot it for storage at the desired temperature (e.g., -20°C).

    • At time zero (T=0), perform the biological assay using a fresh aliquot to determine the initial activity (e.g., IC50 or MIC value).

    • At subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot of the stock solution and repeat the biological assay under the exact same conditions.

    • Compare the activity at each time point to the initial activity at T=0. A significant increase in the IC50 or MIC value would indicate a loss of this compound activity.

Experimental_Workflow_Stability_Assessment Experimental Workflow for this compound Stability Assessment start Start: Prepare fresh this compound stock solution aliquot Aliquot stock solution for different time points start->aliquot time_zero T=0: Perform biological assay (e.g., MIC, IC50) to establish baseline activity aliquot->time_zero store Store aliquots at the desired temperature (e.g., -20°C or -80°C) aliquot->store time_points At predefined time points (T=x): Thaw a new aliquot store->time_points repeat_assay Repeat the same biological assay time_points->repeat_assay compare Compare activity at T=x with T=0 repeat_assay->compare conclusion Conclusion: Determine stability based on activity change compare->conclusion

References

Kijanimicin long-term stability at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Kijanimicin when stored at -20°C. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, this compound should be kept at -20°C in a dry and dark environment.[1][2][3]

Q2: How long can I expect this compound to be stable at -20°C?

A2: When stored properly at -20°C, this compound is stable for an extended period. Supplier data indicates a shelf life of at least three to four years.[1][2]

Q3: I received this compound at ambient temperature. Is it still viable?

A3: Yes. This compound is considered stable enough for shipping at ambient temperature for a few weeks, including the time spent in customs.[1] However, for long-term storage, it should be transferred to -20°C as soon as possible.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in DMSO, DMF, ethanol, and methanol.[2][3] For stock solutions intended for long-term storage, DMSO is a commonly used solvent.

Q5: How should I store this compound stock solutions?

A5: this compound stock solutions, particularly in DMSO, should be stored at -20°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For use within one month, storage at -20°C is recommended, while for periods up to six months, storage at -80°C is preferable.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an assay 1. Improper storage of solid this compound. 2. Degradation of this compound stock solution due to multiple freeze-thaw cycles. 3. Instability in the assay buffer.1. Ensure solid this compound is stored at -20°C in a tightly sealed container, protected from light. 2. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. 3. Assess the stability of this compound in your specific assay buffer by running control experiments.
Appearance of unexpected peaks in HPLC analysis 1. Degradation of the this compound sample. 2. Contamination of the sample or solvent.1. Prepare a fresh stock solution from the solid compound and re-analyze. Compare with a reference standard if available. 2. Use high-purity solvents and ensure clean handling procedures.
Inconsistent results between experiments 1. Variability in sample handling and preparation. 2. Fluctuation in storage temperature.1. Standardize all protocols for sample preparation, including solvent, concentration, and handling time. 2. Use a calibrated freezer for storage and monitor the temperature regularly.

Quantitative Stability Data

The following table summarizes the stability information for solid this compound based on supplier data.

Storage Condition Duration Expected Stability Source
0 - 4°CShort-term (days to weeks)Stable[1]
-20°CLong-term (months to years)> 3 years[1]
-20°CLong-term≥ 4 years[2]

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound at -20°C

This protocol outlines a method to assess the long-term stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • This compound (solid)

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • -20°C freezer

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve in HPLC-grade DMSO to a final concentration of 10 mg/mL.

  • Aliquot the stock solution into multiple small, amber vials to avoid repeated freeze-thaw cycles and light exposure.

3. Stability Study Design:

  • Time Points: 0, 3, 6, 12, 24, and 36 months.

  • Storage: Store the aliquots at -20°C.

  • Analysis: At each time point, retrieve one aliquot for HPLC analysis.

4. HPLC Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a starting point could be around its absorbance maximum).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

5. Data Analysis:

  • At each time point, calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

  • A decrease in the main peak area and the emergence of new peaks would suggest degradation.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (0, 3, 6, 12, 24, 36 months) prep1 Weigh Solid this compound prep2 Dissolve in DMSO (10 mg/mL) prep1->prep2 prep3 Aliquot into Vials prep2->prep3 storage Store Aliquots at -20°C prep3->storage analysis1 Retrieve Aliquot storage->analysis1 At each time point analysis2 Prepare for HPLC analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 analysis4 Data Interpretation analysis3->analysis4 end Stability Profile analysis4->end Final Report

Caption: Workflow for assessing the long-term stability of this compound.

Hypothetical Degradation Pathway

G Hypothetical this compound Degradation cluster_degradation Degradation Products cluster_factors Contributing Factors K This compound DP1 Hydrolysis Product (e.g., cleavage of glycosidic bond) K->DP1 Hydrolysis (H₂O) DP2 Oxidation Product (e.g., modification of enol group) K->DP2 Oxidation ([O]) F1 Moisture F1->DP1 F2 Light F2->DP2 F3 Oxygen F3->DP2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Total Synthesis of Kijanimicin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Kijanimicin. As a complete total synthesis of this complex natural product has not yet been reported, this guide focuses on the significant challenges encountered in the synthesis of its core structural motifs and those of closely related spirotetronate antibiotics. The information provided is intended to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Section 1: The Spirotetronate Core and Decalin System

The construction of the pentacyclic core of this compound, featuring a spirotetronate and a trans-decalin system, is a formidable challenge. The most explored strategy for the formation of these structures is the Intramolecular Diels-Alder (IMDA) reaction.

Question 1.1: My Intramolecular Diels-Alder (IMDA) reaction to form the decalin or spirotetronate core is resulting in low yield and poor stereoselectivity. What are the key factors to consider for optimization?

Answer: Low yields and poor stereoselectivity in the IMDA reaction for spirotetronate synthesis are common issues. The outcome of this reaction is highly sensitive to several factors. Here are some troubleshooting steps and key considerations:

  • Substrate Conformation: The stereochemistry of the acyclic precursor significantly influences the transition state of the IMDA reaction. The geometry of the diene and dienophile, as well as the stereocenters along the connecting chain, dictate the facial selectivity of the cycloaddition. It is crucial to ensure the stereochemical integrity of your IMDA precursor.

  • Thermal vs. Lewis Acid Catalysis:

    • Thermal Conditions: High temperatures are often required, which can lead to decomposition of sensitive substrates or the formation of undesired side products. However, for some substrates, thermal conditions provide the desired stereoisomer.

    • Lewis Acid Catalysis: The use of Lewis acids can promote the IMDA reaction at lower temperatures, potentially improving yields and altering stereoselectivity. Different Lewis acids can favor different transition states. It is advisable to screen a variety of Lewis acids (e.g., Me₂AlCl, BF₃·OEt₂, SnCl₄) to find the optimal conditions for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents are generally preferred for thermal IMDA reactions.

  • Protecting Groups: The nature and size of protecting groups on your substrate can impact the conformational preferences of the transition state, thereby affecting stereoselectivity. It may be necessary to experiment with different protecting group strategies.

Question 1.2: I am having trouble with the Dieckmann condensation step to form the tetronate ring. What are some common side reactions and how can I avoid them?

Answer: The Dieckmann condensation is a crucial step for the formation of the β-keto ester precursor to the tetronate ring. Common issues include competing intermolecular reactions and epimerization.

  • Intermolecular Condensation: This is a frequent side reaction, leading to dimerization or polymerization. To favor the desired intramolecular reaction, it is essential to use high-dilution conditions. The slow addition of the substrate to a solution of the base is a standard technique.

  • Choice of Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are commonly used. The solvent should be anhydrous and aprotic, such as THF or toluene (B28343).

  • Epimerization: Stereocenters alpha to the ester carbonyls are susceptible to epimerization under basic conditions. Using a less hindered base or carrying out the reaction at lower temperatures can sometimes mitigate this issue. If epimerization persists, it might be necessary to reconsider the synthetic route to install the stereocenter after the ring formation.

Logical Workflow for Troubleshooting IMDA Reactions

imda_troubleshooting start Low Yield / Poor Stereoselectivity in IMDA check_precursor Verify Stereochemistry of Precursor start->check_precursor screen_conditions Screen Reaction Conditions check_precursor->screen_conditions thermal Thermal Conditions screen_conditions->thermal lewis_acid Lewis Acid Catalysis screen_conditions->lewis_acid solvent Vary Solvent screen_conditions->solvent protecting_groups Modify Protecting Groups screen_conditions->protecting_groups success Improved Yield and Stereoselectivity thermal->success lewis_acid->success solvent->success protecting_groups->success

Caption: Troubleshooting workflow for low-yielding or unselective IMDA reactions.

Section 2: Macrolactonization

The formation of the large macrolactone ring in this compound's aglycone, kijanolide, is a critical and often low-yielding transformation.

Question 2.1: My macrolactonization reaction is giving a very low yield, with significant amounts of dimers and oligomers. How can I improve the yield of the desired monomeric macrolactone?

Answer: The primary challenge in macrolactonization is to favor the intramolecular cyclization over intermolecular reactions. Several factors are key to achieving high yields of the desired macrolactone.

  • High-Dilution Conditions: This is the most critical factor. The reaction must be performed at very low concentrations (typically 0.001–0.01 M) to minimize the probability of two molecules reacting with each other. This is often achieved by the slow addition of the seco-acid (the linear precursor) to a large volume of solvent containing the coupling reagents, using a syringe pump over several hours.

  • Choice of Macrolactonization Method: Different reagents have been developed for macrolactonization, and the optimal choice is often substrate-dependent. It is advisable to screen several methods.

Method Activating Agent Typical Conditions Notes
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, then DMAPToluene, refluxWidely used and generally effective. Can be sensitive to steric hindrance around the alcohol.
Corey-Nicolaou Macrolactonization 2,2'-Dipyridyl disulfide, PPh₃Toluene or MeCN, refluxProceeds via a thioester intermediate. Good for sterically hindered systems.
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAPCH₂Cl₂, room temperatureMilder conditions compared to Yamaguchi and Corey-Nicolaou.
Keck Macrolactonization DCC, DMAP, DMAP·HClCH₂Cl₂, refluxCan be effective, but purification to remove dicyclohexylurea (DCU) byproduct is required.
  • Conformational Rigidity: Pre-organizing the seco-acid into a conformation that favors cyclization can significantly improve yields. This can sometimes be achieved by introducing rigid elements like double or triple bonds into the backbone of the molecule.

Section 3: Synthesis of the Oligosaccharide Moieties

The synthesis of the tetrasaccharide of four L-digitoxose units and the unique nitro-sugar, D-kijanose, represents a major synthetic obstacle.[1]

Question 3.1: I am struggling with the stereoselective synthesis of the α- and β-glycosidic linkages of the 2,6-dideoxy sugar, L-digitoxose. What are the most effective strategies?

Answer: The stereoselective synthesis of 2-deoxyglycosides is notoriously challenging due to the absence of a participating group at the C-2 position, which in other sugars helps to direct the stereochemical outcome of the glycosylation.[2] For the synthesis of the this compound tetrasaccharide, both α- and β-linkages are required.

  • For α-Glycosidic Linkages:

    • Use of S-(hexopyranosyl)-phosphorodithioates as donors: This method has been shown to be effective for the formation of 2-deoxy α-glycosidic linkages in the context of the this compound tetrasaccharide synthesis.[2]

    • Halide Donors: The use of glycosyl bromides or iodides under specific conditions can favor the formation of the α-anomer.

  • For β-Glycosidic Linkages:

    • Dibromomethyl Methyl Ether Approach: This has been successfully employed for the stereoselective formation of a 2-deoxy β-glycosidic linkage in the synthesis of the this compound tetrasaccharide.[2]

    • Intramolecular Aglycone Delivery (IAD): This strategy involves tethering the acceptor to the glycosyl donor, which pre-organizes the system for a stereoselective intramolecular glycosylation.

Table of Glycosylation Methods for 2-Deoxy Sugars

Glycosyl Donor Promoter/Activator Typical Selectivity Reference Example
S-PhosphorodithioatesAgOTfα-selectiveSynthesis of this compound tetrasaccharide[2]
Glycosyl Bromides/IodidesSilver salts, NIS/TfOHVaries, can be α-selectiveGeneral 2-deoxyglycosylation
TrichloroacetimidatesTMSOTf, BF₃·OEt₂Often gives mixturesGeneral 2-deoxyglycosylation
GlycalsElectrophilic reagents (e.g., I⁺)VariesFerrier reaction and related methods
Dibromomethyl methyl etherSilver triflateβ-selectiveSynthesis of this compound tetrasaccharide[2]

Question 3.2: What are the main challenges in the synthesis of the nitro-sugar D-kijanose and its subsequent glycosylation?

Answer: D-Kijanose is a highly unusual sugar containing a tertiary nitro group and a methyl group at the C-3 position.[1] Its synthesis and glycosylation present several challenges:

  • Synthesis of the D-kijanose scaffold: There is no standard, straightforward synthesis of D-kijanose reported. The construction of the quaternary center bearing both a nitro and a methyl group is a significant synthetic hurdle. Strategies could involve conjugate addition of a nitroalkane to an enone or nucleophilic addition to a nitroalkene.

  • Stability of the Nitro-sugar: Nitro compounds can be sensitive to certain reaction conditions, particularly basic or reductive conditions. This needs to be taken into account when planning the protecting group and glycosylation strategy.

  • Glycosylation of D-kijanose: The steric hindrance around the anomeric center due to the C-3 substitution and the electron-withdrawing nature of the nitro group can significantly impact the reactivity of D-kijanose as a glycosyl donor or acceptor. Specialized glycosylation methods may be required to achieve the desired linkage with reasonable yield and stereoselectivity.

Proposed Retrosynthetic Approach for D-Kijanose

kijanose_retro kijanose D-Kijanose nitro_alkene Nitro-alkene precursor kijanose->nitro_alkene Conjugate addition methyl_cuprate Methyl cuprate kijanose->methyl_cuprate epoxide Epoxide precursor nitro_alkene->epoxide Ring opening nitro_methane Nitromethane nitro_alkene->nitro_methane simple_sugar Simpler Sugar (e.g., from chiral pool) epoxide->simple_sugar Multi-step synthesis

Caption: A possible retrosynthetic disconnection for the D-kijanose core.

Section 4: Late-Stage Glycosylation

Attaching the large oligosaccharide chains to the sterically hindered aglycone is a major challenge that would be faced in the final stages of a total synthesis of this compound.

Question 4.1: I am planning a late-stage glycosylation of a complex aglycone. What are the critical factors for success?

Answer: Late-stage glycosylation is often plagued by low yields and lack of stereoselectivity due to the steric hindrance and complex functionality of the aglycone.

  • Protecting Group Strategy: An orthogonal protecting group strategy is essential.[3] You must be able to selectively deprotect the specific hydroxyl group on the aglycone that you wish to glycosylate, without affecting other sensitive functional groups on both the aglycone and the glycosyl donor.

  • Reactivity of the Glycosyl Donor and Acceptor: The glycosyl donor must be highly reactive to overcome the low reactivity of the sterically hindered hydroxyl group on the aglycone. Conversely, the aglycone must be sufficiently nucleophilic. Sometimes, it is necessary to use a more reactive glycosyl donor, such as a glycosyl triflate, generated in situ.

  • Choice of Glycosylation Method: The choice of glycosyl donor and promoter is critical. Methods that have been successful in other complex late-stage glycosylations should be considered. It is highly likely that extensive screening of conditions will be necessary.

  • Step-wise vs. Convergent Assembly: Consider whether it is more feasible to attach the oligosaccharide chain sequentially to the aglycone or to first synthesize the entire tetrasaccharide and then attach it in a single step. The latter is more convergent but involves a very challenging single glycosylation step with a large, sterically demanding donor.

Experimental Protocols

As a total synthesis of this compound has not been published, the following protocols are adapted from the synthesis of related spirotetronate natural products and represent key challenging transformations.

Protocol 1: Intramolecular Diels-Alder Reaction for a Spirotetronate Precursor (Adapted from the synthesis of Chlorothricolide)

This protocol describes a tandem intermolecular/intramolecular Diels-Alder reaction to construct the decalin and spirotetronate core.

  • A solution of the hexaenoate precursor and a chiral dienophile (e.g., (R)-2-tert-butyl-5-methylene-1,3-dioxolan-4-one) in a high-boiling solvent (e.g., trichloroethylene) is prepared in a sealed tube.

  • The reaction mixture is heated to a high temperature (e.g., 110-150 °C) for an extended period (24-72 hours).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to separate the diastereomeric products.

Protocol 2: Yamaguchi Macrolactonization

This protocol describes a general procedure for macrolactonization using the Yamaguchi conditions.

  • A solution of the seco-acid in a large volume of anhydrous toluene (to achieve a final concentration of ~0.005 M) is prepared in a three-neck flask equipped with a reflux condenser and an addition funnel.

  • Triethylamine (4-6 equivalents) is added to the solution.

  • A solution of 2,4,6-trichlorobenzoyl chloride (1.5-2 equivalents) in anhydrous toluene is added dropwise to the seco-acid solution at room temperature. The mixture is stirred for 2-4 hours.

  • The resulting mixture containing the mixed anhydride is then added via a syringe pump over 8-12 hours to a refluxing solution of 4-(dimethylamino)pyridine (DMAP) (6-10 equivalents) in a large volume of anhydrous toluene.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography.

Protocol 3: Stereoselective 2-Deoxyglycosylation (General Procedure)

This protocol outlines a general approach for the glycosylation of a 2-deoxy sugar using a thioglycoside donor.

  • The glycosyl donor (a 2-deoxy thioglycoside, 1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) are dissolved in anhydrous dichloromethane (B109758) in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., -78 °C).

  • A promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), is added to the reaction mixture.

  • The reaction is stirred at low temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate (B1220275) and sodium bicarbonate.

  • The mixture is warmed to room temperature, extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography to yield the desired glycoside.

References

Technical Support Center: Kijanimicin Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Kijanimicin.

Introduction to this compound Purification

This compound is a complex spirotetronate antibiotic produced by Actinomadura kijaniata. Its intricate structure, featuring a tetronic acid moiety and extensive glycosylation, presents unique challenges during purification. The fermentation broth of A. kijaniata contains a complex of related compounds, including the major component, this compound, and at least three minor, structurally similar components.[1][2] This guide addresses common issues, with a focus on distinguishing between naturally occurring co-metabolites and potential purification-induced artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the main components I should expect to see in my crude extract?

A1: The fermentation of Actinomadura kijaniata produces a complex of compounds. You should expect to find one major component, which is this compound, along with three or more minor, structurally related components.[1][2] These minor components are natural congeners produced by the organism and are not considered purification artifacts. Their separation from the main this compound compound is a key challenge in the purification process.

Q2: I am losing biological activity after a chromatographic step. What could be the cause?

A2: Loss of activity can be due to several factors:

  • Compound Instability: this compound's complex structure, particularly the tetronic acid and glycosidic linkages, may be sensitive to pH, temperature, and certain solvents. Degradation can lead to a loss of bioactivity.

  • Separation of Synergistic Components: The observed activity in the crude extract might be a result of the synergistic effects of this compound and its minor components. Separating these compounds can lead to an apparent decrease in the activity of individual fractions.

  • Irreversible Binding to Chromatographic Media: The compound might be irreversibly adsorbing to your stationary phase.

Q3: My final purified product shows multiple peaks on HPLC. Are these all artifacts?

A3: Not necessarily. Besides the possibility of purification-induced artifacts, you might be observing:

  • The Minor Components: Incomplete separation of the naturally occurring minor components of the this compound complex.

  • Tautomers: The tetronic acid moiety of this compound can exist in keto-enol tautomeric forms, which might be separable under certain HPLC conditions.[3][4][5]

  • Isomers: Depending on the purification conditions, isomerization at chiral centers could potentially occur, leading to diastereomers.

Troubleshooting Guide: Purification Artifacts

This section provides guidance on identifying and mitigating potential artifacts that can arise during the isolation and purification of this compound.

Naturally Occurring Co-metabolites (Minor Components)
  • Issue: Co-elution of the three known minor components with this compound, leading to impure final product.

  • Identification:

    • Careful analysis of high-resolution mass spectrometry (HRMS) and NMR data of all collected fractions.

    • The minor components are expected to have molecular weights and NMR spectra very similar to this compound.

  • Troubleshooting:

    • Optimize Chromatography: Employ high-resolution chromatographic techniques. Preparative HPLC with a high-efficiency column is often necessary for separating structurally similar natural products.[1]

    • Solvent System Screening: Experiment with different solvent systems for both normal-phase (e.g., silica (B1680970) gel) and reverse-phase chromatography to improve the resolution between the major and minor components.

    • Gradient Elution: Utilize shallow and extended solvent gradients in your chromatographic runs to enhance separation.

Potential Purification-Induced Artifacts

While specific degradation products of this compound during purification are not extensively documented in the literature, its chemical structure suggests potential areas of instability.

  • Issue: Degradation of the Tetronic Acid Moiety

    • Background: The tetronic acid core is a known feature of spirotetronate antibiotics and can be susceptible to degradation under certain conditions.[6][7][8]

    • Potential Artifacts: Ring-opening or rearrangement products of the tetronic acid.

    • Conditions to Avoid:

      • Strongly acidic or basic conditions during extraction and chromatography.

      • Prolonged exposure to high temperatures.

    • Troubleshooting:

      • Maintain a neutral or slightly acidic pH (pH 4-6) throughout the purification process.

      • Perform all purification steps at reduced temperatures (e.g., 4°C).

      • Minimize the duration of each purification step.

  • Issue: Hydrolysis of Glycosidic Bonds

    • Background: this compound is heavily glycosylated. Glycosidic linkages can be labile, especially under acidic conditions.[9]

    • Potential Artifacts: Partially or fully deglycosylated forms of this compound.

    • Identification:

      • Mass spectrometry will show fragments corresponding to the loss of one or more sugar moieties.

    • Troubleshooting:

      • Avoid strong acids. If an acidic pH is required for extraction or chromatography, use a buffered system and minimize exposure time.

      • Consider enzymatic stability, as glycosidases present in the crude extract could potentially lead to degradation if not properly inactivated.

  • Issue: Solvent Adducts

    • Background: Reactive functional groups in this compound could potentially react with certain solvents used during purification (e.g., methanol, acetone).

    • Potential Artifacts: Covalent adducts of this compound with solvent molecules.

    • Identification:

      • Mass spectrometry will show an increase in the molecular weight corresponding to the addition of a solvent molecule.

    • Troubleshooting:

      • Use high-purity, non-reactive solvents.

      • Thoroughly remove extraction and chromatographic solvents under vacuum at low temperatures.

Experimental Protocols

General Isolation and Purification Protocol for this compound

This protocol is based on the initial isolation procedure described in the literature.[10]

  • Fermentation Broth Extraction:

    • Extract the whole fermentation broth twice with two volumes of an immiscible organic solvent such as ethyl acetate.

    • Combine the organic extracts.

  • Precipitation:

    • Evaporate the combined extracts to a residue.

    • Dissolve the residue in a minimal amount of acetone.

    • Precipitate the crude this compound complex by adding an ether:hexane (6:4 v/v) solution.

    • Filter the resulting precipitate and dry it under vacuum at approximately 40°C.

  • Chromatographic Purification:

    • The crude precipitate can be further purified by column chromatography.

    • Normal-Phase Chromatography: Use silica gel with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

    • Preparative HPLC: For final purification and separation of the minor components, use preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).[1]

Quantitative Data

Due to the limited publicly available data on purification artifacts of this compound, this table summarizes the key components of the this compound complex.

ComponentTypeMolecular FormulaMolecular Weight (Da)
This compound Major ComponentC₆₇H₁₀₀N₂O₂₄1317.5
Minor Component 1 Natural CongenerNot specifiedNot specified
Minor Component 2 Natural CongenerNot specifiedNot specified
Minor Component 3 Natural CongenerNot specifiedNot specified

Visualizations

This compound Isolation Workflow

Kijanimicin_Isolation_Workflow fermentation Actinomadura kijaniata Fermentation Broth extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction precipitation Precipitation (Acetone/Ether-Hexane) extraction->precipitation crude_complex Crude this compound Complex (Major + 3 Minor Components) precipitation->crude_complex silica_gel Silica Gel Chromatography crude_complex->silica_gel partially_pure Partially Purified Fractions silica_gel->partially_pure prep_hplc Preparative HPLC (e.g., C18) partially_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound minor_components Isolated Minor Components prep_hplc->minor_components Impurity_Troubleshooting start Impurity Detected in Final Product ms_analysis Analyze by HRMS start->ms_analysis mw_match MW matches known minor components? ms_analysis->mw_match Analyze Mass mw_loss MW shows loss of sugar units? mw_match->mw_loss No congener Likely a co-eluting natural congener mw_match->congener Yes mw_adduct MW shows addition of solvent molecule? mw_loss->mw_adduct No deglycosylation Potential deglycosylation artifact mw_loss->deglycosylation Yes adduct Potential solvent adduct artifact mw_adduct->adduct Yes unknown Unknown artifact or isomer mw_adduct->unknown No optimize_chrom Action: Optimize chromatography congener->optimize_chrom check_ph_temp Action: Check pH and temperature history deglycosylation->check_ph_temp check_solvents Action: Verify solvent purity and handling adduct->check_solvents

References

Technical Support Center: Scaling Up Kijanimicin Fermentation and Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the fermentation and production of Kijanimicin. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing good growth of Actinomadura kijaniata, but the this compound yield is consistently low. What are the potential causes?

A1: This is a common challenge where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is lagging. Several factors could be contributing to this issue:

  • Suboptimal Induction of the Biosynthetic Pathway: The expression of the this compound gene cluster may not be triggered effectively. This can be due to the composition of the fermentation medium, particularly the carbon and nitrogen sources.

  • Nutrient Limitation: While the primary growth nutrients are sufficient, specific precursors for this compound biosynthesis might be limited.

  • Feedback Inhibition: High concentrations of this compound or its intermediates may be inhibiting further production.

  • Suboptimal Fermentation Parameters: While the current conditions support growth, they may not be optimal for antibiotic production. Key parameters to investigate include pH, temperature, and dissolved oxygen (DO).[1]

Q2: Our this compound production starts strong but plateaus or declines prematurely. What should we investigate?

A2: A premature plateau in production often points to one of the following:

  • Nutrient Depletion: Essential nutrients for this compound synthesis may be depleted during the fermentation run.

  • Accumulation of Toxic Byproducts: The accumulation of inhibitory metabolic byproducts can halt antibiotic production.

  • Feedback Inhibition: As mentioned previously, the product itself can inhibit its own synthesis.[1]

Q3: We are experiencing significant batch-to-batch variability in our this compound fermentations. How can we improve consistency?

A3: Batch-to-batch variability is a common issue in fermentation scale-up.[2] To improve consistency, focus on the following:

  • Inoculum Quality: Ensure a consistent and high-quality inoculum for each batch. This includes standardizing the age, cell density, and physiological state of the seed culture.

  • Raw Material Consistency: Variations in the quality and composition of raw materials in the fermentation medium can significantly impact yield.

  • Process Parameter Control: Implement tight control over all critical fermentation parameters (pH, temperature, DO, agitation) to ensure they are identical for each batch.

  • Sterilization Procedures: Inconsistent sterilization can lead to variations in the nutrient availability and the presence of inhibitory compounds.

Troubleshooting Guides

Issue 1: Low this compound Titer
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Medium Composition 1. Carbon Source Optimization: Test different carbon sources (e.g., glucose, starch, glycerol) and concentrations. Some sugars can cause catabolite repression. 2. Nitrogen Source Optimization: Evaluate various nitrogen sources (e.g., soybean meal, yeast extract, peptone) and their C:N ratio. 3. Phosphate (B84403) Limitation: Investigate the effect of phosphate concentration, as high levels can inhibit secondary metabolite production. 4. Precursor Supplementation: Based on the biosynthetic pathway, consider adding precursors to the medium.Identification of a medium composition that enhances this compound production without compromising cell growth.
Inadequate Aeration and Mixing 1. Dissolved Oxygen (DO) Profiling: Monitor DO levels throughout the fermentation. Aim to maintain DO above a critical level (e.g., 20-30%).[3] 2. Agitation and Aeration Rate Adjustment: Increase agitation and/or aeration rates to improve oxygen transfer. Be mindful of shear stress on the cells.[4]Improved this compound yield due to sufficient oxygen supply for the aerobic biosynthesis process.
Unfavorable pH Profile 1. pH Monitoring and Control: Continuously monitor the pH of the culture. 2. pH Control Strategy: Implement a pH control strategy using sterile acids/bases to maintain the pH within the optimal range for this compound production.Enhanced and more consistent this compound production by maintaining optimal enzymatic activity.
Genetic Instability of the Strain 1. Strain Re-isolation and Screening: Re-isolate single colonies from your working stock and screen for high-producing variants. 2. Master Cell Bank Maintenance: Maintain a well-characterized master cell bank and use it to generate fresh working cell banks periodically.Recovery of a high-producing phenotype and improved batch-to-batch consistency.
Issue 2: Foaming in the Bioreactor
Potential Cause Troubleshooting Steps Expected Outcome
High Protein Content in Medium 1. Antifoam Addition: Implement an automated antifoam addition system. Use a food-grade antifoam agent at the lowest effective concentration. 2. Medium Component Evaluation: If possible, test alternative nitrogen sources with lower foaming potential.Controlled foaming without negatively impacting cell growth or downstream processing.
Excessive Agitation/Aeration 1. Parameter Optimization: Reduce agitation and/or aeration rates while ensuring that DO levels and mixing remain adequate.Reduced foaming while maintaining optimal fermentation conditions.

Data Presentation: Fermentation Parameter Optimization

The following table summarizes key fermentation parameters that can be optimized for this compound production. The ranges provided are based on typical conditions for Actinomycetes fermentation and should be optimized for your specific process.[5][6]

Parameter Typical Range Potential Impact on this compound Production
Temperature 28-32°CAffects enzyme kinetics and cell growth rate.
pH 6.5-7.5Influences nutrient uptake and enzymatic reactions in the biosynthetic pathway.
Dissolved Oxygen (DO) >20% saturationEssential for the aerobic biosynthesis of this compound.
Agitation Speed 200-400 rpm (lab scale)Affects mixing and oxygen transfer. High speeds can cause shear stress.
Inoculum Volume 5-10% (v/v)Impacts the length of the lag phase and the initial cell density.

Experimental Protocols

Protocol 1: Inoculum Preparation for this compound Fermentation
  • Aseptically transfer a cryopreserved vial of Actinomadura kijaniata to a sterile flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate the culture at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense and actively growing culture is obtained.

  • Use this seed culture to inoculate the production fermenter at a volume of 5-10% (v/v).

Protocol 2: this compound Extraction from Fermentation Broth
  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • The this compound complex can be extracted from the broth using a solvent extraction procedure.[7]

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

  • Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for separating complex natural products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard (e.g., 267 nm).[8]

    • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in the samples.

Mandatory Visualization

Kijanimicin_Biosynthesis_Pathway Glycerol Glycerol-derived 3-carbon unit PKS Type I Polyketide Synthase (PKS) Glycerol->PKS Incorporation Aglycone Kijanolide (Aglycone Core) PKS->Aglycone Assembly & Cyclization This compound This compound Aglycone->this compound Tailoring Reactions TDP_Digitoxose TDP-L-digitoxose (Deoxysugar) TDP_Digitoxose->Aglycone Glycosylation D_Kijanose D-kijanose (Nitro Sugar) D_Kijanose->Aglycone Glycosylation

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow Inoculum Inoculum Preparation Fermentation Large-Scale Fermentation Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification QC Quality Control (HPLC) Purification->QC FinalProduct Final Product: This compound QC->FinalProduct

Caption: General workflow for this compound fermentation and production.

Troubleshooting_Logic LowYield Low this compound Yield GoodGrowth Good Biomass? LowYield->GoodGrowth CheckStrain Check Strain Stability LowYield->CheckStrain CheckMedium Check Medium Composition GoodGrowth->CheckMedium Yes CheckParams Check Fermentation Parameters (pH, DO, Temp) GoodGrowth->CheckParams No OptimizeMedium Optimize Carbon/Nitrogen Sources & Precursors CheckMedium->OptimizeMedium OptimizeParams Optimize pH, DO, and Temperature Profiles CheckParams->OptimizeParams ReisolateStrain Re-isolate High- Producing Colonies CheckStrain->ReisolateStrain

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Kijanimicin and Chlorothricin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents, a comprehensive understanding of the antibacterial profiles of existing compounds is paramount for guiding future drug development efforts. This report provides a detailed comparison of the antibacterial activity of two spirotetronate antibiotics, Kijanimicin and Chlorothricin, intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound and Chlorothricin, both members of the spirotetronate class of antibiotics, exhibit distinct antibacterial activities. This guide synthesizes available data on their minimum inhibitory concentrations (MICs) against various bacterial strains, details the experimental protocols for these determinations, and visually represents their mechanisms of action. While both compounds show promise, their spectra of activity and molecular targets differ, providing a basis for further investigation and potential therapeutic application.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound and Chlorothricin is quantitatively assessed by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The available data is summarized in the table below.

AntibioticBacterial StrainGram TypeMIC (µg/mL)Reference
This compound Propionibacterium acnesGram-positive0.86[1]
Bacillus subtilisGram-positive< 0.13[1]
Enterobacter sp.Gram-negative64[1]
Chlorothricin Bacillus subtilisGram-positive31.25[2]
Bacillus cereusGram-positive31.25[2]
Staphylococcus aureusGram-positive31.25[2]

Note: The provided data is based on available literature and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

The determination of MIC values is crucial for the standardized assessment of antibiotic potency. The methodologies employed in the cited studies are detailed below.

Determination of this compound MIC (as referenced in Waitz et al., 1981)
  • Preparation of Antibiotic Dilutions: A serial dilution of this compound is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) or incorporated into solid agar (B569324) plates at various concentrations.

  • Inoculum Preparation: The bacterial strains to be tested are cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard.

  • Inoculation: A standardized volume of the bacterial suspension is added to each antibiotic dilution or spotted onto the surface of the antibiotic-containing agar plates.

  • Incubation: The inoculated tubes or plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.

Determination of Chlorothricin MIC (Li et al., 2020)

The antibacterial activity of Chlorothricin was determined using a broth microdilution method.[2]

  • Preparation of Stock Solutions: Purified Chlorothricin was dissolved in DMSO to create a stock solution of 100 mg/mL.[2]

  • Serial Dilutions: The stock solution was serially diluted with Luria-Bertani (LB) broth.[2]

  • Bacterial Inoculum: Indicator bacterial strains were pre-incubated overnight in LB broth on a rotary shaker at 37°C.[2]

  • Assay Setup: The MIC assays were performed in 96-well microtiter plates. Each well contained the diluted Chlorothricin, the indicator bacterial strain (0.5% inoculum), and 0.5% DMSO.[2]

  • Incubation and Observation: The plates were incubated, and the MIC was determined as the lowest concentration of Chlorothricin that inhibited visible bacterial growth.[2]

Mandatory Visualizations

To facilitate a clearer understanding of the underlying biological processes, the following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanisms of action for both antibiotics.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Antibiotic Stock Solution C Serial Dilution of Antibiotic in 96-well plate A->C B Bacterial Culture (Overnight) D Standardization of Bacterial Inoculum B->D E Inoculation of wells C->E D->E F Incubation (e.g., 37°C, 18-24h) E->F G Visual Inspection for Bacterial Growth F->G H Determination of MIC G->H

Figure 1. General workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism_of_Action cluster_this compound This compound (Proposed) cluster_chlorothricin Chlorothricin K1 This compound K2 Bacterial Cell K1->K2 Enters cell K3 Unknown Target (e.g., Cell Wall Synthesis, Protein Synthesis, or DNA Replication) K1->K3 Binds to K2->K3 K4 Inhibition of Essential Cellular Process K3->K4 Leads to K5 Bacteriostatic or Bactericidal Effect K4->K5 C1 Chlorothricin C2 Bacterial Cell C1->C2 Enters cell C3 Pyruvate (B1213749) Carboxylase C1->C3 Inhibits C2->C3 C5 Oxaloacetate + ADP + Pi C3->C5 Catalyzes C6 Inhibition of Anaplerotic Reactions C3->C6 Leads to C4 Pyruvate + HCO3- + ATP C4->C3 Substrates C7 Disruption of TCA Cycle & Metabolism C6->C7 C8 Bacteriostatic Effect C7->C8

Figure 2. Proposed antibacterial mechanisms of this compound and Chlorothricin.

Discussion of Antibacterial Mechanisms

This compound: The precise antibacterial mechanism of this compound has not been fully elucidated. As a member of the spirotetronate family, it is hypothesized to interfere with essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. Further research is required to identify its specific molecular target.

Chlorothricin: The antibacterial activity of Chlorothricin is attributed to its inhibition of pyruvate carboxylase.[2] This enzyme plays a critical role in replenishing oxaloacetate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway. By inhibiting pyruvate carboxylase, Chlorothricin disrupts central carbon metabolism, leading to a bacteriostatic effect.

Conclusion

This comparative guide provides a snapshot of the current understanding of the antibacterial activities of this compound and Chlorothricin. While both demonstrate activity, particularly against Gram-positive bacteria, Chlorothricin's mechanism of action is better characterized. The limited directly comparable MIC data highlights the need for further standardized testing of these compounds against a broader panel of clinically relevant bacteria. Elucidating the specific mechanism of action of this compound is a critical next step in evaluating its potential as a therapeutic agent. This information will be invaluable for the scientific community in the ongoing effort to combat antibiotic resistance.

References

A Comparative Analysis of Kijanimicin and Tetrocarcin A: Structure, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kijanimicin and Tetrocarcin A are potent members of the spirotetronate class of antibiotics, a group of natural products renowned for their complex chemical architectures and significant biological activities. Both compounds, isolated from actinomycete bacteria, share a common intricate polyketide-derived core but exhibit key structural distinctions, primarily in their glycosylation patterns, which significantly influence their therapeutic potential. This guide provides a detailed comparison of their structural similarities and differences, biosynthetic origins, and biological profiles, supported by available experimental data.

Structural Comparison: A Tale of Two Glycosylation Patterns

This compound and Tetrocarcin A are large, complex molecules with molecular formulas of C₆₇H₁₀₀N₂O₂₄ and C₆₇H₉₆N₂O₂₄, respectively.[1][2] Their shared structural foundation is a pentacyclic aglycone core, featuring a characteristic spiro-linked tetronic acid and a trans-decalin system.[3][4] This core, known as kijanolide in the case of this compound, is a product of a modular Type-I polyketide synthase (PKS) pathway.[3][5]

The primary distinction between this compound and Tetrocarcin A lies in the composition and arrangement of their sugar moieties. Both molecules are adorned with two distinct oligosaccharide chains. One of these is the rare nitrosugar, D-kijanose (2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose), which is attached to the core aglycone.[3]

The significant structural divergence is found in the second, more complex oligosaccharide chain. In this compound, this is a branched tetrasaccharide composed of L-digitoxose units.[3] In contrast, the corresponding chain in Tetrocarcin A is a linear tetrasaccharide that includes both L-digitoxose and L-amicetose residues.[6] These differences in glycosylation are crucial as the sugar chains are known to be important modulators of their biological activity.[3]

Biosynthesis: A Shared Path with Divergent Glycosylating Steps

The biosynthetic pathways of this compound and Tetrocarcin A are highly similar, reflecting their structural conservation. The biosynthesis gene clusters for both compounds have been identified and are predominantly of polyketide origin.[1][5] The formation of the aglycone core is initiated by a modular Type-I PKS, followed by a series of enzymatic modifications, including an intramolecular Diels-Alder cyclization, to construct the characteristic spirotetronate and octahydronaphthalene portions.[3]

The biosynthesis of the deoxysugar and nitrosugar moieties involves a dedicated set of enzymes encoded within the gene clusters. The pathway for the formation of TDP-L-digitoxose, a common sugar donor for both molecules, has been elucidated.[3][5] The divergence in their final structures arises from the action of different sets of glycosyltransferases that append the sugar units to the aglycone core in distinct sequences and linkages. The characterization of these glycosyltransferases is a key area of research for enabling the chemoenzymatic synthesis of novel spirotetronate derivatives with potentially improved therapeutic properties.[3]

Biological Activity: A Spectrum of Antibacterial and Antitumor Effects

Both this compound and Tetrocarcin A exhibit a broad range of biological activities, including potent antibacterial effects against Gram-positive bacteria and promising antitumor properties.[3][6]

Antibacterial Activity: this compound has demonstrated significant in vitro activity against a variety of microorganisms.[7] The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency.

Antitumor Activity: Tetrocarcin A has been shown to possess notable antitumor activity.[8] Its mechanism of action is thought to involve the inhibition of the anti-apoptotic protein Bcl-2 and the targeting of the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[2][3] The antitumor activity of this compound has also been reported. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's ability to inhibit a specific biological process, such as cancer cell growth.

Quantitative Biological Data

CompoundAssayOrganism/Cell LineResultReference
This compoundMICPropionibacterium acnes0.86 µg/mL[7]
This compoundMICBacillus subtilis< 0.13 µg/mL[7]
This compoundMICEnterobacter sp.64 µg/mL[7]
Tetrocarcin QMICBacillus subtilis ATCC 6350112.5 µM[9]

Experimental Protocols

Detailed experimental protocols for the direct comparative analysis of this compound and Tetrocarcin A are not extensively published in a single study. However, standard methodologies for determining MIC and IC₅₀ values are widely established.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using broth microdilution or agar (B569324) dilution methods.

Workflow for Broth Microdilution MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial dilutions of this compound and Tetrocarcin A dispense Dispense compounds and inoculum into microplate wells start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at appropriate temperature and time dispense->incubate observe Visually inspect for turbidity or use a plate reader incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Workflow for a typical broth microdilution MIC assay.
Half-Maximal Inhibitory Concentration (IC₅₀) Assay

The IC₅₀ value, which quantifies the concentration of a substance required to inhibit a biological process by 50%, is commonly determined using cell-based assays.

Workflow for Cell-Based IC₅₀ Assay:

IC50_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis seed Seed cancer cells into a multi-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with serial dilutions of this compound and Tetrocarcin A adhere->treat incubate_treat Incubate for a defined period (e.g., 48-72 hours) treat->incubate_treat viability Assess cell viability (e.g., MTT, WST-8 assay) incubate_treat->viability plot Plot cell viability vs. compound concentration viability->plot calculate Calculate the IC50 value from the dose-response curve plot->calculate

Workflow for a typical cell-based IC50 determination.

Structural Relationship

The following diagram illustrates the core structural relationship between this compound and Tetrocarcin A, highlighting their shared aglycone and the points of divergent glycosylation.

Structural_Relationship cluster_core Shared Spirotetronate Core cluster_oligosaccharides Divergent Oligosaccharide Chains Aglycone Pentacyclic Aglycone (Kijanolide) Nitrosugar D-Kijanose Aglycone->Nitrosugar Glycosidic Bond Kijanimicin_sugar Branched Tetrasaccharide (L-digitoxose)n Aglycone->Kijanimicin_sugar Glycosidic Bond TetrocarcinA_sugar Linear Tetrasaccharide (L-digitoxose & L-amicetose)n Aglycone->TetrocarcinA_sugar Glycosidic Bond This compound This compound Kijanimicin_sugar->this compound TetrocarcinA TetrocarcinA TetrocarcinA_sugar->TetrocarcinA

Structural relationship of this compound and Tetrocarcin A.

References

Comparative Efficacy of Kijanimicin and Other Spirotetronate Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antibacterial potency of Kijanimicin in relation to other prominent members of the spirotetronate class, including Chlorothricin, Tetrocarcin A, and Abyssomicin C, reveals distinct activity profiles against Gram-positive bacteria. This guide provides a comparative overview of their efficacy, supported by available experimental data, detailed methodologies, and insights into their mechanisms of action.

The spirotetronate antibiotics, a class of complex polyketides produced by actinomycetes, are characterized by a unique spirocyclic core. These natural products have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. This compound, a notable member of this family, has demonstrated potent activity, particularly against Gram-positive bacteria and anaerobes.[1][2] This report aims to provide a comprehensive comparison of the in vitro efficacy of this compound with other well-studied spirotetronate antibiotics.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other selected spirotetronate antibiotics against various bacterial strains. The data has been compiled from multiple studies to facilitate a comparative assessment of their antibacterial potency. Lower MIC values indicate greater efficacy.

AntibioticTest OrganismMIC (µg/mL)
This compound Bacillus subtilis<0.13
Propionibacterium acnes0.86
Enterobacter sp.64
Chlorothricin Bacillus subtilis31.25
Bacillus cereus31.25
Staphylococcus aureus31.25
Tetrocarcin A Bacillus subtilisActive (bactericidal)
Abyssomicin C Staphylococcus aureus (MRSA, N315)4
Staphylococcus aureus (VRSA, Mu50)13
atrop-Abyssomicin C Staphylococcus aureus (multi-resistant, N313)3.5
Staphylococcus aureus (vancomycin-resistant, Mu50)13-16
Enterococcus faecalis (VanA, VanB)13-16
Enterococcus faecium (VanA)13-16

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are primarily determined using the broth microdilution method. This standard laboratory procedure is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

General Broth Microdilution Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of the spirotetronate antibiotics are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions of the antibiotics are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then used to inoculate a sterile broth, and the turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by using a spectrophotometric plate reader to measure optical density.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antibiotic_prep Antibiotic Serial Dilution inoculation Inoculation of Microtiter Plate antibiotic_prep->inoculation inoculum_prep Bacterial Inoculum Preparation inoculum_prep->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathways Comparative Mechanisms of Action of Spirotetronate Antibiotics cluster_abyssomicin Abyssomicin C cluster_chlorothricin Chlorothricin cluster_tetrocarcin Tetrocarcin A Chorismate Chorismate PabB PabB (ADC Synthase) Chorismate->PabB pABA p-Aminobenzoic Acid (pABA) Folate Folate Synthesis pABA->Folate PabB->pABA AbyssomicinC Abyssomicin C AbyssomicinC->PabB Inhibits Pyruvate (B1213749) Pyruvate PyruvateCarboxylase Pyruvate Carboxylase Pyruvate->PyruvateCarboxylase Oxaloacetate Oxaloacetate TCA TCA Cycle Oxaloacetate->TCA PyruvateCarboxylase->Oxaloacetate Chlorothricin Chlorothricin Chlorothricin->PyruvateCarboxylase Inhibits DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Protein Protein Synthesis mRNA->Protein TetrocarcinA Tetrocarcin A TetrocarcinA->RNA_Polymerase Inhibits

Caption: Mechanisms of action for selected spirotetronate antibiotics.

Discussion of Comparative Efficacy

The compiled data indicates that this compound exhibits potent activity against Bacillus subtilis and Propionibacterium acnes, with MIC values of <0.13 µg/mL and 0.86 µg/mL, respectively. In comparison, Chlorothricin shows broader but less potent activity against the tested Gram-positive bacteria, with MICs around 31.25 µg/mL.[3] While a specific MIC value for Tetrocarcin A against Bacillus subtilis was not quantified in the available literature, it is reported to have bactericidal activity against this strain.[4]

Abyssomicin C and its atropisomer demonstrate significant efficacy against clinically important resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with MICs ranging from 3.5 to 16 µg/mL. This highlights a key therapeutic potential for this subclass of spirotetronates.

The mechanism of action for these antibiotics varies, contributing to their different activity profiles. Abyssomicin C is a known inhibitor of the para-aminobenzoic acid (pABA) biosynthesis pathway, a critical route for folate synthesis in bacteria.[5][6][7][8][9] This pathway is absent in humans, making it an attractive target for antibiotic development. Chlorothricin, on the other hand, exerts its effect by inhibiting pyruvate carboxylase, an enzyme involved in central carbon metabolism.[3][10][11][12][13] The mode of action for Tetrocarcin A is reported to be the inhibition of RNA synthesis, and it has also been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[14] The precise molecular target of this compound's antibacterial activity has not been fully elucidated in the reviewed literature, though its broad bioactivity suggests a potent mechanism.[1][2][15]

References

Validating the Antitumor Mechanism of Kijanimicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor mechanism of Kijanimicin, a spirotetronate antibiotic. Due to the limited availability of direct experimental data on this compound's specific molecular mechanisms of antitumor activity, this document leverages a comparative approach with the structurally related and more extensively studied compound, Tetrocarcin A. This guide will objectively present the available data, detail relevant experimental protocols, and visualize the implicated signaling pathways to offer a scientifically grounded perspective on the potential antitumor mechanism of this compound.

Introduction to this compound

This compound is a complex antibiotic belonging to the spirotetronate class, isolated from Actinomadura kijaniata.[1][2][3][4] Like other members of this class, it exhibits a broad spectrum of biological activities, including antibacterial and antitumor properties.[1][5] While its potent bioactivity is recognized, the precise molecular mechanisms underlying its antitumor effects are not well-documented in publicly available literature.

In Vivo Antitumor Activity of this compound

An early study demonstrated the in vivo antitumor efficacy of this compound in murine models. The compound showed activity against Leukemia P388 and melanoma.[5] This foundational study confirms the antitumor potential of this compound, warranting further investigation into its mechanism of action.

A Comparative Approach: Insights from Tetrocarcin A

Given the scarcity of mechanistic studies on this compound, we turn to Tetrocarcin A, a closely related spirotetronate antibiotic, to infer a potential mechanism of action. Tetrocarcins have shown marked activity against experimental tumors, including mouse sarcoma 180 and mouse leukemia P388.[6][7][8] The mode of action for Tetrocarcin A has been investigated more thoroughly, providing a valuable framework for understanding how this compound might exert its antitumor effects. Studies on Tetrocarcin A have indicated that its antitumor activity is mediated through the inhibition of RNA synthesis and the induction of apoptosis via inactivation of the PI3K/Akt signaling pathway.[6][9]

Antitumor Mechanism of Tetrocarcin A

Cytotoxicity Against Cancer Cell Lines

Tetrocarcin A has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
Ehrlich CarcinomaCarcinomaData not specified
MH134HepatomaData not specified
B16MelanomaData not specified
P388LeukemiaData not specified
Induction of Apoptosis

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Tetrocarcin A has been shown to induce apoptosis in breast cancer cells.[9] This process is often characterized by specific morphological and biochemical changes within the cell, which can be assessed through various experimental assays.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[11][12][13][14] In many cancers, this pathway is hyperactivated, promoting tumor progression. Tetrocarcin A has been found to inactivate this pathway, leading to the induction of apoptosis in breast cancer cells.[9] The inhibition of this pathway is a key molecular event in the antitumor activity of Tetrocarcin A.

TetrocarcinA_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt  Activates Apoptosis Apoptosis Akt->Apoptosis Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Tetrocarcin_A Tetrocarcin A Tetrocarcin_A->Akt  Inhibits  Activation

Caption: Proposed mechanism of Tetrocarcin A-induced apoptosis via inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to validate the antitumor mechanism of this compound, based on the studies of related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (or a control compound) and incubate for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18][19]

Protocol:

  • Treat cells with this compound for 24-48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and treat with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide (PI), a DNA-intercalating agent.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, such as the PI3K/Akt pathway.

Protocol:

  • Treat cells with this compound and prepare whole-cell lysates.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

While direct experimental evidence for the antitumor mechanism of this compound is currently lacking in the scientific literature, the available data on its in vivo efficacy and the mechanistic insights from the structurally similar compound, Tetrocarcin A, provide a strong foundation for a proposed mechanism. It is plausible that this compound, like Tetrocarcin A, exerts its antitumor effects through the induction of apoptosis, potentially mediated by the inhibition of key cell survival pathways such as the PI3K/Akt pathway.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to directly investigate and validate the antitumor mechanism of this compound. Such studies are crucial for the future development and potential clinical application of this promising natural product.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Start This compound Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Signaling Signaling Pathway Analysis (Western Blot) CellCycle->Signaling AnimalModel Tumor Xenograft Model Signaling->AnimalModel Confirm Mechanism

Caption: A logical workflow for the experimental validation of this compound's antitumor mechanism.

References

Kijanimicin: A Head-to-Head Comparison with Leading Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against malaria, the quest for novel and effective therapeutics is paramount. Kijanimicin, a spirotetronate antibiotic isolated from the soil actinomycete Actinomadura kijaniata, has demonstrated a broad spectrum of antimicrobial activity, including against the malaria parasite, Plasmodium falciparum. This guide provides a comparative analysis of this compound and other spirotetronate antibiotics against established antimalarial drugs, supported by available experimental data.

Disclaimer: Direct head-to-head comparative studies detailing the antimalarial efficacy of this compound against other drugs are not publicly available at this time. The following comparison is based on data for structurally related spirotetronate compounds and serves as an indicative reference for researchers, scientists, and drug development professionals.

Quantitative Data Summary

Due to the absence of specific data for this compound, this table presents a general comparison based on the known activities of the spirotetronate class of antibiotics and established antimalarial drugs.

Drug/Compound Class Mechanism of Action In Vitro Activity (IC50 against P. falciparum) In Vivo Efficacy Key Advantages Key Disadvantages
Spirotetronates (General) Varied; some inhibit p-aminobenzoic acid (pABA) biosynthesis, a precursor for folate synthesis.Data for specific spirotetronates against P. falciparum is limited in publicly accessible literature.Some spirotetronates have shown activity in mouse models.Potentially novel mechanism of action could combat resistance.Lack of extensive preclinical and clinical data for antimalarial activity.
Chloroquine Inhibits heme detoxification in the parasite's digestive vacuole.Sensitive strains: 5-20 nM. Resistant strains: >100 nM.Highly effective against sensitive parasites.Well-established, inexpensive.Widespread resistance.
Artemisinin Derivatives Activated by heme iron, generating free radicals that damage parasite proteins.0.5-20 nM.Rapid parasite clearance.High potency, fast-acting.Short half-life, requires combination therapy to prevent resistance.
Mefloquine Likely interacts with the 80S ribosome and inhibits protein synthesis.10-50 nM.Effective for treatment and prophylaxis.Long half-life.Neuropsychiatric side effects, resistance in some regions.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine (B114508), and gentamicin (B1671437) at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Drug Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compound is added to wells containing the synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit).

  • Incubation: The plate is incubated for 48-72 hours under the same conditions as the parasite culture.

  • Growth Inhibition Measurement: Parasite growth is quantified using various methods, such as:

    • SYBR Green I-based fluorescence assay: SYBR Green I dye, which intercalates with DNA, is added to the lysed parasite culture. The fluorescence intensity, proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

    • [³H]-Hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into parasite nucleic acids is measured as an indicator of parasite viability.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy in a Mouse Model

This protocol evaluates the in vivo efficacy of a compound using a Plasmodium berghei-infected mouse model.

  • Animal Model: Swiss albino or BALB/c mice are used for the study.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: The test compound is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, typically starting 24 hours post-infection and continuing for a set number of days (e.g., four consecutive days). A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Assessment: The efficacy of the compound is determined by comparing the average parasitemia in the treated groups to the vehicle-treated control group. The percentage of parasite suppression is calculated.

  • Toxicity Monitoring: The general health of the mice, including weight changes and any signs of toxicity, is monitored throughout the experiment.

Visualizations

G Potential Mechanism of Action for Spirotetronates Chorismate Chorismate pABA p-Aminobenzoic Acid (pABA) Chorismate->pABA ADC Synthase Dihydrofolate Dihydrofolate pABA->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid Spiro Spirotetronate (e.g., Abyssomicin C) ADCS ADC Synthase Spiro->ADCS Inhibits

Caption: Potential mechanism of action for some spirotetronates.

G In Vitro Antimalarial Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis A Compound Dilution C Plate Preparation A->C B Parasite Culture (P. falciparum) B->C D Co-incubation (48-72h) C->D E SYBR Green I Staining D->E F Fluorescence Reading E->F G IC50 Determination F->G

Caption: General workflow for in vitro antimalarial drug screening.

G In Vivo Antimalarial Efficacy Testing Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Analysis A Inoculate Mice with P. berghei B Administer Test Compound A->B C Vehicle Control A->C D Positive Control (e.g., Chloroquine) A->D E Daily Blood Smears B->E F Monitor Mouse Health B->F C->E C->F D->E D->F G Determine Parasitemia E->G H Calculate Parasite Suppression G->H

Caption: General workflow for in vivo antimalarial efficacy testing.

A Researcher's Guide to Investigating Kijanimicin Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-resistance studies involving Kijanimicin, a spirotetronate antibiotic. Given the limited publicly available data on this compound's cross-resistance profile, this document outlines the necessary experimental protocols and data presentation strategies to facilitate novel research in this area. Understanding the potential for cross-resistance is crucial for predicting the clinical utility of this compound and anticipating challenges in antimicrobial therapy.

This compound is a spirotetronate antibiotic produced by Actinomadura kijaniata.[1] It exhibits a broad spectrum of activity against Gram-positive bacteria and anaerobes.[1][2] Its complex structure includes a pentacyclic core with four L-digitoxose units and a rare nitro sugar, D-kijanose.[1] While the precise mechanism of action is not fully elucidated, it belongs to the spirotetronate family, known for diverse biological activities, including antitumor and antimalarial properties.[1][3][4]

Potential Antibiotics for Cross-Resistance Studies

Cross-resistance is most likely to occur with antibiotics that share a similar mechanism of action or cellular target, or are affected by the same resistance mechanisms (e.g., efflux pumps). Based on its classification as a spirotetronate, the following antibiotics are logical candidates for initial cross-resistance studies with this compound.

  • Spirotetronate Antibiotics:

    • Abyssomicin C: This antibiotic inhibits the p-aminobenzoic acid (pABA) biosynthesis pathway, which is essential for folate synthesis in bacteria.[3][5]

    • Tetrocarcin A: Known to target the anti-apoptotic protein Bcl-2, inducing apoptosis, which suggests potential as an anticancer agent.[5][6] Its antibacterial mechanism is less defined but warrants investigation for shared resistance pathways.

    • Chlorothricin: A well-known spirotetronate that serves as a benchmark for this class of compounds.[3][4]

  • Antibiotics with Other Mechanisms of Action:

    • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.

    • Kanamycin: An aminoglycoside that also binds to the 30S ribosomal subunit, leading to mistranslation of mRNA.[7]

    • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, interfering with DNA replication.

    • Vancomycin: A glycopeptide that inhibits cell wall synthesis.

Experimental Protocols

A standardized approach to determining the minimum inhibitory concentration (MIC) is fundamental to assessing cross-resistance. The broth microdilution method is a widely accepted and reproducible technique.[8][9][10]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the steps for determining the MIC of this compound and other selected antibiotics against a panel of bacterial strains.

1. Preparation of Materials:

  • Bacterial Strains: A selection of Gram-positive and Gram-negative bacteria should be used. Recommended strains include:
  • Staphylococcus aureus (e.g., ATCC 29213)
  • Enterococcus faecalis (e.g., ATCC 29212)
  • Streptococcus pneumoniae (e.g., ATCC 49619)
  • Bacillus subtilis
  • Escherichia coli (e.g., ATCC 25922) - as a Gram-negative control.
  • Growth Media: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[10]
  • Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and comparator antibiotics in appropriate solvents. Sterilize by filtration.
  • 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or MHB.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Broth Microdilution Assay:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.
  • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.
  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a gradient of antibiotic concentrations.
  • Reserve wells for a positive control (no antibiotic) and a negative control (no bacteria).
  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. MIC Determination:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[9][11][12]

Protocol 2: Cross-Resistance Testing

This involves generating a this compound-resistant mutant and then testing its susceptibility to the other selected antibiotics.

1. Generation of this compound-Resistant Mutants:

  • Serial Passage Method:
  • Determine the baseline MIC of this compound for a susceptible bacterial strain (e.g., S. aureus).
  • Inoculate the strain into a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound in MHB.
  • After incubation, transfer an aliquot from the culture that grew at the highest concentration to a new series of dilutions of this compound.
  • Repeat this process for multiple passages, gradually exposing the bacteria to increasing concentrations of the antibiotic.
  • Single-Step Resistance Selection:
  • Plate a high density of the susceptible bacterial strain onto Mueller-Hinton Agar (MHA) plates containing this compound at concentrations of 4x, 8x, and 16x the MIC.
  • Incubate the plates and select for colonies that grow at these higher concentrations.
  • Confirm the resistance of these mutants by re-testing their MIC for this compound.

2. Susceptibility Testing of Resistant Mutants:

  • Once a stable this compound-resistant mutant is isolated, determine the MICs of the panel of comparator antibiotics against this resistant strain using the broth microdilution protocol described above.
  • Simultaneously, determine the MICs of the comparator antibiotics against the original, susceptible (parental) strain.

Data Presentation

The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical MICs of this compound and Comparator Antibiotics against Various Bacterial Strains

AntibioticS. aureus (ATCC 29213) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
This compound0.510.250.5>64
Abyssomicin C2412>64
Tetrocarcin A120.51>64
Tetracycline0.2580.1250.52
Kanamycin1>64160.54
Ciprofloxacin0.1250.50.50.060.015
Vancomycin120.250.5>64

Table 2: Hypothetical Cross-Resistance Profile of a this compound-Resistant S. aureus Mutant

AntibioticParental S. aureus MIC (µg/mL)This compound-Resistant S. aureus MIC (µg/mL)Fold Change in MICInterpretation
This compound0.53264Resistant
Abyssomicin C212864Cross-Resistance
Tetrocarcin A16464Cross-Resistance
Tetracycline0.250.251No Cross-Resistance
Kanamycin111No Cross-Resistance
Ciprofloxacin0.1250.1251No Cross-Resistance
Vancomycin111No Cross-Resistance

Visualizations

Diagrams created using Graphviz can effectively illustrate the experimental workflows.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Isolate Colonies from Fresh Agar Plate start->culture suspension Prepare Bacterial Suspension (0.5 McFarland) culture->suspension inoculum Dilute to Final Inoculum (5 x 10^5 CFU/mL) suspension->inoculum plate_prep Prepare 96-Well Plate with Serial Dilutions of Antibiotic inoculum->plate_prep inoculate Inoculate Plate with Bacterial Suspension plate_prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Cross_Resistance_Workflow cluster_generation Resistant Mutant Generation cluster_testing Susceptibility Testing cluster_comparison Data Analysis start Select Susceptible Parental Strain serial_passage Serial Passage in Sub-MIC this compound start->serial_passage mic_parental Determine MICs of Comparator Antibiotics for Parental Strain start->mic_parental isolate Isolate Resistant Mutant serial_passage->isolate confirm Confirm Resistance (MIC Assay) isolate->confirm mic_resistant Determine MICs of Comparator Antibiotics for Resistant Mutant confirm->mic_resistant compare Compare MICs and Calculate Fold Change mic_parental->compare mic_resistant->compare interpret Interpret for Cross-Resistance compare->interpret end End interpret->end

Caption: Workflow for Cross-Resistance Studies.

Conclusion

This guide provides a foundational framework for investigating the cross-resistance profile of this compound. By systematically testing against antibiotics with similar structures and diverse mechanisms of action, researchers can generate crucial data to inform the potential development and clinical application of this novel spirotetronate antibiotic. The provided protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison, thereby contributing to a more comprehensive understanding of antibiotic resistance.

References

The Sweet Shield: Validating the Critical Role of Glycosylation in Kijanimicin's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of a potential therapeutic agent is paramount. In the case of the complex natural product Kijanimicin, its potent bioactivities are intrinsically linked to its unique glycosylation pattern. This guide provides a comparative analysis of this compound and its deglycosylated counterpart, supported by experimental data and detailed protocols, to underscore the indispensable role of its sugar moieties.

This compound, a spirotetronate antibiotic, has demonstrated a significant spectrum of biological activities, including antibacterial and anticancer properties.[1][2] Its intricate structure is adorned with a branched tetrasaccharide chain and a novel nitrosugar, D-kijanose.[1] Emerging evidence strongly suggests that these carbohydrate components are not mere decorations but are fundamental to its mechanism of action. This guide will delve into the experimental validation of this hypothesis by comparing the bioactivity of glycosylated this compound with its non-glycosylated form (aglycone) and its structural relatives, the lobophorins.

Comparative Bioactivity: A Tale of Two Moieties

The most direct evidence for the role of glycosylation comes from studies on deglycosylated this compound (degly-Kijanimicin). Research has shown that the enzymatic removal of the sugar moieties from this compound leads to a complete loss of its antibacterial activity.[1] This stark difference highlights the essential nature of the carbohydrate residues for its antimicrobial action.

In the realm of anticancer activity, this compound has shown efficacy against murine leukemia cell lines, including P388 and L1210.[3][4][5][6][7] Although specific IC50 values are not consistently reported, its activity in these preclinical models points to its potential as an antineoplastic agent. The bioactivity of the aglycone in these cancer cell lines has not been extensively documented, but based on the antibacterial data, it is reasonable to hypothesize a significant reduction in anticancer potency upon deglycosylation.

To provide a broader context, we can look at the bioactivity of lobophorins, which are natural analogs of this compound with variations in their glycosylation patterns. These differences in sugar attachments lead to a range of biological activities, further emphasizing the role of glycosylation in modulating the bioactivity of this class of compounds.[1]

Quantitative Bioactivity Data
CompoundTarget Organism/Cell LineBioactivity (MIC in µg/mL)Reference
This compound Propionibacterium acnes0.86[1]
Bacillus subtilis<0.13[1]
degly-Kijanimicin Gram-positive bacteriaActivity Lost[1]
CompoundTarget Organism/Cell LineBioactivity (MIC in µg/mL)Reference
Lobophorin L Micrococcus luteus0.0625 - 8
Bacillus thuringiensis0.0625 - 8
Lobophorin M Micrococcus luteus0.0625 - 8
Bacillus thuringiensis0.0625 - 8

Experimental Protocols: Unveiling the Bioactivity

To ensure the reproducibility and validity of the bioactivity data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for assessing the antibacterial and anticancer activities of this compound and its analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Inoculum Preparation:

  • From a pure culture of the test bacterium on an agar (B569324) plate, select 3-5 isolated colonies.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Preparation of Microtiter Plates:

  • Perform serial twofold dilutions of this compound (or its analogs) in CAMHB in a 96-well microtiter plate.
  • The final volume in each well should be 100 µL.
  • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed cancer cells (e.g., P388, L1210) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
  • Include vehicle-treated and untreated cells as controls.
  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.
  • Calculate the percentage of cell viability compared to the untreated control.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Antitumor Efficacy Testing in a Murine Model

This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a mouse model.[8][9][10][11]

1. Animal Model and Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nude mice) for xenograft models with human cancer cell lines, or syngeneic models with murine cancer cell lines.
  • Inject a suspension of cancer cells (e.g., P388 or L1210) subcutaneously or intraperitoneally into the mice.
  • Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).

2. Treatment Administration:

  • Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle control group.
  • Administer this compound (or its analogs) via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules.

3. Monitoring and Data Collection:

  • Monitor the tumor size using calipers at regular intervals.
  • Measure the body weight of the mice to assess toxicity.
  • Observe the general health and behavior of the animals.

4. Endpoint and Analysis:

  • The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.
  • At the end of the study, the tumors are excised and weighed.
  • The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key structures and workflows.

G Structural Comparison of this compound and its Aglycone This compound This compound (Glycosylated) Aglycone This compound Aglycone (Deglycosylated) This compound->Aglycone Enzymatic Deglycosylation Sugars Tetrasaccharide Chain & D-kijanose This compound->Sugars

Caption: this compound's structure and its deglycosylated aglycone.

G Workflow for Antibacterial Susceptibility Testing (MIC) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardize Inoculum (0.5 McFarland) A->B D Inoculate 96-well Plate B->D C Prepare Drug Dilutions C->D E Incubate (37°C, 16-20h) D->E F Observe for Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G Workflow for Anticancer Activity Assessment (MTT Assay) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells C Treat Cells with Drug A->C B Prepare Drug Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

Conclusion

References

Kijanimicin: A Spirotetronate with Potential as a Lead Compound for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Kijanimicin, a complex spirotetronate antibiotic isolated from Actinomadura kijaniata, presents a unique structural scaffold that has garnered interest for its potential in novel antibiotic development.[1][2] This guide provides a comparative analysis of this compound against other notable spirotetronate antibiotics—Abyssomicin C, Tetrocarcin A, and Chlorothricin—highlighting its performance based on available experimental data. The focus is on its activity against Gram-positive and anaerobic bacteria, key spectra for new antibiotic discovery.

Executive Summary

This compound demonstrates potent in vitro activity against a range of Gram-positive bacteria and shows general activity against anaerobic microorganisms.[1][2][3][4] Its complex structure, featuring a pentacyclic core with unique sugar moieties, offers a distinct starting point for medicinal chemistry efforts. However, a comprehensive evaluation of its potential is currently hampered by the limited availability of public data, particularly concerning its cytotoxicity against mammalian cells, in vivo antibacterial efficacy, and a detailed mechanism of action. This guide summarizes the existing data and contextualizes it with that of other well-characterized spirotetronates to aid researchers in identifying key areas for future investigation.

Comparative Data Analysis

To facilitate a clear comparison, the available quantitative data on the antibacterial activity and cytotoxicity of this compound and its comparator compounds are summarized below.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
AntibioticBacillus subtilisPropionibacterium acnesStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Vancomycin-Resistant Enterococci (VRE)Clostridium difficile
This compound < 0.13[4]0.86[4]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Abyssomicin C Data Not AvailableData Not Available5.23.5 - 413 - 16Data Not Available
Tetrocarcin A <0.048 (µM)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Chlorothricin 31.25[5]Data Not Available31.25[5]Data Not AvailableData Not AvailableData Not Available

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Cytotoxicity (IC50 in µM) against Mammalian Cell Lines
AntibioticHuman Lung Carcinoma (A549)Human Breast Adenocarcinoma (MCF-7)Human Hepatocellular Carcinoma (HepG2)Human Gastric Adenocarcinoma (HM02)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Abyssomicin C (atrop-isomer) Data Not Available6.1[6]1.5[6]7.9[6]
Tetrocarcin A Active (Specific IC50 not provided)Active (Specific IC50 not provided)Active (Specific IC50 not provided)Data Not Available
Chlorothricin 22.5[5]181.3[5]115.6[5]Data Not Available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibiotic efficacy.

Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for aerobic bacteria).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours. For anaerobic bacteria, incubation is performed in an anaerobic chamber.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing Pathways and Workflows

General Biosynthetic Pathway of Spirotetronate Antibiotics

The biosynthesis of spirotetronate antibiotics like this compound is a complex process involving polyketide synthases (PKS) and various tailoring enzymes. The following diagram illustrates a generalized pathway.

spirotetronate_biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modifications pks_start Starter Unit (e.g., Acetyl-CoA) pks_modules PKS Modules (Chain Elongation) pks_start->pks_modules pks_end Polyketide Chain pks_modules->pks_end cyclization Intramolecular Diels-Alder Cyclization pks_end->cyclization Formation of Decalin Ring System tetronate_formation Tetronate Ring Formation cyclization->tetronate_formation Spiro-linkage glycosylation Glycosylation tetronate_formation->glycosylation Attachment of Sugar Moieties final_product Spirotetronate Antibiotic (e.g., this compound) glycosylation->final_product paba_inhibition chorismate Chorismate pabB PabB Enzyme (4-amino-4-deoxychorismate synthase) chorismate->pabB pABA p-Aminobenzoic Acid (pABA) pabB->pABA folate Folate Synthesis pABA->folate bacterial_growth Bacterial Growth folate->bacterial_growth abyssomicin_c Abyssomicin C abyssomicin_c->pabB Inhibits antibiotic_workflow start Discovery of Bioactive Compound (e.g., this compound) mic_testing In Vitro Efficacy Testing (MIC against bacterial panel) start->mic_testing cytotoxicity_testing In Vitro Toxicity Testing (IC50 against mammalian cells) start->cytotoxicity_testing mechanism_of_action Mechanism of Action Studies mic_testing->mechanism_of_action animal_models In Vivo Efficacy & Toxicity (Animal Models of Infection) cytotoxicity_testing->animal_models lead_optimization Lead Optimization (Medicinal Chemistry) mechanism_of_action->lead_optimization animal_models->lead_optimization preclinical_development Preclinical Development lead_optimization->preclinical_development

References

Benchmarking Kijanimicin's Potency: A Comparative Analysis Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, the novel spirotetronate antibiotic Kijanimicin is emerging as a compound of significant interest. This guide provides a comprehensive comparison of this compound's potency against well-established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—across a panel of human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the oncology landscape.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and three standard-of-care anticancer drugs against various human cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific cell line, drug exposure time, and the assay used. For the purpose of this guide, data has been compiled from multiple sources to provide a broad comparative overview.

A related compound, Kigamicin D, has demonstrated an IC50 value of approximately 1 µg/mL against various mouse tumor cell lines.[1] This provides a preliminary indication of the potential potency of this class of compounds.

Table 1: IC50 Values of this compound and Established Anticancer Drugs against Various Cancer Cell Lines (in µM)
Cell LineCancer TypeThis compound (µM)Doxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)
MCF-7 Breast AdenocarcinomaData Not Available0.05 - 2.52.0 - 40.00.0025 - 0.0075
A549 Lung CarcinomaData Not Available> 201.0 - 15.00.0094 - >32
HeLa Cervical CarcinomaData Not Available0.1 - 2.91.0 - 10.0Data Not Available
PANC-1 Pancreatic CarcinomaData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: "Data Not Available" indicates that specific IC50 values for this compound against these human cancer cell lines were not found in the currently available public literature. The IC50 values for the established drugs are presented as ranges to reflect the variability reported across different studies.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of anticancer drug potency. The following protocols outline the general procedures for determining IC50 values and elucidating the mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Cell Viability Assay

G cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of drug B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Calculate % viability H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow of the MTT cell viability assay.

Western Blot Analysis for Signaling Pathway Elucidation

Western blotting is used to detect specific proteins in a sample and is a key technique for understanding how a drug affects cellular signaling pathways.

Workflow for Western Blot Analysis

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells with drug B Lyse cells to extract proteins A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to membrane D->E F Block membrane E->F G Incubate with primary antibody F->G H Incubate with secondary antibody G->H I Detect signal H->I

Caption: Workflow of Western blot analysis.

Signaling Pathways

Understanding the mechanism of action is fundamental to drug development. The diagrams below illustrate the known signaling pathways of the established anticancer drugs and the putative pathway for this compound based on preliminary data on the related compound, Kigamicin D.

Putative Signaling Pathway of this compound

Preliminary studies on Kigamicin D suggest that it may exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation, particularly under conditions of nutrient stress.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Putative this compound signaling pathway.

Signaling Pathways of Established Anticancer Drugs

Doxorubicin: Primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

G Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DNADamage DNA Damage DNA->DNADamage TopoII->DNADamage prevents repair Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Doxorubicin's mechanism of action.

Cisplatin: Forms DNA adducts, leading to DNA damage and subsequent apoptosis.

G Cisplatin Cisplatin DNAAdducts DNA Adducts Cisplatin->DNAAdducts DNADamage DNA Damage DNAAdducts->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Cisplatin's mechanism of action.

Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and apoptosis.

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Kijanimicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Kijanimicin are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented, its classification as a potent antibiotic necessitates adherence to stringent disposal guidelines for hazardous chemical waste. Improper disposal, such as pouring it down the drain, can contribute to environmental contamination and the rise of antibiotic-resistant bacteria[1][2][3][4].

This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing upon established procedures for handling hazardous chemical and antibiotic waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Always handle this compound and its waste with appropriate Personal Protective Equipment (PPE).

Key Hazards Associated with Potent Antibiotics:

  • Toxicity: Some antibiotics can be toxic to kidneys (nephrotoxicity) and the inner ear (ototoxicity).

  • Allergic Reactions: May cause skin and respiratory sensitization.

  • Reproductive Harm: Some compounds may pose a risk to unborn children.

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste, including unused or expired product, contaminated labware, and experimental solutions.

  • Segregation of Waste:

    • Isolate this compound waste from all other waste streams, including general trash, sharps, and radioactive materials[3].

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS department.

  • Containment and Labeling:

    • Solid Waste: Keep solid this compound powder in its original, sealed container whenever possible. If the container is compromised, transfer the powder to a new, clearly labeled, and sealed container suitable for hazardous waste.

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.

    • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and its approximate concentration.

  • Storage:

    • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[3].

    • Complete all required waste disposal forms and manifests as per your institution's protocol.

Important Note: Autoclaving may not be sufficient to inactivate this compound. Therefore, even autoclaved waste containing this antibiotic should be treated as chemical waste[1].

Summary of Key Safety and Handling Information

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1]
Primary Disposal Route Institutional EHS or Licensed Contractor[3]
PPE Requirement Safety Goggles, Gloves, Lab Coat[3][5]
Waste Segregation Separate from other waste streams[3]
Container Type Sealed, Leak-Proof, Labeled[3][6]
Down-the-Drain Disposal Strictly Prohibited[2][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Kijanimicin_Disposal_Workflow start This compound Waste Generated assess_contamination Assess Contamination (Biohazardous or Chemical) start->assess_contamination biohazard_decontamination Decontaminate Biohazard (e.g., Autoclave) assess_contamination->biohazard_decontamination Biohazardous collect_waste Collect in Labeled, Leak-Proof Container assess_contamination->collect_waste Chemical Only biohazard_decontamination->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision tree for this compound waste stream management.

References

Personal protective equipment for handling Kijanimicin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Kijanimicin

This compound is a potent antibiotic with antimalarial and antitumor properties. Due to its cytotoxic nature and its classification within a broader class of compounds that includes aminoglycosides, it must be handled with caution to minimize exposure and ensure laboratory and environmental safety. Aminoglycosides as a class are associated with potential health hazards, including kidney toxicity (nephrotoxicity), inner ear toxicity (ototoxicity), allergic reactions, and potential reproductive harm[1].

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.

Task Required Personal Protective Equipment
Handling Unopened Vials - Nitrile gloves- Laboratory coat
Weighing and Reconstituting Powder - Double-gloving with nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- Face shield if there is a splash hazard- Respiratory protection (e.g., N95 respirator) for handling powders
Administering this compound Solutions - Nitrile gloves- Disposable gown- Safety glasses with side shields
Cleaning and Decontamination - Heavy-duty nitrile or neoprene gloves- Disposable gown- Safety goggles or face shield- Respiratory protection may be required for large spills
Waste Disposal - Nitrile gloves- Laboratory coat
Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.

1. Preparation and Reconstitution:

  • Location: All manipulations involving this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control exposure at the source[2].

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above, including double gloves, a disposable gown, and respiratory protection.

  • Procedure:

    • Before starting, ensure that a chemical spill kit is readily accessible.

    • Carefully open the vial containing the this compound powder.

    • Slowly add the recommended solvent to the vial to reconstitute the compound, avoiding splashing.

    • Gently swirl the vial to dissolve the powder completely. Do not shake vigorously to prevent aerosolization.

    • Clearly label the reconstituted solution with the compound name, concentration, date, and hazard symbols.

2. Experimental Use:

  • Personal Protective Equipment: Wear nitrile gloves, a lab coat, and safety glasses when handling this compound solutions.

  • Procedure:

    • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.

    • When transferring solutions, work over a disposable absorbent bench liner to contain any potential drips or spills.

    • Avoid touching your face, eyes, or any personal items while wearing gloves that have been in contact with this compound.

    • After completing the experimental procedures, decontaminate all work surfaces.

3. Spill Management:

  • Immediate Actions:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • Remove any contaminated clothing and wash exposed skin with soap and water.

  • Cleanup Procedure:

    • Don the appropriate PPE for cleaning and decontamination.

    • Cover the spill with absorbent material, starting from the outside and working inwards[3][4].

    • For liquid spills, once absorbed, carefully collect the material and place it in a designated hazardous waste container[3][4].

    • For powder spills, gently cover with damp absorbent material to avoid creating dust before scooping it into the waste container[4].

    • Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water if required[5][6].

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance[7][8][9][10]. All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional guidelines[7][11].

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office[1].

2. Solid Waste:

  • Items: Includes contaminated gloves, gowns, bench liners, vials, and any other disposable materials that have come into contact with this compound.

  • Procedure:

    • Collect all solid waste in a clearly labeled, leak-proof hazardous waste container.

    • The container should be marked with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols.

3. Liquid Waste:

  • Items: Includes unused stock solutions, leftover experimental solutions, and contaminated media.

  • Procedure:

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container[1].

    • The container should be compatible with the solvents used.

    • Never pour this compound-containing solutions down the drain[1].

4. Storage and Pickup:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers securely closed except when adding waste[1].

  • Arrange for hazardous waste pickup through your institution's EHS department.

Visualized Workflow: this compound Handling and Disposal

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Kijanimicin_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_spill Spill Response start Start: Receive this compound storage Store in Designated Location start->storage prep_area Work in Fume Hood / BSC storage->prep_area don_ppe Don Appropriate PPE (Double Gloves, Gown, Respirator) prep_area->don_ppe reconstitute Reconstitute Powder don_ppe->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces spill Spill Occurs experiment->spill segregate_waste Segregate Waste Streams decontaminate_surfaces->segregate_waste solid_waste Solid Waste (Gloves, Vials, etc.) segregate_waste->solid_waste liquid_waste Liquid Waste (Unused Solutions, Media) segregate_waste->liquid_waste solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup alert_evacuate Alert Others & Evacuate Area spill->alert_evacuate Yes don_spill_ppe Don Spill Response PPE alert_evacuate->don_spill_ppe contain_spill Contain & Absorb Spill don_spill_ppe->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste collect_waste->solid_container decontaminate_spill_area Decontaminate Spill Area collect_waste->decontaminate_spill_area decontaminate_spill_area->segregate_waste

Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.